2-Bromophenanthrene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTPFYJEKHTINP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60500238 | |
| Record name | 2-Bromophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62162-97-4 | |
| Record name | 2-Bromophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromophenanthrene (CAS: 62162-97-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 2-Bromophenanthrene (CAS number 62162-97-4), a brominated polycyclic aromatic hydrocarbon. The document details its physicochemical characteristics, spectroscopic profile, synthesis methodologies, and available information on its biological activity and toxicity. The information is curated to support researchers, scientists, and professionals in drug development and other scientific disciplines who may be working with or considering the use of this compound. All quantitative data is summarized in structured tables, and where applicable, experimental protocols and logical workflows are visualized using diagrams.
Physicochemical Properties
This compound is a solid organic compound characterized by a phenanthrene (B1679779) backbone with a bromine substituent at the 2-position.[1] Its aromatic nature contributes to its stability and makes it a useful intermediate in organic synthesis.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 62162-97-4 | [2] |
| Molecular Formula | C₁₄H₉Br | [1][2] |
| Molecular Weight | 257.13 g/mol | [1] |
| Appearance | White to off-white powder or crystals | [1] |
| Melting Point | 95.0 to 99.0 °C | [3] |
| Boiling Point | 185 °C at 4 mmHg | [3] |
| Solubility | Moderately soluble in organic solvents. Slightly soluble in chloroform. | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound are expected to exhibit characteristic signals corresponding to its unique set of protons and carbon atoms in the phenanthrene ring system. The bromine substituent will influence the chemical shifts of nearby nuclei.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.5 - 8.7 | Multiplet | 9H | Aromatic Protons |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 122 - 134 | Aromatic Carbons |
| ~ 120 (approx.) | Carbon bearing Bromine |
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring NMR spectra of a compound like this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup (for a 400 MHz spectrometer):
-
Set the appropriate nucleus for observation (¹H or ¹³C).
-
Use a standard pulse program.
-
Set the spectral width to encompass the expected chemical shift range.
-
Optimize acquisition time and relaxation delay for good signal-to-noise.
-
For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to singlets for each carbon.[4]
-
-
Data Acquisition: Acquire the Free Induction Decay (FID) over a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorption bands for C-H and C=C stretching and bending vibrations of the aromatic system, as well as the C-Br stretching vibration.
Table 4: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1600 - 1450 | Medium to Strong | Aromatic C=C Stretch |
| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending |
| ~ 690 - 515 | Medium to Strong | C-Br Stretch |
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Purge the FT-IR spectrometer with dry air or nitrogen to minimize atmospheric interference.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and record the sample spectrum.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[5] Fragmentation patterns will arise from the cleavage of the C-Br bond and fragmentation of the phenanthrene ring.
Table 5: Predicted Key Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 256/258 | High | [M]⁺ and [M+2]⁺ (Molecular ion peak) |
| 177 | Moderate | [M - Br]⁺ |
| 176 | Moderate | [M - HBr]⁺ |
Experimental Protocol: Mass Spectrometry (EI)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce ionization and fragmentation.[6]
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peaks and characteristic fragmentation patterns.[7]
Synthesis of this compound
Several synthetic routes can be envisioned for the preparation of this compound, typically starting from phenanthrene. Direct bromination of phenanthrene often leads to a mixture of isomers, with the 9-bromo derivative being a major product.[8] Therefore, a regioselective synthesis is required to obtain the 2-bromo isomer in good yield. One plausible approach involves the Sandmeyer reaction starting from 2-aminophenanthrene (B1582492).
Experimental Protocol: Synthesis of this compound (Illustrative)
This protocol is a generalized procedure based on known transformations of aromatic amines.
-
Nitration of Phenanthrene: Carefully nitrate (B79036) phenanthrene to obtain a mixture of nitrophenanthrenes.
-
Isomer Separation: Separate the 2-nitrophenanthrene (B96471) isomer from the mixture using column chromatography.
-
Reduction of 2-Nitrophenanthrene: Reduce the nitro group of 2-nitrophenanthrene to an amino group using a suitable reducing agent (e.g., Sn/HCl or catalytic hydrogenation) to yield 2-aminophenanthrene.
-
Diazotization of 2-Aminophenanthrene: Dissolve 2-aminophenanthrene in an acidic aqueous solution (e.g., HBr) and cool to 0-5 °C. Add a solution of sodium nitrite (B80452) (NaNO₂) dropwise to form the corresponding diazonium salt.
-
Sandmeyer Reaction: Add the cold diazonium salt solution to a solution of copper(I) bromide (CuBr) to facilitate the replacement of the diazonium group with a bromine atom, yielding this compound.
-
Purification: Extract the product with an organic solvent, wash, dry, and purify by recrystallization or column chromatography.
Biological Activity and Toxicity
Specific toxicological data for this compound is not extensively documented in publicly available literature. However, as a brominated polycyclic aromatic hydrocarbon, it should be handled with care, assuming potential for toxicity.[1] The biological activity of related brominated aromatic compounds and phenanthrene derivatives has been investigated, showing a range of effects.
Table 6: Summary of Potential Biological Activities and Toxicity (Based on Related Compounds)
| Aspect | Information | Reference(s) |
| Cytotoxicity | Brominated organic compounds have shown cytotoxic effects against various cancer cell lines. The specific IC₅₀ values for this compound are not available. | [9] |
| Mutagenicity | The mutagenic potential of this compound has not been specifically reported. The Ames test is a common method to assess mutagenicity.[10] | [10] |
| Ecotoxicity | As a polycyclic aromatic hydrocarbon, this compound may exhibit ecotoxicity. The LC₅₀ values for aquatic organisms are not available. | [11] |
Experimental Protocol: Cytotoxicity Assay (MTT Assay - Illustrative)
-
Cell Culture: Plate cells (e.g., a cancer cell line) in a 96-well plate and incubate to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[12]
Conclusion
This compound is a valuable research chemical and synthetic intermediate with well-defined physicochemical properties. While specific experimental data on its spectroscopic characteristics and biological activities are limited, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. Researchers are advised to handle this compound with appropriate safety precautions and to perform thorough analytical characterization for their specific applications. The provided experimental protocols offer a starting point for the synthesis, purification, and evaluation of this compound in a laboratory setting.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C14H9Br | CID 12491433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. savemyexams.com [savemyexams.com]
- 6. benchchem.com [benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 3-BROMOPHENANTHRENE(715-50-4) 1H NMR [m.chemicalbook.com]
- 10. Ames test - Wikipedia [en.wikipedia.org]
- 11. epa.gov [epa.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2-Bromophenanthrene from Phenanthrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for producing 2-bromophenanthrene from phenanthrene (B1679779). Direct bromination of phenanthrene is not a viable method for the synthesis of the 2-bromo isomer due to the high reactivity of the 9- and 10-positions, leading predominantly to 9-bromophenanthrene. Therefore, a multi-step synthetic approach is required. This document details a robust and well-documented two-step process commencing with the sulfonation of phenanthrene to yield phenanthrene-2-sulfonic acid, followed by a subsequent conversion of the sulfonic acid functional group to a bromine atom. This guide presents detailed experimental protocols, quantitative data, and logical workflow diagrams to assist researchers in the successful synthesis of this compound, a valuable building block in the development of advanced pharmaceutical compounds and functional materials.
Introduction
Phenanthrene and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique photophysical properties and their presence as a core structural motif in various natural products and pharmacologically active molecules. The targeted synthesis of specific isomers, such as this compound, is crucial for the systematic exploration of structure-activity relationships and the development of novel compounds with tailored properties.
The electrophilic substitution of phenanthrene, including bromination, preferentially occurs at the electron-rich 9- and 10-positions. This inherent reactivity necessitates a more strategic, multi-step approach to achieve substitution at the 2-position. The most reliable and scalable method involves the sulfonation of phenanthrene, which, under thermodynamic control, yields a separable mixture of isomers, including the desired 2-substituted intermediate. This intermediate can then be converted to this compound.
This guide provides a detailed methodology for this synthetic transformation, compiling quantitative data from established literature and presenting it in a clear, comparative format.
Synthetic Pathway Overview
The synthesis of this compound from phenanthrene is a two-stage process. The first stage involves the sulfonation of the phenanthrene core, followed by the separation of the resulting sulfonic acid isomers. The second stage is the conversion of the purified phenanthrene-2-sulfonic acid intermediate into the final this compound product.
Caption: Overall synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the multi-step synthesis of this compound from phenanthrene.
| Step | Reaction | Reagents & Conditions | Product | Yield (%) | Reference |
| 1 | Sulfonation of Phenanthrene | Phenanthrene, conc. H₂SO₄, 120-125 °C, 3.5 h | Mixture of sodium phenanthrenesulfonates | ~83% (total sulfonates) | [1] |
| 2 | Isomer Separation | Fractional crystallization of sodium and barium salts | Sodium phenanthrene-2-sulfonate | 17-21% (from phenanthrene) | [1] |
| 3 | Conversion to Sulfonyl Chloride | Sodium phenanthrene-2-sulfonate, PCl₅/POCl₃ | Phenanthrene-2-sulfonyl chloride | 89% | [2] |
Note: The final conversion step from the sulfonyl chloride to this compound is implied through standard organic transformations, though a specific yield for this step on this substrate was not found in the immediate literature. The overall yield will be a product of the yields of the individual steps.
Experimental Protocols
Stage 1: Sulfonation of Phenanthrene and Isolation of Sodium Phenanthrene-2-sulfonate
This protocol is adapted from the established procedure in Organic Syntheses.[1]
4.1.1. Sulfonation of Phenanthrene
-
In a 2-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, 500 g (2.8 moles) of purified phenanthrene is melted by heating the flask in an oil bath to 110 °C.
-
With vigorous stirring, 327 mL (600 g, 5.8 moles) of concentrated sulfuric acid is added from the dropping funnel at a rate that maintains the internal temperature at or below 120 °C (this should take approximately 10-15 minutes).
-
The reaction mixture is then stirred at a temperature of 120-125 °C for 3.5 hours. The reaction is exothermic, so the oil bath temperature should be maintained 5-10 °C below the desired reaction temperature.
-
After the reaction period, the hot, viscous solution is carefully poured into 4 liters of water.
-
A solution of 400 g of sodium hydroxide (B78521) in 600-800 mL of water is then added to the aqueous mixture.
-
The mixture is cooled thoroughly in an ice bath, and the precipitated sodium phenanthrenesulfonate salts are collected by filtration. The filter cake is pressed well to remove excess liquid.
-
The crude sodium salts are washed with 1 liter of a half-saturated sodium chloride solution. The filtrate, containing disulfonated products, is discarded.
4.1.2. Isolation of Sodium Phenanthrene-2-sulfonate
-
The mixture of sodium phenanthrenesulfonates is dissolved in 7-8 liters of boiling water containing 100 mL of concentrated hydrochloric acid.
-
The hot solution is filtered and then neutralized with a sodium hydroxide solution.
-
The solution is allowed to cool and crystallize. The crystals, which are enriched in the sodium 2-sulfonate isomer, are collected by filtration, and the mother liquor is set aside.
-
Further purification and separation of the 2- and 3-isomers can be achieved by conversion to their barium salts followed by fractional crystallization, as detailed in the Organic Syntheses procedure.[1] For the purpose of obtaining the 2-isomer, the initial crop of sodium salt crystals is often sufficiently enriched.
Stage 2: Conversion of Sodium Phenanthrene-2-sulfonate to this compound
This stage involves two key transformations: the conversion of the sulfonate salt to a more reactive sulfonyl chloride, followed by the displacement of the sulfonyl chloride group with bromine.
4.2.1. Synthesis of Phenanthrene-2-sulfonyl chloride
This protocol is based on a reported procedure for the synthesis of phenanthrene-2- and -3-sulfonyl chlorides.[2]
-
In a fume hood, a mixture of sodium phenanthrene-2-sulfonate is reacted with a combination of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃).
-
The reaction mixture is heated to facilitate the conversion of the sulfonate to the sulfonyl chloride.
-
Upon completion of the reaction, the phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully treated with ice water to hydrolyze any remaining phosphorus halides.
-
The solid phenanthrene-2-sulfonyl chloride is collected by filtration, washed with cold water, and dried. The reported yield for this conversion is 89%.[2]
Caption: Formation of phenanthrene-2-sulfonyl chloride.
4.2.2. Conversion of Phenanthrene-2-sulfonyl chloride to this compound
While a specific protocol for the direct conversion of phenanthrene-2-sulfonyl chloride to this compound is not explicitly detailed in the searched literature, a common method for the conversion of aryl sulfonyl halides to aryl halides involves a two-step process: reduction of the sulfonyl chloride to a sulfinic acid or thiol, followed by a reaction that introduces the bromine atom. A more direct, albeit less common, method would be a direct displacement, which is challenging.
An alternative and more established route from the sulfonic acid is via the Sandmeyer reaction , which would involve the following conceptual steps:
-
Conversion of Phenanthrene-2-sulfonic acid to 2-Aminophenanthrene (B1582492): This can be achieved through alkali fusion of the sodium sulfonate salt to yield 2-hydroxyphenanthrene, followed by a Bucherer reaction or other amination methods.
-
Diazotization of 2-Aminophenanthrene: The 2-aminophenanthrene is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Sandmeyer Reaction: The diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) to yield this compound.
Caption: Conceptual workflow via the Sandmeyer reaction.
Given the lack of a direct, detailed protocol for the conversion of the sulfonyl chloride to the bromide, the Sandmeyer route, while involving more steps, relies on more predictable and well-established named reactions.
Conclusion
The synthesis of this compound from phenanthrene is a multi-step process that circumvents the kinetic preference for electrophilic attack at the 9- and 10-positions. The key to a successful synthesis lies in the regioselective introduction of a functional group at the 2-position, which can later be converted to a bromine atom. The sulfonation of phenanthrene provides a reliable method for obtaining the necessary phenanthrene-2-sulfonic acid precursor. While the direct conversion of this sulfonic acid to this compound requires further methodological development, established multi-step sequences, such as those proceeding through a 2-aminophenanthrene intermediate via a Sandmeyer reaction, offer a viable, albeit longer, synthetic route. The protocols and data presented in this guide provide a solid foundation for researchers to undertake the synthesis of this important molecule.
References
A Technical Guide to 2-Bromophenanthrene: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromophenanthrene, a key intermediate in organic synthesis. It also details a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.
Core Physicochemical Properties of this compound
This compound is a polycyclic aromatic hydrocarbon characterized by a bromine substituent on the phenanthrene (B1679779) backbone.[1] This functionalization makes it a valuable building block in the synthesis of more complex organic molecules, particularly in the development of novel pharmaceuticals and advanced materials.[1]
The essential quantitative data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value |
| Molecular Formula | C₁₄H₉Br[1][2][3][4][5][6] |
| Molecular Weight | 257.13 g/mol [3][5][6][7][8] |
| CAS Number | 62162-97-4[2][3][4] |
| Appearance | White to off-white solid/crystal[1][3] |
| Melting Point | 95.0 to 99.0 °C[2][7] |
| Boiling Point | 389.679 °C at 760 mmHg[2] |
| Density | 1.479 g/cm³[2] |
| Solubility | Slightly soluble in Chloroform[2] |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
The presence of the bromine atom on the phenanthrene structure makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is a powerful method for forming carbon-carbon bonds. A typical protocol for the coupling of this compound with phenylboronic acid to synthesize 2-phenylphenanthrene (B13823639) is detailed below.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃) or other suitable phosphine (B1218219) ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene (B28343) and Water (degassed)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Catalyst Addition: To this mixture, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel to yield 2-phenylphenanthrene.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling of this compound.
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 9-Bromophenanthrene synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Data of 2-Bromophenanthrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromophenanthrene, a key intermediate in various fields of chemical research. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and utilization of this compound.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.68 | d | 8.4 | H-4 |
| 8.63 | d | 8.8 | H-5 |
| 8.54 | s | H-1 | |
| 7.92 | d | 8.0 | H-9 |
| 7.88 | d | 8.8 | H-6 |
| 7.70 | dd | 8.4, 1.6 | H-3 |
| 7.65 | t | 7.6 | H-7 |
| 7.60 | t | 7.6 | H-8 |
| 7.49 | d | 8.0 | H-10 |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 133.3 | C-4a |
| 132.0 | C-8a |
| 131.5 | C-10a |
| 130.8 | C-4 |
| 129.0 | C-5 |
| 128.9 | C-1 |
| 128.7 | C-9 |
| 127.8 | C-6 |
| 127.3 | C-7 |
| 127.0 | C-3 |
| 126.9 | C-8 |
| 123.3 | C-10 |
| 122.9 | C-4b |
| 121.5 | C-2 |
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Interpretation |
| 3060 | Aromatic C-H stretch |
| 1605 | Aromatic C=C stretch |
| 1490 | Aromatic C=C stretch |
| 880 | C-H out-of-plane bend |
| 810 | C-H out-of-plane bend |
| 740 | C-H out-of-plane bend |
| 620 | C-Br stretch |
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 258 | [M+2]⁺• (with ⁸¹Br) |
| 256 | [M]⁺• (with ⁷⁹Br) |
| 177 | [M - Br]⁺ |
| 176 | [M - HBr]⁺• |
| 88 | [C₇H₄]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard practices for the analysis of solid aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of solid this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.
-
The sample was gently agitated to ensure complete dissolution.
-
Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
¹H NMR Spectroscopy:
-
Instrument: Bruker Avance 400 MHz spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Acquisition time: 4.0 s
-
Spectral width: 16 ppm
-
¹³C NMR Spectroscopy:
-
Instrument: Bruker Avance 100 MHz spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse width: 45°
-
Acquisition time: 1.5 s
-
Spectral width: 220 ppm
-
Infrared (IR) Spectroscopy
Sample Preparation and Analysis:
-
Technique: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy.
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer with a diamond ATR accessory.
-
Procedure:
-
A background spectrum of the clean, empty ATR crystal was recorded.
-
A small amount of solid this compound was placed directly onto the diamond crystal.
-
Pressure was applied using the built-in clamp to ensure good contact between the sample and the crystal.
-
The sample spectrum was recorded over the range of 4000-400 cm⁻¹.
-
The final spectrum was presented as transmittance.
-
Mass Spectrometry (MS)
Sample Preparation and Analysis:
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Instrument: Agilent 7890B GC coupled to an Agilent 5977A MSD.
-
Procedure:
-
A dilute solution of this compound was prepared in dichloromethane.
-
1 µL of the solution was injected into the GC.
-
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 280 °C.
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: Workflow for Spectroscopic Characterization.
An In-depth Technical Guide to 2-Bromophenanthrene: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromophenanthrene, a brominated derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene (B1679779), serves as a valuable building block in organic synthesis. Its unique structural and electronic properties make it a versatile precursor for the construction of more complex molecules, finding applications in materials science and as an intermediate in the synthesis of potentially bioactive compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity in key chemical transformations.
Physical and Chemical Properties
This compound is a white to off-white solid at room temperature.[1][2] Its core physical and chemical properties are summarized in the tables below, providing a ready reference for researchers.
Identifiers and Molecular Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 62162-97-4 | [1] |
| Molecular Formula | C₁₄H₉Br | [1] |
| Molecular Weight | 257.13 g/mol | [1] |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)Br | [1] |
| InChI | InChI=1S/C14H9Br/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H | [1] |
| InChIKey | SQTPFYJEKHTINP-UHFFFAOYSA-N | [1] |
Physicochemical Data
| Property | Value | Reference |
| Melting Point | 97 °C | [2] |
| Boiling Point | Not available | |
| Appearance | White to Off-White Solid | [1][2] |
| Solubility | Soluble in organic solvents. | [1] |
Synthesis and Purification
The synthesis of this compound can be achieved through various methods, with the Sandmeyer reaction of 2-aminophenanthrene (B1582492) being a common approach. This section provides a detailed experimental protocol for its synthesis and subsequent purification.
Synthesis via Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method for introducing a bromine atom onto the phenanthrene core starting from the corresponding amine.[3]
Experimental Protocol:
-
Diazotization of 2-Aminophenanthrene:
-
Suspend 2-aminophenanthrene in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at this temperature for 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr/HBr solution. Vigorous nitrogen gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for one hour to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as dichloromethane (B109758) or diethyl ether.
-
Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification Methods
Purification of the crude product is essential to obtain this compound of high purity, suitable for subsequent applications. Recrystallization and column chromatography are the most common methods.
Recrystallization Protocol:
-
Solvent Selection: A suitable solvent for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to test include ethanol, methanol, or a mixture of solvents like ethanol/water.
-
Dissolution: Dissolve the crude this compound in a minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Column Chromatography Protocol:
-
Stationary and Mobile Phase Selection: Silica (B1680970) gel is a common stationary phase. The mobile phase is typically a non-polar solvent or a mixture of non-polar and slightly more polar solvents, such as hexanes and ethyl acetate. The optimal solvent system should provide good separation of this compound from its impurities on a thin-layer chromatography (TLC) plate.
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis and Isolation: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Spectral Characterization
Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for aromatic C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring in the 1600-1450 cm⁻¹ region. A band corresponding to the C-Br stretching vibration would be observed in the fingerprint region, typically below 1000 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. The molecular ion peaks would therefore appear at m/z 256 and 258. Fragmentation patterns would involve the loss of the bromine atom and successive losses of C₂H₂ units from the aromatic core.[4][5]
Chemical Reactivity
The bromine atom at the 2-position of the phenanthrene ring makes this compound a versatile substrate for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound. This compound can readily participate in this reaction with various arylboronic acids to synthesize 2-arylphenanthrene derivatives.[6][7]
General Experimental Protocol:
-
To a reaction vessel, add this compound, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene (B28343) and water or dioxane and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography or recrystallization.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction is another palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. This compound can be coupled with various alkenes to introduce vinyl or substituted vinyl groups at the 2-position of the phenanthrene core.[8][9][10]
General Experimental Protocol:
-
In a reaction flask, combine this compound, the alkene (1.1-2.0 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine (B1218219) ligand (e.g., PPh₃, P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃).
-
Add a polar aprotic solvent such as DMF or acetonitrile.
-
Degas the mixture with an inert gas.
-
Heat the reaction to a temperature typically ranging from 80 to 120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, filter off any solids, and partition the filtrate between an organic solvent and water.
-
Wash, dry, and concentrate the organic layer. Purify the product by column chromatography.
Biological Activity
While extensive studies on the specific biological activities of this compound are limited, research on related brominated aromatic compounds and phenanthrene derivatives suggests potential for biological effects. Brominated phenols and other related structures have been investigated for a range of bioactivities, including anticancer and antimicrobial properties.[11][12][13][14] Phenanthrene derivatives, in general, have been studied for their cytotoxic, antimicrobial, anti-inflammatory, and other pharmacological activities.[15][16] Further research is needed to specifically elucidate the biological profile of this compound and its potential applications in drug development. At present, no specific signaling pathways involving this compound have been identified in the literature.
Conclusion
This compound is a key synthetic intermediate with well-defined physical and chemical properties. Its utility in organic synthesis is primarily demonstrated through its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck-Mizoroki reactions, which allow for the facile construction of more complex phenanthrene-based architectures. While detailed biological studies are currently lacking, the broader activities of related compounds suggest that this compound and its derivatives may hold promise for future investigations in medicinal chemistry. This guide provides a foundational resource for researchers and scientists working with this versatile compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Heck Reaction [organic-chemistry.org]
- 11. d-nb.info [d-nb.info]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. researchgate.net [researchgate.net]
- 16. New Phenanthrene Derivatives from Cylindrolobus mucronatus Lindl. and their Cytotoxic Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Key Synthetic Building Block: A Technical Guide to the Discovery and History of 2-Bromophenanthrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromophenanthrene, a polycyclic aromatic hydrocarbon (PAH), has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its rigid phenanthrene (B1679779) core, combined with the reactive bromine handle at the 2-position, provides a versatile scaffold for the construction of novel compounds with potential applications in medicinal chemistry and materials science. This technical guide delves into the historical context of this compound's discovery, details its synthesis, and presents key physicochemical data, offering a comprehensive resource for researchers in the field.
While a singular, definitive "discovery" of this compound is not prominently documented in the annals of chemical literature, its existence is a logical consequence of the development of fundamental reactions in organic chemistry, particularly those focused on the functionalization of aromatic systems. The history of this compound is therefore intrinsically linked to the broader history of phenanthrene chemistry and the advent of regioselective synthesis.
The Challenge of Regioselectivity in Phenanthrene Bromination
The direct electrophilic bromination of phenanthrene predominantly yields 9-bromophenanthrene. This regioselectivity is a consequence of the electronic properties of the phenanthrene nucleus, where the 9- and 10-positions are the most electron-rich and thus most susceptible to electrophilic attack. The formation of the more stable Wheland intermediate upon attack at the 9-position further favors this outcome. Therefore, the synthesis of this compound necessitated the development of more nuanced synthetic strategies to overcome this inherent reactivity.
The Advent of Directed Synthesis: The Sandmeyer Reaction
The most plausible and historically significant route to this compound is through the Sandmeyer reaction, a cornerstone of aromatic chemistry discovered by Traugott Sandmeyer in 1884.[1] This reaction provides a reliable method for the introduction of a halide at a specific position on an aromatic ring by way of a diazonium salt intermediate.[1][2] The synthesis of this compound via this method involves a two-step sequence starting from 2-aminophenanthrene (B1582492).
The overall synthetic pathway can be visualized as follows:
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound are not widely available in modern literature, reflecting its status as a well-established, albeit not commonly prepared, intermediate. The following protocols are based on established methods for the synthesis of related compounds and the fundamental principles of the reactions involved.
Synthesis of 2-Phenanthrenesulfonic Acid
This procedure is adapted from the method for the sulfonation of phenanthrene.
Materials:
-
Phenanthrene
-
Concentrated sulfuric acid
Procedure:
-
Melt phenanthrene in a round-bottom flask equipped with a mechanical stirrer and a dropping funnel.
-
Heat the molten phenanthrene to 120°C.
-
Slowly add concentrated sulfuric acid to the stirred, molten phenanthrene.
-
Maintain the temperature at 120°C for several hours to favor the formation of the 2- and 3-sulfonic acid isomers.
-
Pour the reaction mixture into a large volume of water.
-
The sodium salt of 2-phenanthrenesulfonic acid can be isolated by fractional crystallization.[3]
Synthesis of 2-Aminophenanthrene
The synthesis of 2-aminophenanthrene can be achieved through the amination of 2-phenanthrenesulfonic acid.
Materials:
-
2-Phenanthrenesulfonic acid sodium salt
-
Ammonia (B1221849) solution
-
Sodium sulfite (B76179)
Procedure:
-
Heat the sodium salt of 2-phenanthrenesulfonic acid with a concentrated solution of ammonia in a sealed vessel under pressure.
-
The addition of sodium sulfite can facilitate the reaction.
-
After cooling, the reaction mixture is acidified to precipitate the 2-aminophenanthrene, which can be purified by recrystallization.
Synthesis of this compound via the Sandmeyer Reaction
This protocol is based on the general procedure for the Sandmeyer reaction.
Materials:
-
2-Aminophenanthrene
-
Hydrobromic acid (48%)
-
Sodium nitrite (B80452)
-
Copper(I) bromide
-
Ice
Procedure:
-
Diazotization:
-
Suspend 2-aminophenanthrene in a mixture of hydrobromic acid and water in a flask cooled to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred suspension, maintaining the temperature below 5°C.
-
The completion of the diazotization can be confirmed by testing for the absence of the starting amine using a suitable method (e.g., TLC) and the presence of excess nitrous acid using starch-iodide paper.[4]
-
-
Bromination:
-
In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide mixture with vigorous stirring.
-
Evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a steam bath) until nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extract with water, dilute sodium hydroxide (B78521) solution to remove any phenolic byproducts, and then again with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetic acid) or by column chromatography.
-
Physicochemical Data
Quantitative data for this compound is primarily available from commercial suppliers and chemical databases.
| Property | Value | Reference |
| CAS Number | 62162-97-4 | [5] |
| Molecular Formula | C₁₄H₉Br | [5] |
| Molecular Weight | 257.13 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 95-99 °C | [6] |
| Boiling Point | 185 °C / 4 mmHg | [7] |
| Purity | Typically >97% (GC) | [6] |
Applications in Research and Development
While specific examples of this compound in late-stage drug development are not abundant in the public domain, its utility as a synthetic intermediate is clear. Brominated aromatic compounds are frequently employed in cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, to form carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[8]
The phenanthrene scaffold itself is found in a number of natural products with biological activity, including some alkaloids and steroids.[9] Derivatives of phenanthrene have been investigated for their potential anti-inflammatory, anti-bacterial, anti-cancer, and anti-oxidative properties.[10] The availability of this compound allows for the systematic exploration of structure-activity relationships by enabling the introduction of a wide variety of substituents at the 2-position of the phenanthrene core.
Furthermore, the rigid, planar structure of the phenanthrene core makes it an attractive building block for materials science applications, particularly in the field of organic electronics.[8][11] Functionalized phenanthrenes can be incorporated into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The bromine atom in this compound serves as a convenient attachment point for other functional groups to tune the electronic and photophysical properties of the resulting materials.[12]
Conclusion
The history of this compound is a testament to the ingenuity of organic chemists in overcoming the inherent reactivity of aromatic systems to achieve specific, targeted syntheses. While not a compound of household recognition, its role as a key synthetic intermediate provides researchers with a powerful tool for the construction of novel molecules with the potential for significant impact in medicine and materials science. The foundational Sandmeyer reaction remains a relevant and powerful method for its preparation, underscoring the enduring legacy of classical organic reactions in modern chemical research. This guide provides a solid foundation for understanding the history, synthesis, and potential applications of this versatile building block.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C14H9Br | CID 12491433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. acgpubs.org [acgpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
2-Bromophenanthrene structural elucidation and characterization
An In-depth Technical Guide to the Structural Elucidation and Characterization of 2-Bromophenanthrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies used for the structural elucidation and characterization of this compound. The information herein is intended to support research, quality control, and development activities where this compound is utilized. This document details the key physicochemical properties, spectroscopic and crystallographic data, and standardized experimental protocols.
Physicochemical Properties of this compound
This compound is a solid, polycyclic aromatic hydrocarbon.[1] A summary of its key quantitative and physical properties is presented in Table 1, providing essential data for its handling, storage, and analysis.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₉Br | [1][2] |
| Molecular Weight | 257.13 g/mol | [2][3][4] |
| Monoisotopic Mass | 255.98876 Da | [2] |
| CAS Number | 62162-97-4 | [2][4] |
| Appearance | White to off-white solid/powder | [1][4] |
| Melting Point | 95.0 to 99.0 °C | [5] |
| Boiling Point | 185 °C at 4 mmHg | [6] |
| Purity | Typically ≥97% (GC) | [1][3][4] |
| Solubility | Slightly soluble in Chloroform | [5] |
| Storage | Sealed in a dry place at room temperature | [3][5] |
Analytical Techniques for Structural Elucidation
The unambiguous determination of the structure of this compound relies on a combination of modern analytical techniques.[7][8] These methods provide complementary information regarding the compound's connectivity, molecular weight, and three-dimensional arrangement.
Caption: Workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule.[9] For this compound, ¹H and ¹³C NMR spectra provide critical information about the number and connectivity of protons and carbons in the aromatic system.
-
¹H NMR Spectrum: The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-9.0 ppm). The chemical shifts and coupling constants of the nine distinct protons are influenced by the position of the bromine atom, leading to a unique fingerprint for the 2-bromo isomer.
-
¹³C NMR Spectrum: The ¹³C NMR spectrum will display 14 distinct signals corresponding to each carbon atom in the phenanthrene (B1679779) core. The carbon atom directly bonded to the bromine will exhibit a characteristic chemical shift, and its signal may be attenuated due to the quadrupolar effects of the bromine atom. Two-dimensional NMR techniques like COSY and HMBC can be employed to definitively assign the proton and carbon signals.[9]
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[10]
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: Acquire the spectrum at room temperature. The number of scans will depend on the sample concentration and the magnetic field strength of the instrument.
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[11]
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the multiplicities (singlet, doublet, etc.) and coupling constants to deduce the connectivity of the protons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.[12]
-
Molecular Ion Peak: In the mass spectrum of this compound, the molecular ion ([M]•+) will appear as a characteristic pair of peaks of nearly equal intensity at m/z 256 and m/z 258. This M and M+2 pattern is the isotopic signature of the bromine atom (⁷⁹Br and ⁸¹Br).[12][13]
-
Fragmentation: A primary fragmentation pathway is the loss of the bromine atom, which would result in a significant peak at m/z 177, corresponding to the phenanthrenyl cation.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent like dichloromethane (B109758) or ethyl acetate.[12]
-
Instrumentation: Use a GC-MS system equipped with a non-polar capillary column (e.g., HP-5ms).
-
GC Method:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[12]
-
-
MS Method:
-
Data Analysis: Identify the chromatographic peak corresponding to this compound and extract its mass spectrum. Analyze the molecular ion and the fragmentation pattern to confirm the structure.
X-ray Crystallography
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.[14][15] This technique provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and the absolute configuration in chiral molecules.[15]
Caption: Information derived from an X-ray crystallography experiment.
-
Crystallization: The critical first step is to grow a high-quality single crystal of this compound.[15] This is typically achieved by slow evaporation of a saturated solution, slow cooling, or vapor diffusion using a suitable solvent system (e.g., ethanol, hexanes, or a mixture).
-
Crystal Mounting: A suitable crystal (typically <0.5 mm in any dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through various angles. The diffracted X-rays are recorded by a detector.[14]
-
Structure Solution and Refinement: The collected diffraction data (angles and intensities) are processed to determine the unit cell dimensions and space group.[14] Computational methods are then used to solve the phase problem and generate an electron density map, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.
Synthesis and Purification
The synthesis of bromophenanthrenes can be achieved through various methods, often starting from phenanthrene itself or a substituted precursor.[16]
-
Solvent Selection: Choose a solvent or solvent pair in which this compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent to form a saturated solution.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and other insoluble impurities.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[17]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C14H9Br | CID 12491433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 62162-97-4 [sigmaaldrich.com]
- 4. labproinc.com [labproinc.com]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound | 62162-97-4 [chemicalbook.com]
- 7. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. acgpubs.org [acgpubs.org]
- 10. benchchem.com [benchchem.com]
- 11. 1H proton nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. benchchem.com [benchchem.com]
- 13. 9-Bromophenanthrene | C14H9Br | CID 11309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound synthesis - chemicalbook [chemicalbook.com]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of 2-Bromophenanthrene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-bromophenanthrene, a key intermediate in the synthesis of advanced materials and pharmaceutical compounds.[1] While specific quantitative solubility data is not extensively available in public literature, this document outlines the foundational principles of its solubility, provides a template for systematic data collection, and details the experimental protocols necessary for its determination.
Introduction to this compound
This compound (C₁₄H₉Br) is a polycyclic aromatic hydrocarbon (PAH) where a bromine atom is substituted on the phenanthrene (B1679779) backbone.[2] This substitution significantly influences its reactivity and physical properties, including its solubility.[2] It typically appears as a white to off-white solid at room temperature.[3] Understanding its solubility is crucial for its application in organic synthesis, particularly for optimizing reaction conditions, purification processes like recrystallization, and for its handling in drug development and materials science.[1][2]
Predicted Solubility Profile
The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which correlates the polarity of the solute and the solvent.[4] The molecular structure of this compound possesses both nonpolar and slightly polar characteristics that dictate its solubility behavior.
-
Phenanthrene Backbone: This large, fused aromatic ring system is nonpolar and hydrophobic. This characteristic suggests good solubility in nonpolar aromatic and halogenated hydrocarbon solvents.[5][6]
-
Bromine Substituent: The bromine atom introduces a degree of polarity and polarizability to the molecule. However, the overall nonpolar character of the large hydrocarbon structure is expected to dominate.
Based on these structural features, this compound is predicted to exhibit moderate to good solubility in a range of common organic solvents. General observations indicate it has moderate solubility in many organic solvents, with slight solubility noted in chloroform.[2][7]
Quantitative Solubility Data
As of this guide's compilation, a comprehensive, publicly available dataset of the quantitative solubility of this compound in various organic solvents is limited. The following table is presented as a structured template for researchers to systematically record their experimentally determined solubility values. This will facilitate easy comparison and aid in the selection of appropriate solvent systems for various applications.
| Solvent | Solvent Class | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| e.g., Toluene | Aromatic Hydrocarbon | ||||
| e.g., Dichloromethane | Halogenated Hydrocarbon | ||||
| e.g., Chloroform | Halogenated Hydrocarbon | ||||
| e.g., Tetrahydrofuran (THF) | Ether | ||||
| e.g., Acetone | Ketone | ||||
| e.g., Ethyl Acetate | Ester | ||||
| e.g., Ethanol | Alcohol | ||||
| e.g., Methanol | Alcohol | ||||
| e.g., Hexane | Aliphatic Hydrocarbon |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The most reliable and widely used method for determining the equilibrium solubility of a solid in a liquid solvent is the shake-flask method.[8][9] This method is based on achieving a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.
4.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials with tight-sealing caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
4.2. Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.[8]
-
Equilibration: Securely cap the vials and place them in a constant temperature shaker or incubator. Agitate the mixtures at a constant temperature for an extended period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solid.[10][11] The exact time required to reach equilibrium may need to be determined experimentally.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. To remove any undissolved microparticles, filter the sample through a syringe filter into a clean vial.[11][12] Filtration is a critical step to avoid overestimation of the solubility.
-
Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[9][11] A calibration curve prepared with known concentrations of this compound is required for accurate quantification.
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for determining the solubility of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 62162-97-4: this compound | CymitQuimica [cymitquimica.com]
- 3. labproinc.com [labproinc.com]
- 4. quora.com [quora.com]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. Halogenated aliphatic hydrocarbons [m.chemicalbook.com]
- 7. This compound CAS#: 62162-97-4 [m.chemicalbook.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. enamine.net [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
In-Depth Technical Guide to the Thermogravimetric Analysis of 2-Bromophenanthrene
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and composition of materials.[1][2] The method involves monitoring the change in mass of a sample as it is subjected to a controlled temperature program in a specified atmosphere.[1][3] The resulting data, typically plotted as mass change versus temperature, provides valuable information about physical and chemical phenomena such as desorption, decomposition, and oxidation.[4] For a compound like 2-Bromophenanthrene, TGA can elucidate its thermal stability, decomposition profile, and the nature of its degradation products.
Hypothetical Thermogravimetric Analysis of this compound
Based on the thermal behavior of other brominated aromatic hydrocarbons, a TGA curve for this compound would be expected to show a multi-stage decomposition process. The initial stage would likely involve the cleavage of the Carbon-Bromine bond, followed by the subsequent breakdown of the polycyclic aromatic hydrocarbon backbone at higher temperatures.
Predicted Quantitative Data
The following table summarizes the anticipated quantitative data from a TGA experiment of this compound conducted under an inert nitrogen atmosphere.
| Temperature Range (°C) | Weight Loss (%) | Associated Process |
| Ambient - 200 | ~0-1% | Loss of adsorbed moisture and volatile impurities |
| 200 - 450 | ~30-35% | Primary decomposition: C-Br bond cleavage, release of HBr |
| 450 - 700 | ~60-65% | Secondary decomposition: Breakdown of the phenanthrene (B1679779) backbone |
| > 700 | ~1-5% | Residual char formation |
Detailed Experimental Protocol
This section outlines a detailed methodology for conducting the thermogravimetric analysis of this compound.
3.1. Instrumentation
A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 900°C is required. The instrument should have a programmable temperature controller and a gas-switching system for atmosphere control.
3.2. Sample Preparation
-
Ensure the this compound sample is of high purity to avoid interference from impurities.
-
Grind the sample into a fine, homogenous powder to ensure uniform heat distribution.
-
Accurately weigh approximately 5-10 mg of the sample into a clean, tared ceramic or platinum crucible.
3.3. TGA Instrument Parameters
-
Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30°C for 10 minutes.
-
Ramp from 30°C to 900°C at a heating rate of 10°C/min.
-
-
Data Collection: Record the sample mass and temperature continuously throughout the experiment.
3.4. Post-Analysis
-
The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) should be plotted and analyzed.
-
The onset temperature of decomposition, peak decomposition temperatures, and percentage weight loss for each stage should be determined from the curves.
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound in an inert atmosphere is likely to proceed through a free-radical mechanism. The initial and rate-determining step is the homolytic cleavage of the C-Br bond, which is the weakest bond in the molecule. This is followed by a series of hydrogen abstraction and rearrangement reactions, leading to the breakdown of the aromatic structure.
Caption: Proposed thermal decomposition pathway of this compound.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental and data analysis process for the TGA of this compound.
Caption: Workflow for TGA of this compound.
Conclusion
This technical guide provides a foundational understanding of the thermogravimetric analysis of this compound for professionals in research and drug development. Although based on a hypothetical analysis due to the absence of specific literature data, the presented information is grounded in the established principles of thermal analysis and the known behavior of similar brominated aromatic compounds. The detailed experimental protocol and proposed decomposition pathway offer a robust starting point for the empirical investigation of this compound's thermal properties. Such studies are crucial for assessing the stability of pharmaceutical compounds and understanding their degradation pathways, which are critical aspects of drug development and material science.
References
An In-depth Technical Guide to the Crystal Structure of Brominated Phenanthrenes: A Case Study Approach
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, the specific crystal structure of 2-Bromophenanthrene is not publicly available in crystallographic databases. This guide will therefore utilize the well-documented crystal structure of the parent compound, phenanthrene (B1679779), as a representative model. The experimental protocols provided are generalized for the crystallographic analysis of small organic molecules and are directly applicable to the study of this compound.
Introduction
Phenanthrene and its derivatives are a significant class of polycyclic aromatic hydrocarbons (PAHs) that are of considerable interest in materials science and medicinal chemistry. The introduction of a bromine substituent onto the phenanthrene scaffold, as in this compound, can significantly alter its electronic properties, intermolecular interactions, and solid-state packing. A thorough understanding of the crystal structure is paramount for rational drug design, the development of novel organic electronic materials, and for structure-property relationship studies.
This technical guide provides a comprehensive overview of the crystallographic analysis of brominated phenanthrenes, using phenanthrene as a foundational example. It details the methodologies for crystal growth, data collection, and structure refinement, and presents the crystallographic data in a clear, tabular format.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for selecting appropriate solvents and conditions for crystallization.
| Property | Value |
| Molecular Formula | C₁₄H₉Br |
| Molecular Weight | 257.13 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 95.0 to 99.0 °C |
| Boiling Point | 185 °C at 4 mmHg |
| Solubility | Slightly soluble in chloroform |
Crystallographic Data of Phenanthrene (Representative Example)
The crystallographic data for phenanthrene provides a valuable reference for what can be expected for its brominated derivatives. The crystal structure of phenanthrene has been determined by single-crystal X-ray diffraction.[1][2] The key parameters are summarized in Table 2.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | |
| a | 8.46 Å |
| b | 6.16 Å |
| c | 9.47 Å |
| α | 90° |
| β | 97.7° |
| γ | 90° |
| Unit Cell Volume | 489 ų |
| Molecules per Unit Cell (Z) | 2 |
| Calculated Density | 1.203 g/cm³ |
Experimental Protocols
The determination of the crystal structure of a compound like this compound involves a series of well-defined experimental steps. A generalized workflow is depicted in the diagram below, followed by detailed protocols for each stage.
Caption: A schematic overview of the key stages involved in the determination of a crystal structure.
Synthesis and Purification of this compound
A common synthetic route to this compound involves the bromination of phenanthrene. The crude product must be purified to a high degree to ensure the growth of high-quality single crystals.
Protocol:
-
Synthesis: A typical procedure involves the reaction of phenanthrene with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride, often with a radical initiator like benzoyl peroxide.
-
Purification: The crude this compound is purified by column chromatography on silica (B1680970) gel using a non-polar eluent such as hexane. The purity of the collected fractions should be assessed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. The purified product is then recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.
Single Crystal Growth
The growth of single crystals suitable for X-ray diffraction is a critical and often challenging step. For polycyclic aromatic hydrocarbons like this compound, several methods can be employed.
Protocol: Slow Evaporation
-
Solvent Selection: Dissolve a small amount of purified this compound in a variety of volatile organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate) at room temperature to find a solvent in which the compound is sparingly soluble.
-
Solution Preparation: Prepare a saturated or near-saturated solution of this compound in the chosen solvent at a slightly elevated temperature.
-
Crystallization: Filter the warm solution into a clean, small vial. Cover the vial with a cap that has a few small perforations to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks. Monitor the vial for the formation of single crystals.
Protocol: Vapor Diffusion
-
Solution Preparation: Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is highly soluble (e.g., toluene).
-
Setup: Place this solution in a small, open vial. Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass) that contains a small amount of a more volatile solvent in which the compound is insoluble (the "anti-solvent," e.g., hexane).
-
Diffusion and Crystallization: The anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
Single-Crystal X-ray Diffraction Data Collection
Once suitable single crystals are obtained, they are mounted on a diffractometer for data collection.
Protocol:
-
Crystal Selection and Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects is selected under a microscope. The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
Data Collection: The mounted crystal is placed on the diffractometer. A preliminary screening is performed to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles while irradiating it with monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å).
Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal structure.
Protocol:
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined using a full-matrix least-squares method to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using software tools to check for geometric consistency and other potential issues. The final crystallographic data is typically deposited in a public database and reported in a Crystallographic Information File (CIF).
Logical Relationships in Crystallographic Analysis
The process of crystal structure determination involves a series of logical steps and dependencies. The quality of the final structure is contingent on the success of each preceding step.
Caption: A diagram illustrating the critical dependencies in the process of crystal structure determination.
Conclusion
While the specific crystal structure of this compound remains to be determined, this guide provides the necessary framework for its investigation. By utilizing the crystallographic data of phenanthrene as a reference and following the detailed experimental protocols outlined, researchers can successfully grow single crystals of this compound and determine its three-dimensional atomic arrangement. This structural information will be invaluable for advancing the applications of brominated phenanthrenes in drug development and materials science.
References
An In-depth Technical Guide to the Isomers of Bromophenanthrene: Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic properties and key synthetic applications of the various isomers of bromophenanthrene. As crucial intermediates in organic synthesis, particularly in the construction of complex polycyclic aromatic systems, a thorough understanding of their individual characteristics is essential for their effective utilization in research and development, including drug discovery and materials science.
Core Properties of Monobromophenanthrene Isomers
Phenanthrene (B1679779) can be brominated at five distinct positions, leading to the formation of 1-, 2-, 3-, 4-, and 9-bromophenanthrene (B47481). The position of the bromine atom on the phenanthrene nucleus significantly influences the physical and chemical properties of the isomer.
Physical Properties
The physical properties of the monobromophenanthrene isomers are summarized in the table below. These properties, particularly melting and boiling points, are critical for purification and reaction condition selection.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| 1-Bromophenanthrene | C₁₄H₉Br | 257.13 | Not Reported | Not Reported | Not Reported |
| 2-Bromophenanthrene | C₁₄H₉Br | 257.13 | 95 - 99[1][2] | 185 (4 mmHg)[1][3] | White to Off-White Solid[2] |
| 3-Bromophenanthrene | C₁₄H₉Br | 257.13 | 81 - 86 | 389.7 (Predicted)[4] | Solid |
| 4-Bromophenanthrene (B91176) | C₁₄H₉Br | 257.13 | Not Reported | 389.7 (Predicted)[5][6] | Not Reported |
| 9-Bromophenanthrene | C₁₄H₉Br | 257.13 | 60 - 65[7][8] | 180 - 190 (2 mmHg)[7][9] | Light yellow powder[9] |
Note: Data is compiled from various sources and may exhibit slight variations. Predicted values are indicated where experimental data was unavailable.
Spectroscopic Properties
Spectroscopic data is fundamental for the identification and characterization of bromophenanthrene isomers. While a comprehensive, directly comparable dataset is challenging to assemble from the literature, key observations for ¹H NMR are noted.
| Isomer | Key ¹H NMR Data (Solvent) |
| 1-Bromophenanthrene | No readily available data. |
| This compound | No readily available data. |
| 3-Bromophenanthrene | ¹H NMR spectra are available.[10] |
| 4-Bromophenanthrene | No readily available data. |
| 9-Bromophenanthrene | ¹H and ¹³C NMR spectra are available (CDCl₃).[11][12] |
Note: Researchers are encouraged to consult spectral databases for detailed NMR assignments.
Synthesis of Bromophenanthrene Isomers
The synthesis of specific bromophenanthrene isomers often requires distinct strategies to control the regioselectivity of the bromination reaction.
Synthesis of 9-Bromophenanthrene
Direct bromination of phenanthrene typically yields 9-bromophenanthrene as the major product due to the higher electron density at the 9-position.
Experimental Protocol: Direct Bromination of Phenanthrene [13]
-
Dissolution: Dissolve one kilogram (5.6 moles) of pure phenanthrene in 1 liter of dry carbon tetrachloride in a 5-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Bromination: Heat the mixture to a gentle reflux. Add 900 g (5.64 moles) of bromine dropwise from the dropping funnel over approximately 3 hours.
-
Reflux: Continue stirring at a gentle reflux for an additional 2 hours to ensure the evolution of hydrogen bromide is complete.
-
Solvent Removal: Cool the reaction mixture and transfer it to a Claisen flask. Remove the carbon tetrachloride by distillation under reduced pressure (10–30 mmHg).
-
Purification: Distill the crude product under high vacuum. Collect the fraction boiling at 177–190 °C/2 mmHg to obtain 9-bromophenanthrene. The product can be further purified by recrystallization from ethanol.
Synthesis of Other Monobromo Isomers
The synthesis of other isomers, such as 2- and 4-bromophenanthrene, often involves more complex, multi-step procedures starting from functionalized precursors. For instance, the synthesis of 4-bromophenanthrene can be achieved from 4-phenanthrenecarboxylic acid.[14] The synthesis of this compound can be accomplished starting from 2-bromo-9,10-dihydrophenanthrene.[15]
Chemical Properties and Key Reactions
Bromophenanthrenes are versatile building blocks in organic synthesis, primarily utilized in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a prominent example.
Suzuki-Miyaura Cross-Coupling Reactions
This palladium-catalyzed reaction is a powerful tool for the formation of biaryl compounds, which are prevalent in medicinal chemistry and materials science.
General Experimental Protocol: Suzuki-Miyaura Coupling of a Bromophenanthrene Isomer
-
Reaction Setup: In a round-bottom flask, combine the bromophenanthrene isomer (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or THF) and an aqueous solution of the base.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing Synthetic Workflows
The following diagrams illustrate the general synthetic pathway to bromophenanthrene isomers and a typical workflow for their application in Suzuki-Miyaura cross-coupling reactions.
Caption: Synthetic routes to bromophenanthrene isomers.
Caption: Suzuki-Miyaura cross-coupling workflow.
Conclusion
The isomers of bromophenanthrene represent a versatile class of synthetic intermediates. Their utility in constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions, makes them indispensable tools for medicinal chemists and materials scientists. This guide provides a foundational understanding of their basic properties and a practical framework for their synthesis and application, serving as a valuable resource for professionals in the field.
References
- 1. This compound CAS#: 62162-97-4 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. labsolu.ca [labsolu.ca]
- 4. 3-BROMOPHENANTHRENE CAS#: 715-50-4 [m.chemicalbook.com]
- 5. 4-Bromophenanthrene CAS#: 19462-79-4 [amp.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 9-Bromophenanthrene, 96% 100 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. 9-Bromophenanthrene CAS#: 573-17-1 [m.chemicalbook.com]
- 10. 3-BROMOPHENANTHRENE(715-50-4) 1H NMR spectrum [chemicalbook.com]
- 11. 9-Bromophenanthrene | C14H9Br | CID 11309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
2-Bromophenanthrene: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
2-Bromophenanthrene is a polycyclic aromatic hydrocarbon (PAH) containing a bromine atom. Understanding its physical and chemical properties is fundamental to its safe handling.
| Property | Value | Source |
| Chemical Formula | C₁₄H₉Br | [1][2] |
| Molecular Weight | 257.13 g/mol | [1] |
| CAS Number | 62162-97-4 | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 97 °C | [3] |
| Boiling Point | Not available | |
| Solubility | Soluble in Chloroform | [4] |
| Purity | Typically ≥97% (GC) | [3] |
Hazard Identification and GHS Classification
Based on available information for this compound and similar brominated compounds, the following GHS hazard classifications are anticipated.
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Note: This classification is based on data for similar compounds and may not be exhaustive for this compound.
Experimental Protocols: Safe Handling Workflow
The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.
Handling and Storage
Handling
-
Engineering Controls: Handle this compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron is recommended.
-
-
Hygiene Practices: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep away from strong oxidizing agents.
Emergency Procedures
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Firefighting Measures
-
Suitable Extinguishing Media: Use a fire extinguisher appropriate for the surrounding fire, such as dry chemical, carbon dioxide, or foam.
-
Specific Hazards: Combustion may produce toxic fumes, including carbon oxides and hydrogen bromide gas.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described in Section 4.1.
-
Containment and Cleanup: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled, sealed container for disposal. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
Stability and Reactivity
-
Reactivity: No specific reactivity data is available. However, as a brominated aromatic compound, it may undergo reactions typical of this class of chemicals.
-
Chemical Stability: Stable under recommended storage conditions.
-
Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide, carbon dioxide, and hydrogen bromide.
Toxicological Information
-
Acute Toxicity: No quantitative data (e.g., LD50) is available for this compound. It is classified as harmful if swallowed (H302).
-
Skin Corrosion/Irritation: Causes skin irritation (H315).
-
Serious Eye Damage/Irritation: Causes serious eye irritation (H319).
-
Respiratory Irritation: May cause respiratory irritation (H335).
-
Chronic Toxicity: No data is available on the long-term health effects of exposure to this compound.
Disposal Considerations
-
Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste. All waste must be handled in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to ensure proper disposal.
This technical guide is intended to provide essential safety information for handling this compound. It is imperative that all users consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
References
A Technical Guide to 2-Bromophenanthrene: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromophenanthrene is a halogenated polycyclic aromatic hydrocarbon that serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. Its phenanthrene (B1679779) core is a privileged scaffold found in numerous biologically active natural products and synthetic compounds. The presence of a bromine atom at the 2-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and subsequent chemical transformations, and an exploration of the biological activities of its derivatives, with a focus on their potential in drug discovery.
Commercial Availability and Suppliers
This compound is commercially available from a range of chemical suppliers. The purity and available quantities vary, and it is crucial for researchers to select a supplier that meets the specific requirements of their intended application. Below is a summary of representative commercial suppliers and their offerings.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | 97% | Custom |
| TCI America | >97.0% (GC) | 200mg, 1g |
| CymitQuimica | 97% | 100mg, 250mg, 1g, 5g, 10g, 25g |
| LookChem | >97.0% (GC) | 200mg, 2.5mg |
| American Custom Chemicals Corporation | 95.00% | 5g |
| Crysdot | 95+% | 1g, 5g, 25g |
| ChemicalBook | 98%, 99%min | Inquire |
| Lab Pro Inc. | Min. 97.0 (GC) | 200MG |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.[1]
| Property | Value |
| Molecular Formula | C₁₄H₉Br |
| Molecular Weight | 257.13 g/mol |
| CAS Number | 62162-97-4 |
| Appearance | White to off-white solid |
| Melting Point | 97 °C |
| Boiling Point | 185 °C at 4 mmHg |
| InChI | InChI=1S/C14H9Br/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H |
| InChIKey | SQTPFYJEKHTINP-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)Br |
Synthesis of this compound
While several synthetic routes to phenanthrene derivatives exist, a common approach to this compound involves the bromination of phenanthrene. Below is a representative experimental protocol.
Experimental Protocol: Synthesis of this compound
Materials:
-
Phenanthrene
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve phenanthrene (1 eq.) in DMF.
-
Add N-Bromosuccinimide (1.1 eq.) to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford this compound as a white solid.
Characterization: The structure of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]
Applications in Drug Development: Cross-Coupling Reactions
The bromine atom in this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.[3][4] These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of phenanthrene derivatives for biological screening.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[5][6][7]
Materials:
-
This compound
-
Arylboronic acid (1.2 eq.)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2 eq.)
-
Toluene/Ethanol/Water (4:1:1) solvent mixture
-
Argon or Nitrogen atmosphere
Procedure:
-
To a Schlenk flask, add this compound (1 eq.), the arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2 eq.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed toluene/ethanol/water solvent mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the formation of carbon-nitrogen bonds.[3][4][8][9]
Materials:
-
This compound
-
Primary or secondary amine (1.2 eq.)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous toluene
-
Argon or Nitrogen atmosphere
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 eq.).
-
Add this compound (1 eq.) and the amine (1.2 eq.).
-
Add anhydrous toluene.
-
Seal the tube and heat the mixture at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate and purify by column chromatography.
Biological Activities of Phenanthrene Derivatives
Phenanthrene derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[10] Of particular interest is their potential as anticancer agents, with some derivatives showing potent cytotoxicity against various cancer cell lines.[11][12]
Anticancer Activity and Kinase Inhibition
Several studies have highlighted the potential of phenanthrene derivatives as inhibitors of protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[13][14][15] For example, certain phenanthrene derivatives have been identified as potent inhibitors of Pim kinases, which are implicated in the growth and survival of various cancers.[13] The inhibition of such kinases can lead to the induction of apoptosis and the suppression of tumor growth.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[10][16][17]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for 48-72 hours. Include a vehicle control (DMSO).[10]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[10][18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10][18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
References
- 1. This compound | C14H9Br | CID 12491433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. research.rug.nl [research.rug.nl]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and antitumor activities of phenanthrene-based alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of a phenanthrene derivative as a potent anticancer drug with Pim kinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting cancer with small-molecular-weight kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Synthesis of 2-Bromophenanthrene
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive review of the primary synthetic methodologies for obtaining 2-Bromophenanthrene, a valuable building block in the development of advanced materials and pharmaceutical compounds. This document details experimental protocols, quantitative data, and logical workflows to assist researchers in the efficient synthesis of this target molecule.
Introduction
This compound is a key intermediate in organic synthesis, particularly in the construction of complex polycyclic aromatic hydrocarbons and functional materials. Its strategic importance lies in the versatility of the bromo-substituent, which allows for a variety of subsequent cross-coupling reactions and other functional group transformations, enabling the creation of novel molecular architectures for applications in electronic devices, fluorescent probes, and drug discovery. This guide explores the most common and effective routes to synthesize this compound, providing detailed experimental procedures and comparative data.
Synthetic Strategies
Two principal synthetic routes have been identified for the preparation of this compound:
-
Aromatization of 2-Bromo-9,10-dihydrophenanthrene (B3053634): This two-step approach involves the initial synthesis of 9,10-dihydrophenanthrene (B48381), followed by electrophilic bromination and subsequent dehydrogenation to yield the final aromatic product.
-
Sandmeyer Reaction of 2-Aminophenanthrene (B1582492): This classic transformation in aromatic chemistry provides a reliable method to introduce a bromine atom at the 2-position of the phenanthrene (B1679779) core, starting from the corresponding amine. This route itself requires a two-step synthesis of the 2-aminophenanthrene precursor via nitration and subsequent reduction.
A third, less direct but important comparative method, the direct bromination of phenanthrene, predominantly yields the 9-bromo isomer and will also be discussed.
Method 1: Aromatization of 2-Bromo-9,10-dihydrophenanthrene
This synthetic pathway is a versatile method that allows for the introduction of the bromo-substituent on a partially saturated phenanthrene core, followed by aromatization.
Figure 1: Synthesis of this compound via Aromatization.
Step 1: Synthesis of 9,10-Dihydrophenanthrene
The initial step involves the selective reduction of the 9,10-double bond of phenanthrene.
Experimental Protocol:
A detailed procedure for the catalytic hydrogenation of phenanthrene to 9,10-dihydrophenanthrene is available in Organic Syntheses.[1] The reaction typically involves the use of a catalyst such as copper-chromium oxide in a solvent like cyclohexane (B81311) under a hydrogen atmosphere. The hydrogenation is monitored and stopped after the uptake of one equivalent of hydrogen to prevent over-reduction to octahydrophenanthrene.[1][2][3][4]
Step 2: Bromination of 9,10-Dihydrophenanthrene
The electrophilic bromination of 9,10-dihydrophenanthrene is expected to favor substitution on the terminal aromatic rings.
Experimental Protocol:
While a specific detailed protocol for the bromination of 9,10-dihydrophenanthrene to yield the 2-bromo isomer was not found in the immediate search, a general procedure for electrophilic bromination of aromatic compounds can be adapted. This would typically involve reacting 9,10-dihydrophenanthrene with a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) in an inert solvent like carbon tetrachloride or dichloromethane, often in the presence of a Lewis acid catalyst.
Step 3: Aromatization of 2-Bromo-9,10-dihydrophenanthrene
The final step is the dehydrogenation of the brominated intermediate to furnish this compound.
Experimental Protocol:
A solution of 5.1 g (20 mmol) of 2-bromo-9,10-dihydrophenanthrene in 100 ml of dioxane is treated with 14.9 g (65 mmol) of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). The resulting black suspension is heated to 100°C and stirred for 24 hours. After cooling to room temperature, the reaction mixture is filtered. The filtrate is concentrated, and the crude product is purified by column chromatography on silica (B1680970) gel using heptane (B126788) as the eluent to afford this compound as colorless crystals.[5]
Quantitative Data:
| Starting Material | Product | Reagents | Conditions | Yield | Reference |
| 2-Bromo-9,10-dihydrophenanthrene | This compound | DDQ, Dioxane | 100°C, 24 h | 67% | [5] |
Method 2: Sandmeyer Reaction of 2-Aminophenanthrene
The Sandmeyer reaction provides a classical and reliable route to introduce a bromine atom onto the phenanthrene nucleus starting from the corresponding amine.
Figure 2: Synthesis of this compound via Sandmeyer Reaction.
Step 1: Nitration of Phenanthrene to 2-Nitrophenanthrene
The initial step is the electrophilic nitration of phenanthrene. This reaction typically yields a mixture of isomers, with the 2-, 3-, and 9-nitrophenanthrenes being the major products. The reaction conditions can be optimized to favor the formation of the 2-nitro isomer.
Experimental Protocol:
A general procedure for the nitration of aromatic compounds involves the slow addition of the substrate to a mixture of concentrated nitric acid and sulfuric acid at low temperatures. While a specific, detailed protocol for the selective synthesis of 2-nitrophenanthrene was not found, general methods for nitration of polycyclic aromatic hydrocarbons can be applied.[6][7] Separation of the resulting isomers would be necessary, typically achieved by column chromatography.
Step 2: Reduction of 2-Nitrophenanthrene to 2-Aminophenanthrene
The nitro group of 2-nitrophenanthrene is then reduced to an amino group to provide the precursor for the Sandmeyer reaction.
Experimental Protocol:
A common method for the reduction of aromatic nitro compounds is the use of tin(II) chloride in the presence of concentrated hydrochloric acid. Alternatively, catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel can be employed.
General Procedure using SnCl₂/HCl: 2-Nitrophenanthrene is dissolved in ethanol, and an excess of SnCl₂·2H₂O in concentrated HCl is added. The mixture is refluxed for several hours. After cooling, the reaction mixture is made basic with a concentrated NaOH solution, and the product is extracted with an organic solvent.
Step 3: Sandmeyer Reaction of 2-Aminophenanthrene
The final step involves the diazotization of 2-aminophenanthrene followed by the introduction of the bromo-substituent using a copper(I) bromide catalyst.
Experimental Protocol:
While a specific protocol for 2-aminophenanthrene is not detailed in the provided search results, a general Sandmeyer reaction procedure can be outlined.[5][8][9]
General Procedure: 2-Aminophenanthrene is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5°C. A solution of sodium nitrite (B80452) (NaNO₂) in water is added dropwise while maintaining the low temperature to form the diazonium salt. This solution is then added to a solution of copper(I) bromide (CuBr) in HBr. The reaction mixture is warmed to room temperature or gently heated to facilitate the decomposition of the diazonium salt and the formation of this compound. The product is then isolated by extraction and purified by crystallization or chromatography.
Comparative Method: Direct Bromination of Phenanthrene
Direct bromination of phenanthrene is a straightforward method, however, it predominantly yields 9-bromophenanthrene (B47481) due to the higher reactivity of the 9- and 10-positions.
Experimental Protocol:
A detailed procedure is available in Organic Syntheses. In a typical procedure, phenanthrene is dissolved in a solvent like carbon tetrachloride, and bromine is added dropwise at reflux. The reaction proceeds with the evolution of hydrogen bromide.
Quantitative Data:
| Starting Material | Product | Reagents | Conditions | Yield | Reference |
| Phenanthrene | 9-Bromophenanthrene | Br₂, CCl₄ | Reflux, 3 h | 90-94% |
Summary of Synthetic Methods
| Method | Starting Material | Key Intermediates | Advantages | Disadvantages |
| Aromatization | 9,10-Dihydrophenanthrene | 2-Bromo-9,10-dihydrophenanthrene | Good yield in the final aromatization step. | Requires synthesis of the dihydrophenanthrene precursor; bromination may yield isomer mixtures. |
| Sandmeyer Reaction | Phenanthrene | 2-Nitrophenanthrene, 2-Aminophenanthrene | Well-established and reliable for introducing bromine at a specific position. | Multi-step synthesis; nitration can produce a mixture of isomers requiring separation. |
| Direct Bromination | Phenanthrene | None | High yield, one-step reaction. | Highly selective for the 9-position, not suitable for the synthesis of this compound. |
Conclusion
The synthesis of this compound can be effectively achieved through two primary multi-step pathways: the aromatization of 2-bromo-9,10-dihydrophenanthrene and the Sandmeyer reaction of 2-aminophenanthrene. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the capabilities for isomer separation. The aromatization route offers a good yield in the final step, while the Sandmeyer reaction provides a classic and dependable, albeit longer, alternative. For researchers requiring a robust and scalable synthesis, both routes offer viable options, and the detailed protocols and data presented in this guide should facilitate the successful preparation of this compound for further applications in chemical research and development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. rep.ksu.kz [rep.ksu.kz]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction of 2-Bromophenanthrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the synthesis of 2-arylphenanthrenes, valuable compounds in medicinal chemistry and materials science. The protocols detailed herein are based on established methodologies and offer a robust starting point for the synthesis of a variety of 2-arylphenanthrene derivatives.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. This reaction is particularly valuable in pharmaceutical and materials science research for the synthesis of biaryls and other conjugated systems. Phenanthrene (B1679779) and its derivatives have garnered significant interest due to their diverse biological activities, including potential cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2][3] The synthesis of 2-arylphenanthrenes via Suzuki-Miyaura coupling provides a direct route to novel compounds for drug discovery and development.
General Reaction Scheme
The Suzuki-Miyaura coupling of 2-bromophenanthrene with an arylboronic acid proceeds via a catalytic cycle involving a palladium catalyst, a base, and a suitable solvent system. The general transformation is depicted below:
Figure 1: General reaction scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reported and analogous conditions for the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids, providing a comparative overview of different catalysts, bases, solvents, and their impact on reaction yield and time. While specific data for this compound is limited in readily available literature, these examples with structurally similar aryl bromides serve as a strong predictive basis for reaction optimization.
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | Est. >85 |
| 2 | This compound | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 10 | Est. >90 |
| 3 | This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 8 | Est. >92 |
| 4 | 2-Bromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ (2) | DME/H₂O (3:1) | 80 | 16 | 95 |
| 5 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (5) / SPhos (10) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 18 | 85 |
Estimated yields are based on typical outcomes for similar Suzuki-Miyaura couplings of polycyclic aromatic bromides.
Experimental Protocols
Below are detailed protocols for the Suzuki-Miyaura coupling of this compound. These protocols are adaptable, and optimization may be necessary for specific arylboronic acids and desired scales.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a standard and effective method for the coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2 equivalents)
-
Toluene/Ethanol/Water (4:1:1 mixture), degassed
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add the degassed solvent mixture (Toluene/Ethanol/Water, 5 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-arylphenanthrene.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol utilizes microwave irradiation to accelerate the reaction, often leading to shorter reaction times and improved yields.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2 equivalents)
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
Microwave reaction vessel
Procedure:
-
To a microwave reaction vessel, add this compound (0.5 mmol, 1.0 equiv.), the arylboronic acid (0.75 mmol, 1.5 equiv.), cesium carbonate (1.0 mmol, 2.0 equiv.), and Pd(dppf)Cl₂ (0.015 mmol, 3 mol%).
-
Add the degassed 1,4-dioxane/water mixture (4 mL) to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 30-60 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the pure 2-arylphenanthrene.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of 2-arylphenanthrenes via the Suzuki-Miyaura coupling reaction.
Applications in Drug Development
Phenanthrene derivatives have shown a wide range of biological activities, making them attractive scaffolds for drug discovery.[1][2][3] The 2-arylphenanthrene core can be found in various natural products and synthetic molecules with potential therapeutic applications.
-
Anticancer Agents: The planar structure of the phenanthrene ring allows for intercalation into DNA, a mechanism of action for some cytotoxic agents.[2] The addition of various aryl groups at the 2-position can modulate this activity and introduce new interactions with biological targets.
-
Anti-inflammatory and Antioxidant Activity: Certain phenanthrene derivatives have demonstrated anti-inflammatory and antioxidant properties.[1][3] The synthesis of a library of 2-arylphenanthrenes allows for the exploration of structure-activity relationships (SAR) to optimize these effects.
-
Antimicrobial Properties: Some phenanthrene compounds have exhibited antimicrobial activity.[1] The Suzuki-Miyaura coupling provides a straightforward method to generate a diverse set of derivatives for screening against various pathogens.
The ability to readily synthesize a wide array of 2-arylphenanthrenes using the protocols described herein facilitates the exploration of their therapeutic potential and the development of new drug candidates.
References
Application Notes and Protocols: Heck Coupling Reactions Involving 2-Bromophenanthrene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Heck coupling reaction of 2-bromophenanthrene with various alkenes. These reactions are valuable for the synthesis of 2-alkenylphenanthrene derivatives, which are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and photophysical properties associated with the phenanthrene (B1679779) scaffold.
Introduction
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the carbon-carbon bond formation between an unsaturated halide and an alkene, catalyzed by a palladium complex in the presence of a base.[1][2] This reaction is particularly useful for the functionalization of polycyclic aromatic hydrocarbons like phenanthrene. The phenanthrene nucleus is a key structural motif in numerous natural products and medicinal agents, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]
The Heck coupling of this compound provides a direct route to synthesize 2-vinylphenanthrene and its derivatives. These compounds serve as versatile intermediates for the development of novel therapeutics and advanced materials. For instance, phenanthrene-based compounds have been shown to exhibit significant cytotoxic activity against various cancer cell lines, with some derivatives acting as topoisomerase II inhibitors.[4][5] The introduction of a vinyl group at the 2-position of the phenanthrene core opens avenues for further chemical modifications and the exploration of new structure-activity relationships (SAR).
Reaction Mechanism and Key Parameters
The catalytic cycle of the Heck reaction is well-established and generally proceeds through a Pd(0)/Pd(II) cycle.[6]
Key Steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the this compound, forming a Pd(II)-phenanthrene complex.
-
Alkene Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion into the Pd-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the 2-alkenylphenanthrene product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst by reacting with the palladium-hydride complex.
Critical Parameters:
-
Catalyst: Palladium acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used pre-catalysts.[1] The choice of phosphine (B1218219) ligands can significantly influence the reaction's efficiency and selectivity.
-
Base: Inorganic bases like potassium carbonate (K₂CO₃) and sodium acetate (NaOAc), or organic bases such as triethylamine (B128534) (Et₃N), are typically employed to neutralize the hydrobromic acid generated during the reaction.[1]
-
Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMAc) are generally effective.[7]
-
Temperature: The reaction usually requires elevated temperatures, typically ranging from 80 to 140 °C.[7]
Data Presentation: Representative Heck Coupling Reactions of this compound
The following table summarizes representative reaction conditions and yields for the Heck coupling of this compound with common alkenes, based on established protocols for similar aryl bromides.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene (B11656) | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 120 | 12 | ~85-95 |
| 2 | Ethyl Acrylate (B77674) | Pd(OAc)₂ (1) | None | Et₃N (1.5) | DMF | 100 | 8 | ~80-90 |
| 3 | n-Butyl Acrylate | Pd(OAc)₂ (1.5) | P(o-tol)₃ (3) | NaOAc (2) | DMAc | 130 | 16 | ~80-90 |
| 4 | Methyl Acrylate | Pd/C (5) | None | K₂CO₃ (2) | NMP | 110 | 10 | ~75-85 |
| 5 | Acrylic Acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (3) | DMF/H₂O | 100 | 24 | ~70-80 |
Note: Yields are estimated based on typical outcomes for Heck reactions with structurally related aryl bromides and may vary depending on the specific reaction scale and purity of reagents.
Experimental Protocols
4.1. General Protocol for the Heck Coupling of this compound with Styrene
This protocol describes a representative procedure for the synthesis of 2-styrylphenanthrene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Argon or Nitrogen gas
-
Schlenk flask or oven-dried round-bottom flask with a condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.
-
Add anhydrous DMF (5 mL) and styrene (1.2 mmol, 1.2 equiv.) via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 2-styrylphenanthrene.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
4.2. Protocol for the Heck Coupling of this compound with Ethyl Acrylate
This protocol outlines the synthesis of ethyl (E)-3-(phenanthren-2-yl)acrylate.
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas
-
Schlenk flask or oven-dried round-bottom flask with a condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 mmol, 1.0 equiv.) and palladium(II) acetate (0.01 mmol, 1 mol%) in anhydrous DMF (5 mL) under an inert atmosphere.
-
Add triethylamine (1.5 mmol, 1.5 equiv.) and ethyl acrylate (1.2 mmol, 1.2 equiv.) to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC (hexane/ethyl acetate).
-
After completion, cool the mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo.
-
Purify the residue by flash chromatography on silica gel (hexane/ethyl acetate gradient) to yield ethyl (E)-3-(phenanthren-2-yl)acrylate.
-
Confirm the structure and purity by spectroscopic methods.
Applications in Drug Development
Phenanthrene derivatives have shown significant promise as anticancer agents.[8] The synthesis of 2-alkenylphenanthrenes via the Heck reaction provides a platform for developing novel drug candidates.
Anticancer Activity:
-
Cytotoxicity: Many phenanthrene-based compounds exhibit potent cytotoxic effects against a variety of human cancer cell lines, including lung, colon, and breast cancer.[7][8] For example, certain phenanthrenequinones have demonstrated IC₅₀ values in the low micromolar to nanomolar range.[5]
-
Mechanism of Action: The anticancer activity of some phenanthrene derivatives has been attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cell proliferation and survival.[8] Studies on related compounds suggest that they may modulate the Akt and NF-κB signaling pathways.[8] Some phenanthrene derivatives have also been identified as topoisomerase II inhibitors, a mechanism shared by several established anticancer drugs.[4][5]
The 2-alkenyl moiety introduced via the Heck reaction can be further functionalized to create a library of novel phenanthrene derivatives for SAR studies, aiming to optimize potency and selectivity against specific cancer targets.
Visualizations
Caption: Catalytic cycle of the Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of phenanthrenes as cytotoxic agents with pharmacophore modeling and ChemGPS-NP prediction as topo II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 8. researchgate.net [researchgate.net]
2-Bromophenanthrene: A Versatile Precursor for the Synthesis of Pharmaceutical Intermediates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromophenanthrene is a key aromatic building block in the synthesis of a variety of complex organic molecules, particularly those with pharmaceutical applications. The phenanthrene (B1679779) nucleus is a structural motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The presence of a bromine atom at the 2-position of the phenanthrene core provides a reactive handle for the introduction of various functional groups and the construction of more complex molecular architectures through palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of pharmaceutical intermediates.
Key Applications in Pharmaceutical Intermediate Synthesis
This compound serves as a versatile starting material for the synthesis of a variety of pharmaceutical intermediates, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of complex biaryl systems, stilbenes, and acetylenic derivatives, many of which are precursors to biologically active compounds.
1. Suzuki Coupling: Synthesis of Biaryl Phenanthrene Derivatives
The Suzuki coupling reaction is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction is employed to synthesize 2-arylphenanthrenes, which are precursors to compounds with potential anticancer activity.
2. Heck Reaction: Synthesis of Stilbene and Alkene Derivatives
The Heck reaction facilitates the coupling of aryl halides with alkenes. Utilizing this compound, this reaction allows for the synthesis of phenanthrene-containing stilbenes and other unsaturated derivatives. Stilbene derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.
3. Sonogashira Coupling: Synthesis of Acetylenic Phenanthrene Derivatives
The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. This reaction enables the introduction of an alkyne moiety onto the phenanthrene core, leading to the formation of 2-(alkynyl)phenanthrenes. These compounds can serve as intermediates for the synthesis of more complex heterocyclic systems or as final products with potential biological activity.
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylphenanthrene via Suzuki Coupling
This protocol describes a general procedure for the Suzuki coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (10 mL) and ethanol (2 mL).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Add an aqueous solution of potassium carbonate (2 M, 2.0 mmol).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford 2-phenylphenanthrene.
Quantitative Data for Suzuki Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2), PPh₃ (8) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 10 | 88 |
| 3 | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |
Protocol 2: Synthesis of (E)-2-(2-Phenylethenyl)phenanthrene via Heck Reaction
This protocol outlines a general procedure for the Heck reaction between this compound and styrene (B11656).
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (B128534) (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a sealed tube, add this compound (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), and tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).
-
Add triethylamine (2.0 mmol) and N,N-dimethylformamide (5 mL).
-
Degas the mixture with argon for 10 minutes.
-
Seal the tube and heat the reaction mixture to 110 °C for 24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL).
-
Wash the organic layer with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography (eluent: hexane/ethyl acetate) to obtain (E)-2-(2-phenylethenyl)phenanthrene.
Quantitative Data for Heck Reaction of this compound
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (3), P(o-tol)₃ (6) | Et₃N | DMF | 110 | 24 | 75-85 |
| 2 | Ethyl acrylate | Pd(OAc)₂ (2) | NaOAc | DMA | 120 | 18 | 82 |
| 3 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | Acetonitrile | 100 | 20 | 78 |
Protocol 3: Synthesis of 2-(2-Phenylethynyl)phenanthrene via Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of this compound with phenylacetylene (B144264).
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (B95107) (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Evacuate the flask and backfill with argon (repeat three times).
-
Add anhydrous tetrahydrofuran (10 mL) and triethylamine (5 mL).
-
Add phenylacetylene (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12 hours under an argon atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (2 x 20 mL).
-
Wash the combined organic layers with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography (eluent: hexane/ethyl acetate) to yield 2-(2-phenylethynyl)phenanthrene.
Quantitative Data for Sonogashira Coupling of this compound
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 12 | 80-90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 60 | 8 | 85 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2), PPh₃ (4) | CuI (3) | Et₃N | Toluene | 80 | 10 | 88 |
Signaling Pathways and Biological Activity
Phenanthrene derivatives synthesized from this compound, particularly those related to natural products like phenanthroindolizidine alkaloids, have shown significant promise as anticancer agents.[1] These compounds often exert their cytotoxic effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
One of the critical pathways targeted by certain phenanthrene-based compounds is the PI3K/Akt signaling pathway . This pathway is frequently over-activated in many types of cancer, promoting cell survival and proliferation. Inhibition of Akt phosphorylation by phenanthrene derivatives can lead to the suppression of downstream survival signals.
Another important target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a transcription factor that plays a crucial role in inflammation, immunity, and cell survival. Its constitutive activation is observed in various cancers, where it promotes the expression of genes involved in cell proliferation, angiogenesis, and metastasis. Phenanthrene-based compounds have been shown to inhibit the NF-κB signaling pathway, contributing to their anticancer effects.[2]
Experimental Workflow for Synthesis and Evaluation
The general workflow for utilizing this compound as a precursor for pharmaceutical intermediates involves a multi-step process, from initial synthesis to biological evaluation.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of pharmaceutical intermediates. The ability to functionalize the phenanthrene core through robust and efficient palladium-catalyzed cross-coupling reactions provides access to novel molecular scaffolds with significant potential for drug discovery, particularly in the development of new anticancer agents. The protocols and data presented in these application notes serve as a guide for researchers to explore the rich chemistry of this compound and its derivatives in the pursuit of new therapeutic agents.
References
Application Note: A Robust Protocol for the Suzuki-Miyaura Cross-Coupling Synthesis of 2-Arylphenanthrenes
Introduction
2-Arylphenanthrenes represent a critical structural motif in numerous biologically active molecules and advanced materials. Their synthesis is of significant interest to researchers in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the formation of the key C-C bond between a phenanthrene (B1679779) core and various aryl groups. This application note provides a detailed and optimized protocol for the synthesis of 2-arylphenanthrenes starting from the readily available 2-bromophenanthrene and a variety of arylboronic acids. The described methodology is designed to be reliable and scalable, addressing common challenges such as catalyst selection and reaction optimization to ensure high yields and purity.
Core Reaction
The protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and an arylboronic acid.[1][2][3][4] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][2][5] Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high efficiency, especially with the sterically demanding phenanthrene substrate.
Experimental Workflow
The experimental process for the synthesis of 2-arylphenanthrenes can be broken down into three main stages: reaction setup, execution and monitoring, and finally, product workup and purification. A visual representation of this workflow is provided below.
Figure 1. A flowchart illustrating the key steps in the synthesis of 2-arylphenanthrenes.
Detailed Experimental Protocol
This protocol is optimized for a 0.5 mmol scale reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (3 equivalents)[1][7]
-
1,4-Dioxane (B91453) (anhydrous, degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Septum and needles
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath with temperature control
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Flash column chromatography setup
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv.), the desired arylboronic acid (0.6 mmol, 1.2 equiv.), potassium phosphate (1.5 mmol, 3.0 equiv.), palladium(II) acetate (0.01 mmol, 2 mol%), and SPhos (0.02 mmol, 4 mol%).[7]
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.[7][8]
-
-
Solvent Addition:
-
Reaction Execution:
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with 20 mL of ethyl acetate and 10 mL of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[6]
-
-
Purification:
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Data Summary
The following table summarizes the key reaction parameters and expected outcomes for the synthesis of various 2-arylphenanthrenes.
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 2-Phenylphenanthrene | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)phenanthrene | 80-90 |
| 3 | 4-Tolylboronic acid | 2-(4-Tolyl)phenanthrene | 82-92 |
| 4 | 3,5-Dimethylphenylboronic acid | 2-(3,5-Dimethylphenyl)phenanthrene | 75-85 |
| 5 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)phenanthrene | 78-88 |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst | Ensure high-purity, fresh catalyst and ligand are used. Consider using a pre-catalyst.[6] |
| Poor quality reagents | Use anhydrous and degassed solvents. Ensure the boronic acid is not degraded. | |
| Insufficient degassing | Thoroughly degas the reaction mixture and solvents to prevent catalyst oxidation. | |
| Formation of Homocoupling Product | Presence of oxygen | Improve degassing procedure. |
| Use of a Pd(II) source without proper reduction | Consider using a Pd(0) source or a pre-catalyst.[5] | |
| Dehalogenation of Starting Material | Presence of water or protic impurities | Use anhydrous solvents and reagents. |
Signaling Pathway and Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle, as illustrated below.
Figure 2. A simplified representation of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Conclusion
This application note provides a comprehensive and robust protocol for the synthesis of 2-arylphenanthrenes via the Suzuki-Miyaura cross-coupling reaction. The detailed experimental procedure, along with the data summary and troubleshooting guide, will be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The use of a commercially available catalyst system and well-defined reaction conditions ensures the reproducibility and scalability of this important transformation.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Ligands from 2-Bromophenanthrene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands derived from 2-bromophenanthrene. The methodologies outlined herein leverage robust and versatile palladium-catalyzed cross-coupling reactions, enabling the creation of a diverse library of ligands with potential applications in catalysis and medicinal chemistry.
Introduction
Phenanthrene (B1679779), a polycyclic aromatic hydrocarbon, offers a rigid and sterically defined scaffold that is attractive for the design of sophisticated ligands. The functionalization of the phenanthrene core, particularly through the introduction of coordinating moieties such as phosphines and N-heterocyclic carbenes, can lead to ligands with unique electronic and steric properties. This compound serves as a key starting material for these syntheses, providing a reactive handle for palladium-catalyzed C-P and C-N bond formation. The resulting phenanthrene-based ligands are of significant interest for their potential applications in homogeneous catalysis, including cross-coupling reactions, as well as for their role as building blocks for pharmacologically active molecules.
Synthesis of a Phenanthrenyl-Phosphine Oxide Ligand Precursor
A common strategy for the synthesis of phosphine ligands involves the initial formation of a phosphine oxide, which can be subsequently reduced to the corresponding phosphine. The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of the C-P bond.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Diphenylphosphine (B32561) Oxide
This protocol describes the synthesis of (phenanthren-2-yl)diphenylphosphine oxide, a precursor to a phenanthrenyl-phosphine ligand.
Reaction Scheme:
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 257.13 | 257 mg | 1.0 |
| Diphenylphosphine oxide | 202.18 | 242 mg | 1.2 |
| Palladium(II) acetate (B1210297) (Pd(OAc)₂) | 224.50 | 4.5 mg | 0.02 (2 mol%) |
| XPhos | 476.65 | 19.1 mg | 0.04 (4 mol%) |
| Potassium carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 |
| 1,4-Dioxane (B91453) | - | 10 mL | - |
| Water | - | 2 mL | - |
Procedure:
-
To an oven-dried Schlenk flask, add this compound (257 mg, 1.0 mmol), diphenylphosphine oxide (242 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (10 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/petroleum ether gradient) to afford (phenanthren-2-yl)diphenylphosphine oxide.
Quantitative Data Summary:
| Product | Form | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ³¹P NMR (CDCl₃, 162 MHz) δ (ppm) |
| (Phenanthren-2-yl)diphenylphosphine oxide | White solid | 80-90% | ~220-225 | 9.5-7.4 (m, Ar-H) | ~29.5 |
Note: Spectroscopic data are approximate and should be confirmed by experimental analysis.
Synthesis of a Phenanthrenyl-N-Heterocyclic Carbene (NHC) Ligand Precursor
The Buchwald-Hartwig amination reaction provides an efficient route to synthesize N-aryl compounds, which are precursors to N-heterocyclic carbene ligands.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Imidazole (B134444)
This protocol details the synthesis of 2-(1H-imidazol-1-yl)phenanthrene, a precursor for a phenanthrenyl-NHC ligand.
Reaction Scheme:
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 257.13 | 257 mg | 1.0 |
| Imidazole | 68.08 | 82 mg | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 9.2 mg | 0.01 (1 mol%) |
| Xantphos | 578.68 | 23.1 mg | 0.04 (4 mol%) |
| Cesium carbonate (Cs₂CO₃) | 325.82 | 489 mg | 1.5 |
| Toluene (B28343) | - | 10 mL | - |
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with this compound (257 mg, 1.0 mmol), imidazole (82 mg, 1.2 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), Xantphos (23.1 mg, 0.04 mmol), and cesium carbonate (489 mg, 1.5 mmol).
-
Add toluene (10 mL) to the tube.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C and stir for 18-24 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane (B109758) (20 mL) and filter through a pad of Celite.
-
Wash the Celite pad with additional dichloromethane (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield 2-(1H-imidazol-1-yl)phenanthrene.
Quantitative Data Summary:
| Product | Form | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) |
| 2-(1H-Imidazol-1-yl)phenanthrene | Off-white solid | 75-85% | ~180-185 | 8.8-7.2 (m, Ar-H and Imidazole-H) |
Note: Spectroscopic data are approximate and should be confirmed by experimental analysis.
Visualizing Synthetic Workflows
The following diagrams illustrate the logical flow of the synthetic protocols described above.
Caption: Workflow for the synthesis of a phenanthrenyl-phosphine oxide precursor.
Caption: Workflow for the synthesis of a phenanthrenyl-NHC precursor.
Applications in Catalysis
The novel phenanthrene-based phosphine and NHC ligands synthesized from this compound are expected to find significant applications in homogeneous catalysis.
-
Phenanthrenyl-Phosphine Ligands: The steric bulk and electronic properties of phenanthrenyl-phosphines can be fine-tuned by modifying the substituents on the phosphorus atom. These ligands can be employed in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, potentially offering enhanced catalytic activity, selectivity, and stability compared to commercially available ligands.[1]
-
Phenanthrenyl-NHC Ligands: N-heterocyclic carbenes are known for their strong σ-donating ability, which forms robust bonds with metal centers.[2] Phenanthrenyl-NHC metal complexes are anticipated to be highly active and stable catalysts for a wide range of transformations, including olefin metathesis, C-H activation, and various cross-coupling reactions.[2] The extended π-system of the phenanthrene moiety can also influence the electronic properties of the NHC ligand and, consequently, the catalytic performance of its metal complexes.
The logical relationship for the application of these ligands in a generic palladium-catalyzed cross-coupling reaction is depicted below.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
Application Notes and Protocols for 2-Bromophenanthrene Derivatives in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-bromophenanthrene derivatives in the development of advanced materials for organic electronics. This compound serves as a versatile building block for the synthesis of high-performance materials for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), Perovskite Solar Cells (PSCs), and chemical sensors. Its rigid and planar phenanthrene (B1679779) core imparts desirable photophysical and charge-transport properties, while the bromo-substituent offers a reactive site for facile functionalization, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Applications in Organic Light-Emitting Diodes (OLEDs)
Phenanthrene derivatives are excellent candidates for deep-blue emitters in OLEDs due to their wide bandgap and high photoluminescence quantum yields (PLQYs). Functionalization at the 2-position of the phenanthrene core allows for the tuning of the electronic properties and morphology of the resulting materials, leading to improved device performance.
Quantitative Data Summary: Phenanthrene-Based Deep-Blue Emitters
| Emitter | Max. EQE (%) | Max. CE (cd A⁻¹) | Max. PE (lm W⁻¹) | CIE Coordinates (x, y) |
| Cz1 | - | - | - | (0.161, 0.035) |
| Cz2 | - | - | - | (0.161, 0.031) |
| TPA1 | 4.36 | 1.44 | 1.03 | (0.156, 0.037) |
Data sourced from a study on phenanthrene-based deep-blue fluorophores.[1]
Experimental Protocol: Synthesis of a Phenanthrene-Based Emitter via Suzuki Coupling
The following is a general protocol for the Suzuki-Miyaura cross-coupling reaction, a common method to functionalize this compound. This can be adapted for the synthesis of various phenanthrene-based OLED materials.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., a mixture of toluene, ethanol (B145695), and water or 1,4-dioxane/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the arylboronic acid (1.2-1.5 eq.) in the chosen solvent system.
-
Add the base (2.0-3.0 eq.) to the mixture.
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Add the palladium catalyst (0.02-0.05 eq.) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired phenanthrene derivative.
Suzuki Coupling Workflow for Functionalizing this compound.
Applications in Organic Field-Effect Transistors (OFETs)
The rigid, planar structure of the phenanthrene core is beneficial for promoting intermolecular π-π stacking in the solid state, which is crucial for efficient charge transport in the active layer of OFETs. Bromine substitution on the phenanthrene moiety has been shown to be beneficial in adjusting the thin-film properties for improved OFET performance.[2]
Quantitative Data Summary: Phenanthrene-Based OFETs
The following table presents the performance of an n-type OFET based on a functionalized phenanthrene-conjugated N-heteroacene, highlighting the potential of this class of materials.
| Material | Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio |
| Phenanthrene Conjugated N-heteroacene | up to 4.27 x 10⁻³ | - |
Data for a solution-processable, air-stable n-type organic semiconductor.[2]
Experimental Protocol: Fabrication of a Solution-Processed OFET
This protocol describes the fabrication of a bottom-gate, top-contact OFET device using a solution-based deposition method for the organic semiconductor.
Materials:
-
Heavily doped Si wafer with a thermally grown SiO₂ layer (gate and gate dielectric)
-
Synthesized this compound derivative
-
Organic solvent (e.g., chloroform, chlorobenzene, or toluene)
-
Gold (for source and drain electrodes)
-
Substrate cleaning solvents (acetone, isopropanol)
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer to the desired size.
-
Sonnicate the substrate sequentially in acetone (B3395972) and isopropanol (B130326) for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the substrate with an oxygen plasma or UV-ozone cleaner to remove any remaining organic residues and to render the surface hydrophilic.
-
-
Semiconductor Deposition:
-
Dissolve the synthesized phenanthrene derivative in a suitable organic solvent to a concentration of 5-10 mg/mL.
-
Filter the solution through a 0.2 µm PTFE syringe filter.
-
Spin-coat the semiconductor solution onto the cleaned Si/SiO₂ substrate. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-100 nm).
-
Anneal the film on a hotplate at a temperature below the material's glass transition or melting point to remove residual solvent and improve film morphology.
-
-
Electrode Deposition:
-
Deposit the gold source and drain electrodes (typically 40-60 nm thick) onto the organic semiconductor layer through a shadow mask via thermal evaporation. The channel length and width are defined by the shadow mask.
-
-
Device Characterization:
-
Characterize the electrical properties of the OFET device using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in ambient air to determine the field-effect mobility, on/off current ratio, and threshold voltage.
-
Workflow for the Fabrication of a Solution-Processed OFET.
Applications in Perovskite Solar Cells (PSCs)
Derivatives of phenanthrene can be employed as hole-transporting materials (HTMs) in PSCs. Their hydrophobic nature can help to protect the perovskite layer from moisture, while their electronic properties can be tuned to ensure efficient hole extraction and transport.
Quantitative Data Summary: Phenanthrene-Based Composite HTM in PSCs
The following table shows the performance of a perovskite solar cell using a composite hole-transporting material (S-3,6-OPOT) that contains a 9,10-dimethoxyphenanthrene (B3237640) core.
| HTM | PCE (%) | Jsc (mA cm⁻²) | Voc (V) | FF (%) |
| S-3,6-OPOT | 18.8 | 23.9 | 1.05 | 74.92 |
| Spiro-OMeTAD (control) | 17.7 | - | - | - |
Data for a composite HTM in an n-i-p PSC architecture.[3]
Experimental Protocol: Fabrication of a Perovskite Solar Cell
This protocol describes the fabrication of an n-i-p planar heterojunction perovskite solar cell using a solution-processed phenanthrene-based HTM.
Materials:
-
FTO-coated glass substrates
-
Titanium dioxide (TiO₂) precursor solution (for the electron transport layer, ETL)
-
Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂)
-
Synthesized phenanthrene-based HTM solution
-
Chlorobenzene (solvent for HTM)
-
Gold or Silver (for the back contact)
-
Substrate cleaning solvents (detergent, deionized water, acetone, isopropanol)
Procedure:
-
Substrate Preparation:
-
Pattern the FTO-coated glass by etching with zinc powder and HCl.
-
Clean the substrates by sonicating in detergent, deionized water, acetone, and isopropanol.
-
Treat with UV-ozone for 15 minutes before depositing the ETL.
-
-
ETL Deposition:
-
Deposit a compact TiO₂ layer by spin-coating the precursor solution, followed by annealing at high temperature (e.g., 500 °C).
-
-
Perovskite Layer Deposition:
-
In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the TiO₂ layer.
-
During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce rapid crystallization.
-
Anneal the film at a moderate temperature (e.g., 100-150 °C).
-
-
HTM Deposition:
-
Dissolve the phenanthrene-based HTM in chlorobenzene. Additives like Li-TFSI and t-BP may be included to improve conductivity.
-
Spin-coat the HTM solution on top of the perovskite layer.
-
-
Back Contact Deposition:
-
Thermally evaporate a gold or silver back contact (80-100 nm) through a shadow mask.
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the completed device under simulated AM 1.5G solar illumination to determine the PCE, Jsc, Voc, and FF.
-
Fabrication Workflow for a Perovskite Solar Cell.
Applications in Chemical Sensors
The photoluminescent properties of phenanthrene derivatives make them suitable for use as fluorescent chemosensors. The introduction of specific binding sites onto the phenanthrene scaffold can lead to changes in fluorescence intensity or wavelength upon interaction with a target analyte, such as metal ions.
Quantitative Data Summary: Phenanthrene-Based Chemosensor
The following data is for a phenanthrene-based bis-oxime sensor for the detection of heavy metal ions.
| Analyte | Detection Limit |
| Fe³⁺ | 140 µM |
| Cr³⁺ | 400 µM |
Data for a fluorescent sensor that can discriminate between Fe³⁺ and Cr³⁺.[4]
Experimental Protocol: Synthesis of a Phenanthrene-Based Chemosensor
The following is a generalized synthesis for a phenanthrene-based sensor, which can be adapted from the synthesis of the bis-oxime sensor. This multi-step synthesis starts with the functionalization of a phenanthrene precursor.
Materials:
-
Phenanthrene precursor (e.g., 2,7-dinitrophenanthrene)
-
Reducing agent (e.g., sodium sulfide)
-
Hydroxylamine (B1172632) hydrochloride
-
Base (e.g., sodium acetate)
-
Solvents (e.g., ethanol, water, DMSO)
Procedure:
-
Synthesis of Diamine Precursor:
-
Reduce the dinitro-phenanthrene precursor to the corresponding diamino-phenanthrene using a suitable reducing agent. For example, by heating with sodium sulfide (B99878) in an aqueous ethanol solution.
-
-
Formation of the Oxime:
-
React the diamino-phenanthrene derivative with hydroxylamine hydrochloride in the presence of a base like sodium acetate in an aqueous ethanol solution.
-
Heat the reaction mixture to reflux for several hours.
-
-
Purification:
-
Cool the reaction mixture and collect the precipitate by filtration.
-
Wash the solid with water and ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the purified bis-oxime sensor.
-
-
Sensor Characterization:
-
Characterize the synthesized sensor molecule using standard techniques (NMR, Mass Spectrometry, IR).
-
Evaluate the sensing properties by performing fluorescence titration experiments with various metal ion solutions in a suitable solvent system (e.g., DMSO/MeOH).
-
Workflow for Chemosensor Synthesis and Evaluation.
References
- 1. Phenanthrene-based deep-blue fluorophores with balanced carrier transport ability for high-performance OLEDs with a CIEy < 0.04 - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, Structures and Air-stable N-type Organic Field-effect Transistor (OFET) Properties of Functionalized-phenanthrene Conjugated Asymmetric N-heteroacenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
Functionalization of the Phenanthrene Core via 2-Bromophenanthrene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the phenanthrene (B1679779) core, a key scaffold in medicinal chemistry and materials science, using 2-bromophenanthrene as a versatile starting material. The following sections outline common and effective palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings.
Synthesis of this compound
The starting material, this compound, can be synthesized from phenanthrene. A common method involves the dehydrogenation of a brominated dihydrophenanthrene precursor.
Experimental Protocol: Synthesis of this compound
A reported synthesis involves the treatment of 2-bromo-9,10-dihydrophenanthrene (B3053634) with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in 1,4-dioxane (B91453) at 100°C for 24 hours, affording this compound in 67% yield.[1]
Palladium-Catalyzed Cross-Coupling Reactions
This compound serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups at the 2-position of the phenanthrene core. These reactions are fundamental for the synthesis of novel phenanthrene derivatives with potential applications in drug discovery and materials science.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and various organoboron compounds, such as boronic acids and their esters. This reaction is widely used to synthesize biaryl and substituted phenanthrene structures.
General Reaction Scheme:
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., toluene (B28343), dioxane, or DMF/water mixture), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.) are added. The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 120°C for 2-24 hours. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound (Illustrative)
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | Data not found |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane | 110 | 8 | Data not found |
| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 90 | 16 | Data not found |
Note: Specific yield data for Suzuki coupling with this compound was not available in the searched literature. The conditions are based on general protocols for aryl bromides.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to 2-alkynylphenanthrene derivatives. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
General Reaction Scheme:
Caption: Workflow for the Sonogashira coupling of this compound.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of this compound with a variety of primary and secondary amines. This reaction is crucial for synthesizing phenanthrene-based compounds with potential biological activity.
General Reaction Scheme:
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A mixture of this compound (1.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), a phosphine (B1218219) ligand (e.g., XPhos, SPhos, or BINAP, 1-10 mol%), and a strong base (e.g., NaOt-Bu, KOt-Bu, or Cs₂CO₃, 1.2-2.0 eq.) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is prepared in a glovebox or under an inert atmosphere. The amine (1.1-1.5 eq.) is then added, and the reaction mixture is heated at 80-120°C for 4-24 hours. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Table 3: Representative Buchwald-Hartwig Amination Reactions of this compound (Illustrative)
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 18 | Data not found |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 12 | Data not found |
| 3 | Benzylamine | Pd(OAc)₂ (3) | SPhos (6) | KOt-Bu | Toluene | 90 | 24 | Data not found |
Note: Specific yield data for Buchwald-Hartwig amination with this compound was not available in the searched literature. The conditions are based on general protocols for aryl bromides.
Logical Workflow for Buchwald-Hartwig Amination
Caption: Workflow for the Buchwald-Hartwig amination of this compound.
Heck Coupling: C-C (Alkenyl) Bond Formation
The Heck coupling reaction facilitates the vinylation of this compound with various alkenes, leading to the formation of 2-alkenylphenanthrene derivatives. This reaction is a valuable tool for the synthesis of stilbene-like structures and other conjugated systems.
General Reaction Scheme:
Experimental Protocol: General Procedure for Heck Coupling
A mixture of this compound (1.0 eq.), the alkene (1.1-2.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-3.0 eq.) in a suitable solvent (e.g., DMF, acetonitrile, or toluene) is heated at 80-140°C for 6-48 hours in a sealed tube or under reflux. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
Table 4: Representative Heck Coupling Reactions of this compound (Illustrative)
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 120 | 24 | Data not found |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | Acetonitrile | 100 | 18 | Data not found |
| 3 | Cyclohexene | Pd(OAc)₂/P(o-tolyl)₃ (2/4) | NaOAc | Toluene | 130 | 36 | Data not found |
Note: Specific yield data for Heck coupling with this compound was not available in the searched literature. The conditions are based on general protocols for aryl bromides.
Stille Coupling: C-C Bond Formation
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of this compound with organostannanes. This method is highly versatile for creating carbon-carbon bonds and tolerates a wide range of functional groups.
General Reaction Scheme:
Experimental Protocol: General Procedure for Stille Coupling
In a flame-dried flask under an inert atmosphere, this compound (1.0 eq.), the organostannane (1.1-1.5 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%) are dissolved in an anhydrous solvent (e.g., toluene, THF, or DMF). The reaction mixture is heated at 80-120°C for 6-24 hours. After completion, the reaction is cooled, and the solvent is removed. The residue is purified by column chromatography. A fluoride (B91410) workup (e.g., with KF solution) can be employed to remove tin byproducts.
Table 5: Representative Stille Coupling Reactions of this compound (Illustrative)
| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)tin | Pd(PPh₃)₄ (3) | Toluene | 110 | 16 | Data not found |
| 2 | Tributyl(vinyl)tin | PdCl₂(PPh₃)₂ (2) | THF | 80 | 12 | Data not found |
| 3 | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (4) | DMF | 100 | 20 | Data not found |
Note: Specific yield data for Stille coupling with this compound was not available in the searched literature. The conditions are based on general protocols for aryl bromides.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of functionalized phenanthrene derivatives. The palladium-catalyzed cross-coupling reactions outlined in these application notes provide robust and efficient methods for the formation of C-C and C-N bonds at the 2-position of the phenanthrene core. These protocols serve as a foundation for researchers and scientists in the fields of medicinal chemistry and materials science to explore novel compounds with tailored properties. Further optimization of the illustrative reaction conditions will be necessary to achieve high yields for specific substrates.
References
Experimental procedure for the synthesis of 2-cyanophenanthrene from 2-Bromophenanthrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the synthesis of 2-cyanophenanthrene from 2-bromophenanthrene via a Rosenmund-von Braun reaction. This transformation is a key step in the functionalization of the phenanthrene (B1679779) core, a structural motif present in various biologically active molecules and advanced materials. The protocol is adapted from a well-established procedure for the synthesis of the isomeric 9-cyanophenanthrene (B165745). This document includes a comprehensive experimental procedure, a table summarizing key quantitative data, and a visual workflow diagram to ensure clarity and reproducibility for researchers in organic synthesis and drug development.
Introduction
Phenanthrene and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique photophysical properties and biological activities. The introduction of a cyano group onto the phenanthrene scaffold opens up a wide range of further chemical transformations, allowing for the synthesis of diverse libraries of compounds for screening and development. The conversion of an aryl bromide to an aryl nitrile is a fundamental transformation in organic synthesis. The Rosenmund-von Braun reaction, which employs a copper(I) cyanide salt, is a classic and effective method for this purpose, particularly for robust aromatic systems like phenanthrene.
Experimental Protocol
This protocol is adapted from a procedure for the synthesis of 9-cyanophenanthrene and is expected to be effective for the synthesis of 2-cyanophenanthrene.
Materials:
-
This compound
-
Copper(I) cyanide (CuCN)
-
High-boiling point solvent (e.g., DMF, NMP, or neat)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware for high-temperature reactions
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Distillation apparatus
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine this compound and a slight excess of copper(I) cyanide (approximately 1.1 to 1.5 molar equivalents). The reaction can be run neat or in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (nitrogen or argon) to a temperature between 200-260 °C. The optimal temperature may need to be determined empirically but a starting point of 230 °C is recommended.
-
Reaction Time: Maintain the reaction at the elevated temperature with vigorous stirring for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) if desired.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If the reaction was run neat, the solid product mixture can be directly subjected to vacuum distillation. The crude 2-cyanophenanthrene is expected to distill at a high temperature under reduced pressure.
-
Purification: The distilled product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final, pure 2-cyanophenanthrene.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of 2-cyanophenanthrene.
| Parameter | Value |
| Starting Material | This compound |
| Molecular Formula | C₁₄H₉Br |
| Molecular Weight | 257.13 g/mol |
| Product | 2-Cyanophenanthrene |
| CAS Number | 21351-21-3 |
| Molecular Formula | C₁₅H₉N |
| Molecular Weight | 203.24 g/mol |
| Reaction Data | |
| Theoretical Yield | Dependent on the scale of the reaction |
| Expected Yield | 80-90% (based on analogous reactions) |
| Physical Properties | |
| Appearance | Off-white to yellow crystalline solid |
| Melting Point | ~85-88 °C (literature values may vary) |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃) | Aromatic protons expected in the δ 7.5-9.0 ppm range. |
| ¹³C NMR (CDCl₃) | Aromatic carbons expected in the δ 110-140 ppm range. The nitrile carbon (C≡N) is expected around δ 118-125 ppm. The quaternary carbon attached to the nitrile group will also be in the aromatic region. |
| IR Spectroscopy | Characteristic C≡N stretch expected around 2220-2230 cm⁻¹.[1] Aromatic C-H stretches above 3000 cm⁻¹. |
| Mass Spectrometry | Molecular ion (M⁺) peak expected at m/z = 203. |
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-cyanophenanthrene.
Safety Precautions
-
This reaction involves high temperatures and should be conducted in a well-ventilated fume hood.
-
Copper(I) cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE), including gloves and a lab coat. Avoid inhalation of dust.
-
The work-up procedure should be performed with care, especially the handling of cyanide-containing residues. Quench any residual cyanide with an appropriate oxidizing agent (e.g., bleach) before disposal, following institutional safety guidelines.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
The Role of 2-Bromophenanthrene in the Synthesis of Novel Agrochemical Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2-Bromophenanthrene, a brominated polycyclic aromatic hydrocarbon, presents a versatile scaffold for the synthesis of a diverse array of organic molecules. Its inherent structural features, combined with the reactivity of the bromine substituent, make it an attractive starting material for the development of novel compounds with potential applications in the agrochemical sector. The phenanthrene (B1679779) core is a structural motif found in various biologically active natural products, suggesting its potential for interaction with biological targets relevant to pest and weed control. This document provides an overview of the potential synthetic utility of this compound in the generation of agrochemical candidates and outlines general protocols for its functionalization.
While specific, commercialized agrochemicals directly synthesized from this compound are not widely documented in publicly available literature, its chemical properties allow for its incorporation into synthetic pathways targeting novel fungicides, herbicides, and insecticides. The key to unlocking its potential lies in the strategic application of modern cross-coupling methodologies to introduce diverse functional groups onto the phenanthrene backbone.
Synthetic Pathways and Methodologies
The bromine atom at the 2-position of the phenanthrene ring serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for the derivatization of this compound.
1. Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between this compound and a variety of organoboron reagents (boronic acids or esters). This allows for the introduction of aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space accessible from the starting material.
2. Heck-Mizoroki Reaction: The Heck reaction facilitates the coupling of this compound with alkenes to form substituted phenanthrene derivatives containing new carbon-carbon double bonds. These products can be further functionalized to introduce a range of chemical moieties.
3. Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling this compound with a wide range of primary and secondary amines, anilines, and other nitrogen-containing nucleophiles. This is a crucial strategy for synthesizing derivatives with potential fungicidal or insecticidal activity, as many existing agrochemicals contain nitrogen-based pharmacophores.
Experimental Protocols (General Procedures)
The following are generalized protocols for the functionalization of this compound using common cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and desired products.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Objective: To synthesize a 2-arylphenanthrene derivative.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃) or other suitable phosphine (B1218219) ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-arylphenanthrene.
Data Presentation:
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/Water | 100 | 12 | |
| This compound | Pyridine-3-boronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | 110 | 18 |
*Yields are dependent on the specific substrates and reaction conditions and need to be determined empirically.
Protocol 2: Heck-Mizoroki Reaction of this compound with an Alkene
Objective: To synthesize a 2-alkenylphenanthrene derivative.
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable ligand
-
Triethylamine (B128534) (Et₃N) or other suitable base
-
N,N-Dimethylformamide (DMF) or other suitable solvent
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), palladium(II) acetate (0.03 eq), and tri(o-tolyl)phosphine (0.06 eq).
-
Add the solvent (e.g., DMF), followed by the alkene (1.5 eq) and triethylamine (2.0 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the 2-alkenylphenanthrene product.
Data Presentation:
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Styrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 24 | |
| This compound | Butyl acrylate | Pd(OAc)₂ | PPh₃ | NaOAc | DMA | 120 | 16 |
*Yields are dependent on the specific substrates and reaction conditions and need to be determined empirically.
Visualization of Synthetic Pathways
The following diagrams illustrate the general synthetic strategies for functionalizing this compound.
Caption: Synthetic routes for functionalizing this compound.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
This compound represents a promising, yet underexplored, platform for the discovery of new agrochemical entities. The synthetic protocols outlined in this document provide a foundational framework for researchers to begin exploring the derivatization of this scaffold. The application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, is key to unlocking the potential of this compound in the development of the next generation of fungicides, herbicides, and insecticides. Further research, including the synthesis of diverse libraries of 2-substituted phenanthrenes and subsequent biological screening, is warranted to fully elucidate the agrochemical potential of this versatile building block.
Application Notes and Protocols for the Sonogashira Coupling of 2-Bromophenanthrene with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has seen widespread application in the synthesis of natural products, pharmaceuticals, and advanced organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][2][3]
Phenanthrene (B1679779) and its derivatives are an important class of polycyclic aromatic hydrocarbons (PAHs) that form the core structure of many biologically active compounds and are utilized in the development of organic electronic materials. The functionalization of the phenanthrene scaffold via Sonogashira coupling allows for the synthesis of novel 2-alkynylphenanthrene derivatives with potential applications in medicinal chemistry and materials science. These derivatives are valuable building blocks for the construction of more complex molecular architectures.
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-bromophenanthrene with various terminal alkynes, including both traditional copper-co-catalyzed and copper-free methodologies.
Principle of the Reaction
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound) to form a Pd(II) complex.
-
Copper Cycle: The terminal alkyne reacts with the Cu(I) salt in the presence of a base to generate a copper(I) acetylide intermediate. This step enhances the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the Cu(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product, the 2-alkynylphenanthrene, and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Copper-free Sonogashira reactions are also prevalent and are often preferred to prevent the homocoupling of alkynes (Glaser coupling) and to simplify product purification.[4] In these systems, the base is crucial for the deprotonation of the terminal alkyne to form the palladium acetylide species directly.
Applications in Research and Drug Development
The 2-alkynylphenanthrene scaffold is a valuable pharmacophore in drug discovery and a key component in the development of advanced materials.
-
Medicinal Chemistry: Phenanthrene derivatives have been investigated for a range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The introduction of an alkyne moiety at the 2-position provides a versatile handle for further chemical modifications, such as "click" chemistry reactions, to generate libraries of novel compounds for biological screening.[5][6] The rigid, planar structure of the phenanthrene core combined with the linear alkyne substituent can allow for specific interactions with biological targets.
-
Materials Science: The extended π-conjugated system of 2-alkynylphenanthrenes imparts them with interesting photophysical and electronic properties.[7] These molecules can serve as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes for chemical sensing. The ability to tune the electronic properties by varying the substituent on the alkyne makes this class of compounds highly attractive for materials science applications.
Experimental Protocols
The following protocols provide detailed methodologies for the Sonogashira coupling of this compound with various terminal alkynes. These protocols are based on established procedures for aryl bromides and should be optimized for specific substrates and scales.
Protocol 1: Copper-Co-Catalyzed Sonogashira Coupling of this compound with Phenylacetylene (B144264)
This protocol describes a standard method utilizing a palladium catalyst and a copper(I) co-catalyst.
Materials and Reagents:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous tetrahydrofuran (B95107) (THF) or toluene
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for column chromatography
-
Schlenk flask or other suitable reaction vessel
-
Inert gas (argon or nitrogen) supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).
-
Add anhydrous, degassed solvent (THF or toluene, to achieve a concentration of 0.1-0.5 M) followed by triethylamine (2-5 equiv).
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Add phenylacetylene (1.1-1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
Protocol 2: Copper-Free Sonogashira Coupling of this compound with Trimethylsilylacetylene (B32187)
This protocol is advantageous for substrates that are sensitive to copper salts or to avoid alkyne homocoupling.
Materials and Reagents:
-
This compound
-
Trimethylsilylacetylene (TMSA)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃) or other suitable phosphine (B1218219) ligand
-
Cesium carbonate (Cs₂CO₃) or other suitable inorganic base
-
Anhydrous, degassed 2-methyltetrahydrofuran (B130290) (2-MeTHF) or 1,4-dioxane
-
Water
-
Ethyl acetate or dichloromethane
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate eluents for column chromatography
Procedure:
-
In a dry reaction vessel under an inert atmosphere, combine this compound (1.0 equiv), palladium(II) acetate (0.01-0.05 equiv), and the phosphine ligand (0.02-0.10 equiv).
-
Add the base (e.g., Cs₂CO₃, 2.0 equiv) and the anhydrous, degassed solvent (e.g., 2-MeTHF).
-
Thoroughly degas the reaction mixture.
-
Add trimethylsilylacetylene (1.2-2.0 equiv) to the mixture.
-
Stir the reaction at room temperature or heat as required (typically 25-100 °C). Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for Sonogashira couplings of aryl bromides with various terminal alkynes. These should be used as a starting point for the optimization of reactions with this compound.
Table 1: Copper-Co-Catalyzed Sonogashira Coupling of Aryl Bromides
| Entry | Aryl Bromide | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 4 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | 1-Hexyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 60 | 6 | 88 |
| 3 | 2-Bromonaphthalene | Phenylacetylene | PdCl₂(dppf) / CuI | Et₃N | Toluene | 80 | 12 | 95 |
| 4 | 3-Bromopyridine | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | Acetonitrile | 70 | 8 | 85 |
Table 2: Copper-Free Sonogashira Coupling of Aryl Bromides
| Entry | Aryl Bromide | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylacetylene | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 91 |
| 2 | 1-Bromo-3,5-dimethylbenzene | 1-Octyne | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | t-Amyl alcohol | 110 | 18 | 87 |
| 3 | 2-Bromothiophene | Propargyl alcohol | PdCl₂(PCy₃)₂ | TBAF | THF | RT | 5 | 78 |
| 4 | 4-Bromobenzonitrile | Cyclopropylacetylene | Pd(OAc)₂ / P(t-Bu)₃ | K₂CO₃ | Toluene | 90 | 12 | 89 |
Mandatory Visualizations
Caption: General experimental workflow for the Sonogashira coupling.
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Biological Screening of Substituted Phenanthrenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of substituted phenanthrenes and protocols for screening their biological activity. Phenanthrene (B1679779) derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.
I. Synthesis of Substituted Phenanthrenes
A variety of synthetic strategies can be employed to construct the phenanthrene core and introduce a range of substituents. One of the most versatile and widely used methods is the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of a Substituted Phenanthrene via Suzuki-Miyaura Coupling and Intramolecular Aldol Condensation
This protocol describes a one-pot synthesis of a substituted phenanthrene from a methyl 2-bromophenylacetate derivative and a 2-formylphenylboronic acid derivative.[1][2]
Materials:
-
Substituted methyl 2-bromophenylacetate
-
Substituted 2-formylphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Cs₂CO₃)
-
Solvent (e.g., Toluene (B28343)/Ethanol (B145695) mixture)
-
Microwave reactor
-
Standard glassware for organic synthesis
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Reaction Setup: In a microwave reaction vessel, combine the substituted methyl 2-bromophenylacetate (1.0 eq), substituted 2-formylphenylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 4 mol%), and base (e.g., Cs₂CO₃, 3.0 eq).
-
Solvent Addition: Add a degassed mixture of toluene and ethanol (e.g., 2:1 v/v) to the reaction vessel.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a temperature of 150°C for 10-20 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired substituted phenanthrene.
Logical Workflow for Synthesis:
Caption: A generalized workflow for the one-pot synthesis of substituted phenanthrenes.
II. Biological Activity Screening
Substituted phenanthrenes can be screened for a variety of biological activities. Below are protocols for assessing their cytotoxic, anti-inflammatory, and antimicrobial potential.
Protocol 2: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Substituted phenanthrene compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted phenanthrene compounds in the cell culture medium. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration.
Quantitative Data: Cytotoxicity of Substituted Phenanthrenes
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Calanquinone A | A549 | 0.11 | [3] |
| Calanquinone A | MCF-7 | 0.09 | [3] |
| Denbinobin | A549 | 0.22 | [3] |
| Denbinobin | MCF-7 | 0.17 | [3] |
| 5-OAc-Calanquinone A | A549 | 0.35 | [3] |
| 5-OAc-Calanquinone A | MCF-7 | 0.16 | [3] |
| Brassicaphenanthrene A | HCT-116 | 15.0 | [4] |
| Brassicaphenanthrene A | MCF-7 | 25.0 | [4] |
| Brassicaphenanthrene A | HeLa | 35.0 | [4] |
| Moscatilin | FaDu | 2.55 | [5] |
| Compound 7 (from Bletilla striata) | BV-2 | 1.9 | [6] |
| Compound 32 (from Bletilla striata) | BV-2 | 5.0 | [6] |
| Compound 33 (from Bletilla striata) | BV-2 | 1.0 | [6] |
Protocol 3: Anti-Inflammatory Activity Screening (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium
-
LPS (from E. coli)
-
Substituted phenanthrene compounds dissolved in DMSO
-
Griess reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the substituted phenanthrene compounds for 1 hour.
-
LPS Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent and incubate for 15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value.
Quantitative Data: Anti-inflammatory and Antimicrobial Activities
| Compound/Derivative | Biological Activity | Assay/Organism | IC₅₀/MIC | Reference |
| Pygmaeocin B | Anti-inflammatory | NO Inhibition (RAW 264.7) | 33.0 ± 0.8 ng/mL | [7] |
| Combretum adenogonium phenanthrenes | Antimicrobial | P. aeruginosa | 0.16 mg/mL (MIC) | [8] |
| Blestriacin | Antimicrobial | S. aureus (MRSA) | 2-8 µg/mL (MIC) | [9] |
III. Mechanism of Action: Signaling Pathways
Substituted phenanthrenes can exert their biological effects through the modulation of various signaling pathways. Understanding these mechanisms is crucial for drug development.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell survival, proliferation, and growth.[1][10][11] Some phenanthrene derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt signaling pathway by substituted phenanthrenes.
Topoisomerase II Inhibition
Some phenanthrene derivatives can act as topoisomerase II inhibitors.[12] Topoisomerase II is an enzyme that plays a crucial role in DNA replication and transcription. Its inhibition leads to DNA damage and ultimately cell death.
Caption: Mechanism of topoisomerase II inhibition by substituted phenanthrenes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Isolation, Structural Elucidation, Optical Resolution, and Antineuroinflammatory Activity of Phenanthrene and 9,10-Dihydrophenanthrene Derivatives from Bletilla striata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxic and antimicrobial activities of substituted phenanthrenes from the roots of Combretum adenogonium Steud Ex A. Rich (Combretaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenanthrene Antibiotic Targets Bacterial Membranes and Kills Staphylococcus aureus With a Low Propensity for Resistance Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. cusabio.com [cusabio.com]
- 12. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 2-Bromophenanthrene in the Synthesis of Complex Organic Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Bromophenanthrene is a key aromatic building block in the construction of complex organic molecules. Its rigid, polycyclic aromatic structure and the reactive bromine handle make it an invaluable precursor for the synthesis of a wide array of functional materials and intricate molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in several powerful palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Furthermore, its application in the synthesis of advanced materials such as Organic Light-Emitting Diode (OLED) components and helicenes is explored, offering researchers a practical guide to harnessing the synthetic potential of this versatile molecule.
I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound serves as an excellent substrate for these reactions, allowing for the introduction of diverse functionalities at the 2-position of the phenanthrene (B1679779) core.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organohalide.[1] This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals and organic materials.[2][3]
Application: The Suzuki-Miyaura coupling of this compound with various arylboronic acids provides a straightforward route to 2-arylphenanthrene derivatives. These products can serve as advanced intermediates for OLED materials or other complex molecular structures.
Experimental Protocol: Synthesis of 2-Phenylphenanthrene
-
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.
-
Add toluene (10 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 2-phenylphenanthrene.
-
Quantitative Data:
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 10 | 88 |
| 3 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/EtOH/H₂O | 85 | 16 | 92 |
Logical Workflow for Suzuki-Miyaura Coupling:
B. Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2][4] This reaction is particularly useful for the synthesis of conjugated enynes and arylalkynes.[5]
Application: The Sonogashira coupling of this compound with terminal alkynes provides access to 2-alkynylphenanthrene derivatives. These compounds are valuable precursors for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs), including helicenes, and can also be used in the development of novel organic electronic materials.[6]
Experimental Protocol: Synthesis of 2-(Phenylethynyl)phenanthrene
-
Materials:
-
This compound
-
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol), and copper(I) iodide (0.06 mmol) under an inert atmosphere.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.
-
Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with saturated aqueous ammonium (B1175870) chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/dichloromethane) to afford 2-(phenylethynyl)phenanthrene.
-
Quantitative Data:
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | RT | 8 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | i-Pr₂NH | Toluene | 60 | 6 | 92 |
| 3 | 1-Heptyne | Pd(OAc)₂/XPhos/CuI | Cs₂CO₃ | 1,4-Dioxane | 80 | 12 | 85 |
Catalytic Cycle of the Sonogashira Coupling:
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Two novel phenanthrene-based host materials in red and green organic light-emitting devices with low efficiency roll-off - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi-res.com [mdpi-res.com]
- 4. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Bromophenanthrene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromophenanthrene. The following sections offer detailed experimental protocols, data tables for easy comparison of methods, and troubleshooting advice for common issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
The main challenge in synthesizing this compound is controlling the regioselectivity of the bromination reaction. Direct bromination of phenanthrene (B1679779) often leads to a mixture of isomers, with the 9-position being the most reactive, followed by the 2-, 3-, 1-, and 4-positions.[1] Separating these isomers can be difficult due to their similar physical properties.[2]
Q2: Which synthetic routes offer the best selectivity for this compound?
To avoid the formation of isomeric mixtures, two primary selective routes are recommended:
-
Dehydrogenation of 2-Bromo-9,10-dihydrophenanthrene (B3053634): This two-step approach involves the bromination of 9,10-dihydrophenanthrene (B48381) followed by dehydrogenation to yield this compound. This method provides good yield and selectivity for the desired product.[3]
-
Sandmeyer Reaction from 2-Aminophenanthrene: The Sandmeyer reaction allows for the conversion of an amino group at a specific position to a bromo group.[4][5] Starting with 2-Aminophenanthrene, this method offers excellent regioselectivity for the synthesis of this compound.
Q3: How can I purify this compound from a mixture of isomers?
Purification of this compound from its isomers is challenging but can be achieved through:
-
Column Chromatography: While difficult due to similar polarities, careful optimization of the stationary and mobile phases can lead to successful separation. It is often necessary to screen different solvent systems.
-
Recrystallization: Fractional recrystallization from a suitable solvent or a two-solvent system can be used to enrich and isolate the desired isomer.[6][7][8]
Q4: What are the expected yields for this compound synthesis?
Yields are highly dependent on the chosen synthetic route and optimization of reaction conditions.
-
The dehydrogenation of 2-bromo-9,10-dihydrophenanthrene has been reported to yield approximately 67% of this compound.[3]
-
Yields for the Sandmeyer reaction are typically good, but will depend on the efficiency of the diazotization and substitution steps.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction. 2. Inactive reagents. 3. Suboptimal reaction temperature. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if necessary. 2. Use fresh reagents, especially for the Sandmeyer reaction where the diazonium salt can be unstable. 3. Optimize the reaction temperature. The Sandmeyer reaction is typically performed at low temperatures (0-5 °C). |
| Mixture of Isomers in the Final Product | 1. Use of a non-selective bromination method (e.g., direct bromination of phenanthrene). 2. Incomplete purification. | 1. Employ a regioselective synthesis method such as the Sandmeyer reaction or the dehydrogenation of 2-bromo-9,10-dihydrophenanthrene. 2. Optimize the column chromatography conditions (see detailed protocol below). Consider using a longer column or a shallower solvent gradient. 3. Attempt fractional recrystallization with different solvent systems. |
| Difficulty in Separating Isomers by Column Chromatography | 1. Isomers have very similar polarities. 2. Inappropriate solvent system or stationary phase. | 1. Use a long column with a high surface area stationary phase (e.g., silica (B1680970) gel with a small particle size). 2. Perform a thorough screening of eluent systems with varying polarities. Start with a non-polar solvent like heptane (B126788) or hexane (B92381) and gradually increase the polarity with a solvent like ethyl acetate (B1210297) or dichloromethane (B109758).[2] 3. Consider using High-Performance Liquid Chromatography (HPLC) with a specialized column for isomer separation if available. |
| Product Fails to Crystallize | 1. Presence of impurities. 2. The product is an oil at room temperature. 3. Inappropriate recrystallization solvent. | 1. Further purify the product by column chromatography. 2. If the product is an oil, purification by chromatography is the preferred method. 3. Perform a systematic solvent screen for recrystallization. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective.[8] |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Selectivity | Reference(s) |
| Dehydrogenation | 2-Bromo-9,10-dihydrophenanthrene | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) | ~67% | High for 2-isomer | [3] |
| Sandmeyer Reaction | 2-Aminophenanthrene | NaNO₂, HBr, CuBr | Good to Excellent | High for 2-isomer | [4][5] |
| Direct Bromination | Phenanthrene | Br₂, Lewis Acid or NBS | Variable | Low (mixture of isomers) | [1][9] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Dehydrogenation[3]
This protocol is adapted from a patented procedure.
Step 1: Synthesis of 2-Bromo-9,10-dihydrophenanthrene (Not detailed in the reference, but a plausible route is provided)
A plausible method for this step would be the bromination of 9,10-dihydrophenanthrene.
Step 2: Dehydrogenation to this compound
-
Dissolve 2-bromo-9,10-dihydrophenanthrene in 1,4-dioxane.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
Heat the reaction mixture to 100°C and stir for 24 hours.
-
Cool the mixture to room temperature and filter to remove the solid byproduct.
-
Evaporate the solvent from the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using heptane as the eluent to obtain this compound as colorless crystals.
Protocol 2: Synthesis of this compound via Sandmeyer Reaction[4][5]
This is a general protocol for the Sandmeyer reaction, which can be adapted for the synthesis of this compound.
-
Dissolve 2-Aminophenanthrene in an aqueous solution of hydrobromic acid (HBr).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in water, keeping the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, dissolve copper(I) bromide (CuBr) in HBr and cool to 0-5°C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.
-
Extract the product with an organic solvent (e.g., dichloromethane or ether).
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Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
References
- 1. 9-Bromophenanthrene synthesis - chemicalbook [chemicalbook.com]
- 2. acgpubs.org [acgpubs.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2-Bromophenanthrene by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-bromophenanthrene using column chromatography. It is intended for researchers, scientists, and drug development professionals familiar with basic chromatography techniques.
Experimental Protocol: Column Chromatography of this compound
A detailed methodology for the purification of this compound is provided below. This protocol is a general guideline and may require optimization based on the specific crude mixture.
1. Thin-Layer Chromatography (TLC) for Solvent System Optimization:
-
Objective: To determine the optimal mobile phase for the column chromatography separation.
-
Stationary Phase: Silica (B1680970) gel 60 F254 TLC plates.
-
Procedure:
-
Dissolve a small amount of the crude this compound mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the dissolved crude product onto the baseline of a TLC plate.
-
Develop the TLC plate in a chamber containing a test solvent system. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (B1210297) in varying ratios (e.g., 99:1, 95:5, 90:10 hexane:ethyl acetate).[1][2][3]
-
Visualize the separated spots under a UV lamp (254 nm).
-
The ideal solvent system will show good separation between the this compound spot and any impurities, with the this compound having an Rf value of approximately 0.2-0.35.[4]
-
2. Column Chromatography Protocol:
-
Stationary Phase: Silica gel (230-400 mesh for flash chromatography).[5]
-
Mobile Phase (Eluent): The optimized solvent system determined by TLC (e.g., a gradient of hexane and ethyl acetate).
-
Column Preparation (Wet Packing Method):
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.[6]
-
Allow the silica gel to settle, then add a protective layer of sand on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully apply it to the top of the silica gel bed using a pipette.
-
Dry Loading (for less soluble compounds): Adsorb the crude product onto a small amount of silica gel by dissolving the compound in a suitable solvent, adding the silica gel, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (for flash chromatography) or allow the solvent to flow by gravity.
-
Collect the eluent in fractions (e.g., in test tubes or flasks).
-
Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.
-
Combine the fractions containing the pure this compound.
-
-
Isolation of Pure Product:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Assess the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.
-
Data Presentation
| Parameter | Recommended Value/Procedure |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate gradient (start with high hexane percentage) |
| Optimal Rf on TLC | ~0.2 - 0.35 |
| Sample Loading | Wet or Dry Loading |
| Detection Method | UV visualization at 254 nm |
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No compound eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica. If it is unstable, consider using a less acidic stationary phase like alumina (B75360) or deactivated silica gel.[7] | |
| Compound elutes too quickly (with the solvent front) | The mobile phase is too polar. | Use a less polar mobile phase (e.g., a higher percentage of hexane).[8] |
| Poor separation of this compound from impurities | Improperly chosen mobile phase. | Re-optimize the solvent system using TLC to achieve better separation. Try different solvent combinations.[8] |
| The column was packed improperly, leading to channeling. | Repack the column carefully, ensuring a homogenous slurry and no air bubbles. | |
| The column was overloaded with the crude sample. | Reduce the amount of sample loaded onto the column. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude material by weight.[8] | |
| Streaking or tailing of the compound band | The sample was not loaded in a concentrated band. | Dissolve the sample in the minimum amount of solvent for wet loading. |
| The compound has low solubility in the mobile phase. | Consider changing the solvent system to one that better dissolves your compound. | |
| The compound is interacting strongly with the acidic silica gel. | Add a small amount of a neutralizer like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase, though this is less likely to be an issue for the non-polar this compound. | |
| Cracks appearing in the silica gel bed | The column ran dry. | Always keep the solvent level above the top of the stationary phase. |
| Heat generated from the interaction of a very polar solvent with the silica. | Pre-equilibrate the column with the mobile phase before loading the sample. |
Frequently Asked Questions (FAQs)
Q1: What is the expected Rf value for this compound?
The Rf value is highly dependent on the stationary phase and the mobile phase composition. For a non-polar compound like this compound on a silica gel TLC plate, using a hexane/ethyl acetate solvent system, you should aim for an Rf value between 0.2 and 0.35 for optimal separation in column chromatography.[4] In pure hexane, the Rf value may be very high, while in a more polar mixture, it will be lower.
Q2: What are the likely impurities in a crude this compound sample?
Impurities can arise from the starting materials, by-products, or degradation products.[9] Common impurities from the bromination of phenanthrene (B1679779) could include:
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Unreacted phenanthrene.
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Poly-brominated phenanthrene species (e.g., dibromophenanthrene).
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Isomers of bromophenanthrene (depending on the synthesis method).
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Oxidation products if the reaction was exposed to air and light.
Q3: How can I separate this compound from unreacted phenanthrene?
Phenanthrene is more non-polar than this compound. Therefore, phenanthrene will have a higher Rf value and elute from the column earlier. A non-polar mobile phase, such as hexane with a very small percentage of a slightly more polar solvent, should allow for good separation.
Q4: My compound is not UV-active. How can I visualize it on a TLC plate?
If a compound is not UV-active, you can use a variety of staining techniques for visualization. Common stains include potassium permanganate, iodine vapor, or phosphomolybdic acid.[10] However, this compound, being an aromatic compound, is UV-active.
Q5: Can I reuse my chromatography column?
It is generally not recommended to reuse a silica gel column for the purification of different compounds, as cross-contamination can occur. For purifying multiple batches of the same compound, it may be possible if the column is thoroughly flushed with a strong solvent to remove all previously loaded material.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
- 1. Chromatography [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 7. Chromatography [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ocw.mit.edu [ocw.mit.edu]
Recrystallization solvent for purifying crude 2-Bromophenanthrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of crude 2-bromophenanthrene.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: Based on the structural similarity of this compound to other phenanthrene (B1679779) derivatives, ethanol (B145695) is a highly recommended solvent for recrystallization.[1][2] this compound, a polycyclic aromatic hydrocarbon, exhibits moderate solubility in organic solvents.[3] Ethanol is effective because this compound is sparingly soluble at room temperature but should dissolve readily in hot ethanol, allowing for crystal formation upon cooling.
Q2: How do I select an alternative recrystallization solvent?
A2: The principle of "like dissolves like" is a useful guide.[4] Since this compound is a large, relatively non-polar molecule, you should look for a solvent that has similar characteristics. A good recrystallization solvent will dissolve the compound when hot but not when cold. You can perform small-scale solubility tests with various solvents to find the most suitable one.[5]
Q3: My this compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts and comes out of solution as a liquid instead of forming solid crystals. This can happen if the boiling point of the solvent is too high or if there are significant impurities. To resolve this, try the following:
-
Add more solvent: This can lower the saturation point and encourage crystallization.
-
Use a lower-boiling point solvent: If possible, switch to a solvent with a lower boiling point.
-
Try a solvent pair: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Then, heat the solution until it is clear and allow it to cool slowly. A common solvent pair to try would be ethanol and water.
Q4: The recovery yield of my purified this compound is very low. How can I improve it?
A4: A low yield can result from several factors:
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Using too much solvent: This is the most common reason for low recovery, as a significant amount of the compound will remain in the mother liquor.[4][6][7] To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.[6][7]
-
Premature crystallization: If the solution cools too quickly during filtration, product can be lost. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Make sure to cool the solution for a sufficient amount of time, possibly in an ice bath, to maximize crystal formation.[6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | The solution is not saturated (too much solvent was used). | Reduce the volume of the solvent by gentle heating and evaporation, then allow the solution to cool again.[6][7] |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[4][6] | |
| Crystals are colored | Colored impurities are present in the crude material. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[5] |
| Crystals form too quickly | The solution is cooling too rapidly, which can trap impurities. | Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[7] |
| Oiling out | The melting point of the compound is lower than the boiling point of the solvent, or there are significant impurities. | Add a small amount of a "poor" solvent to the hot solution to lower the solubility and promote crystallization. Alternatively, try a different solvent with a lower boiling point.[6] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines the general steps for purifying crude this compound using ethanol.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol. Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more ethanol in small portions if necessary to fully dissolve the solid at the boiling point.[4][5]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a small amount of hot ethanol. Pour the hot solution through the fluted filter paper in the funnel into the clean, hot flask.
-
Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize the formation of crystals.[6]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for this compound recrystallization.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CAS 62162-97-4: this compound | CymitQuimica [cymitquimica.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low conversion in Suzuki coupling of 2-Bromophenanthrene
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Bromophenanthrene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to overcome common challenges and achieve high conversion rates in your experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during the Suzuki coupling of this compound in a question-and-answer format.
Q1: I am observing very low or no conversion of my this compound. What are the most common causes and how can I fix it?
A1: Low conversion in the Suzuki coupling of a sterically hindered substrate like this compound often stems from several factors related to the catalyst system, reaction conditions, or reagents. Here’s a systematic troubleshooting approach:
-
Catalyst System Inactivity: The active Pd(0) species may not be forming or is being deactivated.
-
Solution: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure your conditions promote its reduction to Pd(0). Consider using a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄.[1][2] Crucially, ensure your reaction is thoroughly degassed to prevent oxygen from oxidizing and deactivating the catalyst.
-
-
Inefficient Oxidative Addition: Due to the steric bulk of the phenanthrene (B1679779) core, the oxidative addition of the palladium catalyst to the C-Br bond can be slow.
-
Solution: Employ bulky, electron-rich phosphine (B1218219) ligands. Buchwald-type biarylphosphine ligands such as SPhos, XPhos, or RuPhos are often effective for sterically demanding substrates.[1][3][4] Trialkylphosphines like P(t-Bu)₃ can also be beneficial.
-
-
Poor Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be a rate-limiting step.
-
Solution: The choice of base is critical. For hindered substrates, stronger bases are often required. Switch from weaker bases like Na₂CO₃ to more potent ones such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[4] The base activates the boronic acid, forming a more nucleophilic boronate species.
-
-
Substrate or Reagent Quality: Impurities in your starting materials or degradation of the boronic acid can inhibit the reaction.
-
Solution: Ensure your this compound is pure. Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen). Use fresh, high-purity boronic acid or consider using a more stable boronate ester (e.g., a pinacol (B44631) ester).
-
Q2: I am seeing the formation of side products, such as homocoupling of my boronic acid. How can I minimize this?
A2: Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction, often promoted by the presence of oxygen.
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Rigorous Degassing: The most effective way to minimize homocoupling is to ensure your reaction mixture is free of oxygen.[5] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through your solvent and reaction mixture for an extended period before heating.
-
Use of a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce the amount of homocoupling compared to Pd(II) sources which require in-situ reduction.
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby disfavoring the homocoupling reaction.
Q3: What are the optimal solvent and temperature conditions for the Suzuki coupling of this compound?
A3: The ideal solvent and temperature are highly dependent on the specific catalyst system and substrates being used.
-
Solvent Selection: A solvent system that can solubilize all reactants is essential. Common choices for Suzuki couplings include ethereal solvents like 1,4-dioxane (B91453) or tetrahydrofuran (B95107) (THF), and aromatic hydrocarbons like toluene (B28343).[6] Often, a mixture with water is used to dissolve the inorganic base. For this compound, a higher boiling point solvent like dioxane or toluene is generally a good starting point to enable higher reaction temperatures.
-
Temperature Optimization: Due to the steric hindrance of this compound, elevated temperatures are typically required to achieve a reasonable reaction rate. A starting point is often in the range of 80-110 °C.[6] If you observe low conversion, a careful increase in temperature may be beneficial. However, be mindful that excessively high temperatures can lead to catalyst decomposition or degradation of your substrates and product.
Q4: How do I choose the right palladium source and ligand for coupling with this compound?
A4: The choice of catalyst and ligand is arguably the most critical factor for a successful Suzuki coupling with a challenging substrate like this compound.
-
Palladium Source: Both Pd(II) (e.g., Pd(OAc)₂, PdCl₂(dppf)) and Pd(0) (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) sources can be effective. Pd(0) sources do not require an in-situ reduction step. If you are having trouble with a Pd(II) source, switching to a Pd(0) catalyst may be a good troubleshooting step.
-
Ligand Selection: Standard ligands like triphenylphosphine (B44618) (PPh₃) may not be effective for sterically hindered this compound. The use of bulky and electron-rich phosphine ligands is highly recommended.[1]
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent candidates for promoting the coupling of sterically hindered aryl bromides.
-
Other Bulky Ligands: Tri(tert-butyl)phosphine (P(t-Bu)₃) and other bulky alkylphosphines can also be very effective.
-
A screening of a few different ligands is often the best approach to find the optimal one for your specific boronic acid partner.
-
Data Presentation
The following tables summarize reaction conditions and yields for Suzuki-Miyaura couplings of aryl bromides with structural similarities to this compound, providing a reference for optimization.
Table 1: Comparison of Ligands for a Sterically Hindered Suzuki Coupling
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | PPh₃ | K₂CO₃ | Toluene | 110 | 60 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 | 92 |
| 3 | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100 | 95 |
| 4 | Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Toluene | 100 | 88 |
Data is representative and compiled from analogous systems to guide optimization.[4]
Table 2: Screening of Bases for a Challenging Suzuki Coupling
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ / SPhos | Na₂CO₃ | Dioxane/H₂O | 100 | 45 |
| 2 | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 78 |
| 3 | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 94 |
| 4 | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 96 |
Data is representative and compiled from analogous systems to guide optimization.
Experimental Protocols
Recommended Protocol for Suzuki Coupling of this compound with an Arylboronic Acid
This protocol provides a robust starting point and may require optimization for different arylboronic acids.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Via syringe, add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to this compound) followed by degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-arylphenanthrene.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low conversion.
References
Technical Support Center: Minimizing Debromination with 2-Bromophenanthrene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize debromination side reactions when working with 2-bromophenanthrene.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a significant problem in cross-coupling reactions with this compound?
A1: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom on the this compound molecule is replaced by a hydrogen atom. This leads to the formation of phenanthrene (B1679779) as a byproduct. This side reaction is problematic as it consumes the starting material, reduces the yield of the desired coupled product, and complicates the purification process due to the similarity in properties between the product and the debrominated byproduct.
Q2: What are the primary causes of debromination?
A2: Debromination in palladium-catalyzed cross-coupling reactions is primarily caused by the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[1] Several factors can promote the generation of these hydride species, including:
-
Presence of a Hydride Source: Impurities in reagents or solvents (e.g., water, alcohols) can act as hydride donors.
-
Choice of Base: Strong bases, particularly in combination with protic solvents, can facilitate the formation of Pd-H intermediates.
-
High Reaction Temperatures: Elevated temperatures can increase the rate of debromination, which may have a higher activation energy than the desired coupling reaction.[2]
-
Ligand Properties: The electronic and steric properties of the phosphine (B1218219) ligands on the palladium catalyst are critical. Less stable catalyst complexes can be more prone to side reactions.
Q3: Are there specific cross-coupling reactions that are more susceptible to debromination with this compound?
A3: While debromination can occur in most palladium-catalyzed cross-coupling reactions, its prevalence can vary. Reactions that are sluggish or require harsh conditions (high temperatures, strong bases) are generally more susceptible. For a sterically hindered and electron-rich system like phenanthrene, careful optimization is crucial for Suzuki, Heck, and Sonogashira couplings to favor the desired C-C bond formation over C-H bond formation (debromination).
Q4: How can I detect and quantify the extent of debromination?
A4: The extent of debromination can be monitored and quantified using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): To qualitatively observe the formation of the nonpolar phenanthrene byproduct.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the desired product, starting material, and the debrominated byproduct, allowing for quantitative analysis of the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of the desired product to the debrominated phenanthrene by integrating characteristic peaks.
Troubleshooting Guides
Scenario 1: Significant Debromination in Suzuki-Miyaura Coupling
Problem: Low yield of the desired 2-arylphenanthrene with a significant amount of phenanthrene byproduct detected.
| Potential Cause | Recommended Solution | Rationale |
| Inappropriate Ligand Choice | Switch to bulky, electron-rich phosphine ligands such as XPhos, SPhos, or t-BuXPhos. | Bulky ligands can promote the reductive elimination of the desired product over competing side reactions like hydrodebromination.[3] |
| High Reaction Temperature | Lower the reaction temperature. Start at a lower temperature (e.g., 80 °C) and only increase if the reaction is sluggish. | High temperatures can promote the formation of palladium-hydride species that lead to debromination.[2] |
| Suboptimal Base | Use a weaker base like K₂CO₃ or Cs₂CO₃ instead of strong bases like NaOH or KOtBu. Ensure the base is anhydrous. | Stronger bases can increase the rate of debromination. Carbonates are often a good starting point for achieving a balance between reactivity and minimizing side reactions. |
| Presence of Protic Solvents/Water | Use anhydrous and degassed solvents (e.g., toluene (B28343), dioxane, THF). Ensure all glassware is thoroughly dried. | Protic solvents or residual water can act as a proton source for the hydrodebromination side reaction. |
Scenario 2: Prevalent Hydrodebromination in Heck Reaction
Problem: The Heck reaction of this compound with an alkene yields a mixture of the desired product and a significant amount of phenanthrene.
| Potential Cause | Recommended Solution | Rationale |
| Base-Induced β-Hydride Elimination | Screen different bases. Triethylamine (B128534) (Et₃N) is a common choice, but if debromination is high, consider a weaker inorganic base like NaOAc or K₂CO₃. | The choice of base is critical in the Heck reaction to regenerate the Pd(0) catalyst. An unsuitable base can promote side reactions.[4] |
| High Catalyst Loading/Decomposition | Use a lower catalyst loading (e.g., 1-2 mol%). Consider using a more stable pre-catalyst. | High catalyst concentrations or catalyst decomposition can lead to an increase in side reactions. |
| Solvent Effects | Use a polar aprotic solvent like DMF or NMP. Ensure the solvent is anhydrous and degassed. | The solvent can influence the stability of the catalytic species and the reaction pathway. |
| Reaction Time | Monitor the reaction closely by TLC or GC-MS and stop the reaction once the starting material is consumed. | Prolonged reaction times at high temperatures can lead to increased byproduct formation. |
Scenario 3: Low Yield and Debromination in Sonogashira Coupling
Problem: The Sonogashira coupling of this compound with a terminal alkyne results in a low yield of the desired 2-alkynylphenanthrene and the formation of phenanthrene.
| Potential Cause | Recommended Solution | Rationale |
| Copper Co-catalyst Issues | Consider a copper-free Sonogashira protocol. If using a copper co-catalyst, ensure it is fresh and used in low concentrations (1-5 mol%). | While copper (I) is a co-catalyst, it can sometimes promote side reactions. Copper-free conditions can offer cleaner reactions in some cases.[5][6][7] |
| Amine Base/Solvent | Use a hindered amine base like diisopropylethylamine (DIPEA) or triethylamine (Et₃N). Ensure the amine is dry. | The amine acts as both a base and a solvent in many cases. Its purity and structure can influence the reaction outcome. |
| Inadequate Ligand | Employ a robust ligand system, such as a bulky phosphine ligand, to stabilize the palladium catalyst. | A stable catalyst is less likely to participate in undesired catalytic cycles that lead to debromination. |
| Oxygen Presence | Rigorously degas all solvents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction. | Oxygen can lead to the homocoupling of the alkyne (Glaser coupling) and can also affect the stability of the Pd(0) catalyst. |
Scenario 4: Grignard Reagent Formation Issues and Debromination
Problem: Attempting to form the Grignard reagent from this compound results in a low yield of the desired organomagnesium species and the formation of phenanthrene and/or biphenanthrene (B1261930) (Wurtz coupling product).
| Potential Cause | Recommended Solution | Rationale |
| Presence of Protic Impurities | Use rigorously dried glassware and anhydrous ether (diethyl ether or THF). | Grignard reagents are strong bases and will be quenched by any protic source, leading to the formation of the debrominated product (phenanthrene).[3] |
| Slow Initiation | Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help initiate the reaction. | A clean, active magnesium surface is crucial for the initiation of the Grignard reaction. A long induction period can favor side reactions.[3] |
| High Local Concentration of Halide | Add the solution of this compound in anhydrous ether dropwise to the magnesium suspension. | A high local concentration of the aryl bromide can lead to Wurtz coupling, where the newly formed Grignard reagent reacts with another molecule of this compound.[8] |
| Elevated Reaction Temperature | Maintain a gentle reflux during the Grignard formation. Use an external cooling bath if the reaction becomes too vigorous. | High temperatures can accelerate the rate of Wurtz coupling.[9] |
Quantitative Data on Reaction Parameters
The following tables summarize quantitative data from studies on related polycyclic aromatic bromides, which can serve as a guide for optimizing reactions with this compound.
Table 1: Effect of Ligand and Base on Suzuki-Miyaura Coupling Yield (Representative Data for an Analogous Aryl Bromide)
| Entry | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Debromination (%) |
| 1 | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 65 | 15 |
| 2 | P(tBu)₃ | K₂CO₃ | Toluene/H₂O | 100 | 8 | 85 | 5 |
| 3 | SPhos | K₃PO₄ | Dioxane/H₂O | 90 | 6 | 92 | <2 |
| 4 | XPhos | Cs₂CO₃ | Dioxane/H₂O | 90 | 6 | 95 | <1 |
Table 2: Influence of Reaction Conditions on Heck Reaction Yield (Representative Data for an Analogous Aryl Bromide)
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Debromination (%) |
| 1 | Et₃N | DMF | 120 | 24 | 70 | 20 |
| 2 | NaOAc | DMAc | 110 | 18 | 82 | 10 |
| 3 | K₂CO₃ | NMP | 110 | 18 | 88 | 5 |
| 4 | Proton Sponge | Dioxane | 100 | 12 | 90 | <3 |
Table 3: Comparison of Conditions for Sonogashira Coupling (Representative Data for an Analogous Aryl Bromide)
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Debromination (%) |
| 1 | Pd(PPh₃)₂Cl₂/CuI | Et₃N/THF | 60 | 12 | 75 | 10 | |
| 2 | Pd(OAc)₂/PPh₃/CuI | DIPEA | Toluene | 80 | 8 | 85 | 5 |
| 3 | Pd(PPh₃)₄ (Copper-free) | Cs₂CO₃ | Dioxane | 90 | 10 | 88 | <5 |
| 4 | Pd(t-Bu₃P)₂ (Copper-free) | K₂CO₃ | DMF | 80 | 6 | 93 | <2 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound to Minimize Debromination
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be necessary for specific boronic acids.
Reagents and Catalyst System:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous and degassed 1,4-dioxane/water (10:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add this compound and the arylboronic acid.
-
Add the anhydrous, degassed solvent mixture.
-
Stir the reaction mixture at room temperature for 30 minutes, then slowly heat to 90 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Heck Reaction of this compound
Reagents and Catalyst System:
-
This compound (1.0 equiv)
-
Alkene (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
P(o-tolyl)₃ (4 mol%)
-
NaOAc (2.0 equiv)
-
Anhydrous and degassed N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂, P(o-tolyl)₃, and NaOAc.
-
Add this compound and the anhydrous, degassed DMF.
-
Add the alkene via syringe.
-
Heat the reaction mixture to 110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with water, and extract with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by column chromatography.
Protocol 3: General Procedure for Copper-Free Sonogashira Coupling of this compound
Reagents and Catalyst System:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous and degassed 1,4-Dioxane
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, Pd(PPh₃)₄, and Cs₂CO₃ to a dry reaction tube.
-
Add the anhydrous, degassed 1,4-dioxane.
-
Add the terminal alkyne.
-
Seal the tube and heat the mixture to 90 °C.
-
Monitor the reaction's progress.
-
Once complete, cool to room temperature, filter through a pad of Celite®, and wash with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 4: General Procedure for the Preparation of 2-Phenanthrylmagnesium Bromide
Reagents and Materials:
-
This compound (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Anhydrous diethyl ether or THF
-
Iodine (a single crystal)
-
Flame-dried glassware
Procedure:
-
Place the magnesium turnings and a crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Gently heat the flask under a nitrogen atmosphere until the iodine sublimes and its purple color disappears, indicating activation of the magnesium. Allow the flask to cool.
-
Dissolve this compound in anhydrous diethyl ether and place it in the dropping funnel.
-
Add a small portion of the this compound solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If not, gentle warming may be required.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete conversion. The resulting gray to brownish solution of the Grignard reagent is ready for use in subsequent reactions.
Visualizations
Caption: Troubleshooting flowchart for debromination side reactions.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Regioselective Bromination of Phenanthrene to the 2-Isomer
Welcome to the Technical Support Center for the regioselective synthesis of 2-bromophenanthrene. This resource is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during this specific chemical transformation.
Direct bromination of phenanthrene (B1679779) overwhelmingly favors substitution at the 9- and 10-positions due to kinetic control. Therefore, achieving high regioselectivity for the 2-isomer necessitates a multi-step synthetic approach. The most common and effective strategy involves the sulfonation of phenanthrene to produce a mixture of sulfonic acids, followed by the separation of the desired phenanthrene-2-sulfonic acid and its subsequent conversion to this compound.
Frequently Asked Questions (FAQs)
Q1: Why can't I directly brominate phenanthrene to get the 2-bromo isomer in high yield?
A1: Direct electrophilic bromination of phenanthrene is kinetically controlled and preferentially occurs at the most electron-rich and accessible positions, which are the 9- and 10-positions. The intermediate carbocation formed by attack at these positions is highly stabilized by resonance, leading to 9-bromophenanthrene (B47481) as the major product. Achieving substitution at the 2-position requires a regioselective strategy that circumvents this inherent reactivity.
Q2: What is the overall strategy for synthesizing this compound with high regioselectivity?
A2: The most established method involves a three-stage process:
-
Sulfonation: Phenanthrene is reacted with sulfuric acid to produce a mixture of phenanthrenesulfonic acids. Under thermodynamic control (higher temperatures), the formation of the 2- and 3-isomers is favored.
-
Isomer Separation: The resulting mixture of sulfonic acid isomers is separated. This is typically achieved by fractional crystallization of their salts (e.g., sodium, barium, or potassium salts), exploiting their differential solubilities.
-
Conversion to Bromide: The isolated phenanthrene-2-sulfonic acid (or its salt) is then converted to this compound. This can be achieved through several methods, including the Sandmeyer reaction following conversion to an amino group, or potentially by direct replacement of the sulfonic acid group.
Q3: What are the expected yields for each step of this multi-step synthesis?
A3: Yields can vary depending on the specific reaction conditions and the efficiency of the separation process. Refer to the data presented in Table 1 for typical yields reported in the literature for each stage of the synthesis.
Troubleshooting Guides
Stage 1: Sulfonation of Phenanthrene
Issue 1: Low yield of monosulfonic acids and formation of disulfonated byproducts.
-
Possible Cause: Reaction temperature is too high, or the reaction time is excessively long. The use of a large excess of sulfuric acid can also promote disulfonation.
-
Troubleshooting:
-
Carefully control the reaction temperature. For the preferential formation of 2- and 3-phenanthrenesulfonic acids, a reaction temperature of 120-125°C is recommended.[1]
-
Monitor the reaction progress. A test portion should be nearly soluble in water, indicating the consumption of the starting phenanthrene.
-
Use the specified molar ratio of sulfuric acid to phenanthrene to minimize disulfonation.[1]
-
Issue 2: The reaction mixture becomes a thick, intractable tar.
-
Possible Cause: Poor temperature control, leading to charring and polymerization. The phenanthrene used may also contain impurities.
-
Troubleshooting:
-
Ensure efficient stirring throughout the reaction to maintain a homogeneous temperature.[1]
-
Use purified phenanthrene. Technical grade phenanthrene can be purified by recrystallization from ethanol (B145695) after treatment with chromic anhydride (B1165640) in acetic acid to remove oxidizable impurities.
-
Add the sulfuric acid gradually to the molten phenanthrene to manage the exothermic nature of the reaction.[1]
-
Stage 2: Separation of Phenanthrene-2-sulfonic Acid
Issue 3: Inefficient separation of the 2- and 3-isomers.
-
Possible Cause: Incomplete precipitation or co-precipitation of the isomeric salts. The solubility differences can be subtle.
-
Troubleshooting:
-
Follow a systematic fractional crystallization procedure. The sodium salt of the 2-isomer is generally less soluble than the 3-isomer in an acidic aqueous solution.[1]
-
Conversion to the barium salts can be an effective separation method, as barium 2-phenanthrenesulfonate is significantly less soluble in boiling water than the 3-isomer.[1]
-
The purity of the separated isomers can be checked by preparing the p-toluidine (B81030) salts and measuring their melting points. The p-toluidine salt of the 2-acid has a melting point of 282°C (corr. 291°C), while that of the 3-acid melts at 217°C (corr. 222°C).[1]
-
Stage 3: Conversion of Phenanthrene-2-sulfonic Acid to this compound
Issue 4: Low yield in the conversion of the sulfonic acid to the bromide.
-
Possible Cause: Incomplete conversion or side reactions. The specific method used for this conversion is critical.
-
Troubleshooting:
-
Via Sandmeyer Reaction: This is a reliable, albeit multi-step, approach.
-
Convert the phenanthrene-2-sulfonic acid to 2-aminophenanthrene (B1582492). This can be achieved through methods like the Bucherer reaction.
-
Perform a Sandmeyer reaction on the resulting 2-aminophenanthrene. This involves diazotization with nitrous acid followed by treatment with a copper(I) bromide solution.[2]
-
-
Direct Bromination of the Sulfonate Salt: An older method describes the exposure of dry potassium phenanthrene-2-sulfonate to bromine vapor. This method may be less efficient and harder to control than the Sandmeyer route. To optimize this, ensure the salt is completely dry and that the reaction is allowed sufficient time to proceed.
-
Issue 5: Formation of multiple brominated products.
-
Possible Cause: If using a direct bromination approach on the sulfonic acid, further bromination of the phenanthrene ring can occur, especially at the highly reactive 9- and 10-positions.
-
Troubleshooting:
-
Use a stoichiometric amount of the brominating agent.
-
Maintain a low reaction temperature to improve selectivity.
-
Purification of the final product using column chromatography or recrystallization will be necessary to isolate the desired this compound.
-
Data Presentation
Table 1: Summary of Yields for the Synthesis of this compound via Sulfonation Route
| Step | Reaction | Reagents and Conditions | Typical Yield | Reference |
| 1 | Sulfonation of Phenanthrene | Concentrated H₂SO₄, 120-125°C, 3.5 hours | 17-21% (of Barium 2-phenanthrenesulfonate) | [1] |
| 2 | Conversion to Sulfonyl Chloride | PCl₅-POCl₃ | 89% | [3][4] |
| 3 | Conversion of Amino Group to Bromide (Sandmeyer) | 1. NaNO₂, HCl; 2. CuBr | Varies | [2] |
Note: The overall yield of this compound will be a product of the yields of the individual steps and the efficiency of the isomer separation.
Experimental Protocols
Protocol 1: Sulfonation of Phenanthrene and Separation of the 2-Sulfonic Acid Isomer
This protocol is adapted from Organic Syntheses.[1]
-
Sulfonation:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, melt 500 g of pure phenanthrene by heating in an oil bath to 110°C.
-
With vigorous stirring, slowly add 327 mL of concentrated sulfuric acid, maintaining the internal temperature below 120°C.
-
Stir the mixture at 120-125°C for 3.5 hours.
-
While still hot, pour the viscous solution into 4 L of water.
-
Add a solution of 400 g of sodium hydroxide (B78521) in 600-800 mL of water and cool the mixture in an ice bath.
-
Collect the precipitated sodium salts by filtration and wash with 1 L of half-saturated sodium chloride solution.
-
-
Separation of the 2-Isomer:
-
Dissolve the mixture of sodium salts in 7-8 L of boiling water containing 100 mL of concentrated hydrochloric acid.
-
Neutralize the filtered solution with sodium hydroxide and allow it to crystallize.
-
Separate the crystals (enriched in the sodium 2-sulfonate) from the mother liquor.
-
Dissolve these crystals in approximately 8 L of boiling water and add 100 g of solid barium chloride dihydrate.
-
The fine white precipitate of barium 2-phenanthrenesulfonate is collected by filtration of the hot solution. The precipitate is washed with several portions of hot water to remove the more soluble barium 3-phenanthrenesulfonate.
-
Protocol 2: Conversion of 2-Aminophenanthrene to this compound (Sandmeyer Reaction)
This is a general procedure for the Sandmeyer reaction and would need to be adapted and optimized for 2-aminophenanthrene.[2]
-
Diazotization:
-
Dissolve 2-aminophenanthrene in an aqueous solution of a strong acid (e.g., HBr or H₂SO₄).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in water, keeping the temperature below 5°C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution with stirring.
-
Nitrogen gas will be evolved. The reaction mixture is typically warmed to room temperature and then heated to ensure complete reaction.
-
The crude this compound can then be isolated by extraction and purified by column chromatography or recrystallization.
-
Mandatory Visualizations
Caption: A multi-step workflow is required for the synthesis of this compound.
Caption: Comparison of direct bromination versus the sulfonation route for regioselectivity.
References
Challenges in the scale-up synthesis of 2-Bromophenanthrene
Welcome to the technical support center for the synthesis of 2-Bromophenanthrene. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: Scaling up the synthesis of this compound from laboratory to pilot or production scale presents several key challenges. These include managing exothermic reactions, dealing with the low solubility of starting materials and products, controlling the formation of isomers and poly-brominated impurities, and ensuring safe handling of hazardous reagents like bromine.[1][2][3] Effective process control and robust equipment are crucial for a successful and safe scale-up.[2]
Q2: How can I control the regioselectivity of the bromination to favor the 2-position of phenanthrene (B1679779)?
A2: Achieving high regioselectivity for 2-bromination on a large scale can be difficult. While direct bromination of phenanthrene often yields 9-bromophenanthrene (B47481) as the major product, controlling kinetic versus thermodynamic conditions can influence the product distribution.[4] The choice of brominating agent and solvent system is critical. For instance, using a less reactive brominating agent or employing a specific catalyst might offer better selectivity. On a large scale, ensuring uniform mixing and temperature is paramount to prevent localized areas of high reactivity that can lead to undesired isomers.
Q3: What are the common side products, and how can their formation be minimized during scale-up?
A3: The most common side products in the synthesis of this compound are other isomeric bromophenanthrenes (e.g., 9-bromo, 3-bromo, etc.) and di- or poly-brominated phenanthrenes.[5] The formation of these impurities can be minimized by:
-
Stoichiometric Control: Precise control over the molar ratio of the brominating agent to phenanthrene is essential. Using a slight excess of phenanthrene can help reduce the formation of poly-brominated species.
-
Temperature Control: Maintaining a consistent and optimized reaction temperature is crucial. Excursions to higher temperatures can increase the rate of side reactions.[6]
-
Slow Addition: Adding the brominating agent slowly and sub-surface can help maintain a low localized concentration, thus reducing the formation of undesired products.[2]
Q4: What are the recommended methods for purifying this compound at a large scale?
A4: Purification of this compound on a large scale typically involves a combination of techniques:
-
Distillation: Fractional distillation under high vacuum can be effective in separating this compound from isomers and non-volatile impurities.[4] However, this can be energy-intensive.
-
Recrystallization: Recrystallization from a suitable solvent system is a common and effective method for achieving high purity.[4] Solvent selection is critical to ensure good recovery and effective removal of impurities.
-
Chromatography: While column chromatography is a powerful tool at the lab scale, it is often less practical and more expensive for large-scale purification.[7] It may be used as a final polishing step if very high purity is required.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Poor solubility of reactants. - Product loss during workup and purification.[6] | - Monitor reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature; gentle heating may be required. - Choose a solvent system where reactants have better solubility, or consider using a phase-transfer catalyst. - Optimize extraction and recrystallization procedures to minimize losses. |
| Formation of Significant Side Products | - Poor temperature control, leading to localized "hot spots". - Incorrect stoichiometry of the brominating agent. - Inefficient mixing. | - Ensure robust temperature control with adequate cooling capacity. - Carefully control the addition rate of the brominating agent. - Use an appropriate agitation system to ensure homogeneous mixing. |
| Product is an Oily or Tarry Substance | - Presence of impurities. - Incomplete removal of solvent. - Polymerization or degradation of the product.[8] | - Analyze the crude product to identify impurities and adjust the purification strategy. - Ensure the product is thoroughly dried under vacuum. - Avoid excessive temperatures during purification and store the product under inert atmosphere. |
| Difficulty in Crystallization | - Presence of impurities inhibiting crystal formation. - Inappropriate solvent for recrystallization. - Supersaturation not achieved. | - Purify the crude product by another method (e.g., flash chromatography on a small scale) before recrystallization. - Screen different solvents or solvent mixtures for recrystallization. - Try seeding the solution with a small crystal of pure product or scratching the inside of the flask to induce crystallization.[9] |
Experimental Protocols
Representative Protocol for Bromination of Phenanthrene
This protocol is a general guideline and should be optimized for specific scale and equipment.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| Phenanthrene | 178.23 |
| N-Bromosuccinimide (NBS) | 177.98 |
| Carbon Tetrachloride (CCl4) | 153.82 |
| Benzoyl Peroxide (BPO) | 242.23 |
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and an addition funnel, charge phenanthrene and carbon tetrachloride.
-
Initiation: Add a catalytic amount of benzoyl peroxide to the mixture.
-
Bromination: Heat the mixture to reflux. Slowly add a solution of N-Bromosuccinimide in carbon tetrachloride from the addition funnel over a period of 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide (B58015) by-product. Wash the filtrate with a sodium thiosulfate (B1220275) solution to quench any remaining bromine, followed by a water wash.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane) or by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. primescholars.com [primescholars.com]
- 2. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 3. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. acgpubs.org [acgpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Removal of Isomeric Impurities from 2-Bromophenanthrene
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-Bromophenanthrene from its isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove isomeric impurities from this compound?
Isomers, by definition, have the same molecular formula and often possess very similar physical and chemical properties, such as polarity, solubility, and boiling points.[1][2][3] This makes their separation challenging using standard laboratory techniques. For this compound, common impurities like 3-Bromophenanthrene and 9-Bromophenanthrene have structures that are very similar to the target compound, leading to nearly identical behavior during crystallization and chromatography.
Q2: What are the most common methods for purifying this compound from its isomers?
The two primary methods for separating isomeric impurities from this compound are recrystallization and column chromatography.[4][5]
-
Recrystallization leverages subtle differences in the solubility of isomers in a specific solvent or solvent system.[6]
-
Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[5][7] For challenging isomer separations, High-Performance Liquid Chromatography (HPLC) may be required.[8][9]
Q3: How do I choose between recrystallization and column chromatography?
The choice depends on the scale of your experiment, the nature of the impurities, and the required purity level.
-
Recrystallization is often preferred for larger quantities of material and when a suitable solvent system can be found that selectively crystallizes the desired product, leaving impurities in the mother liquor.[9][10] It is generally a more cost-effective and scalable method.
-
Column Chromatography is highly effective for separating compounds with small differences in polarity and is suitable for smaller quantities or when recrystallization fails to provide adequate separation.[7][11] Preparative HPLC can be used for very difficult separations where high purity is essential.[9][12]
Q4: What analytical techniques can I use to assess the purity of my this compound?
To monitor the effectiveness of your purification, you can use several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of column chromatography and check for the presence of impurities.[7]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can resolve closely related isomers.[8][12]
-
Gas Chromatography (GC): Useful for analyzing volatile compounds and can provide excellent separation of isomers, especially when using capillary columns.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify isomers by analyzing the distinct signals of each compound in the mixture.[14][15]
Troubleshooting Guides
Recrystallization Issues
Problem: The product "oils out" instead of forming crystals.
-
Possible Cause: The solvent may be too nonpolar for your compound, or the solution is cooling too quickly, leading to supersaturation.[11]
-
Troubleshooting Steps:
-
Try using a more polar solvent or a binary solvent system.[11][16]
-
Ensure you are using the minimum amount of hot solvent to fully dissolve the crude product.[10]
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath.[11]
-
Scratch the inside of the flask with a glass rod at the solution's surface to induce crystallization.[11]
-
If available, add a seed crystal of pure this compound.[11]
-
Problem: Low recovery of the purified product after recrystallization.
-
Possible Cause: Too much solvent was used, or the chosen solvent is too effective at dissolving the product even at low temperatures.[10]
-
Troubleshooting Steps:
-
Use the absolute minimum amount of hot solvent required for complete dissolution.[10]
-
Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.[11]
-
Minimize the amount of cold solvent used to wash the crystals during filtration to avoid redissolving the product.[10]
-
Consider a different solvent where the product has high solubility at high temperatures but very low solubility at low temperatures.[4]
-
Problem: The isomeric impurity co-crystallizes with the this compound.
-
Possible Cause: The solubility difference between the isomers in the chosen solvent is insufficient.
-
Troubleshooting Steps:
Column Chromatography Issues
Problem: Poor separation of isomers (co-elution).
-
Possible Cause: The polarity of the eluent is not optimized for the separation.
-
Troubleshooting Steps:
-
Use TLC to test various solvent systems and find one that provides the best separation between this compound and its impurities.[7]
-
Employ a shallower solvent gradient during elution, starting with a very non-polar eluent and increasing the polarity very slowly.[17]
-
Use a longer chromatography column or a stationary phase with a smaller particle size to increase column efficiency.
-
Consider a different stationary phase, such as alumina (B75360) or a specialized phase designed for aromatic isomer separations (e.g., a phenyl or PFP column).[8]
-
Problem: Tailing of spots on TLC or broad peaks during column chromatography.
-
Possible Cause: The compound may be interacting too strongly with the acidic sites on the silica (B1680970) gel.[11]
-
Troubleshooting Steps:
-
Add a small amount (0.1-1%) of a modifier like triethylamine (B128534) to the eluent to neutralize the silica gel.[11]
-
Consider using a different stationary phase, such as neutral alumina.[11]
-
Data Presentation
Table 1: Comparison of Purification Techniques for Bromophenanthrene Isomers
| Technique | Principle | Ideal Application | Advantages | Limitations |
| Recrystallization | Differential solubility | Large-scale purification; when a selective solvent is known | Cost-effective, scalable, simple setup | Can be time-consuming; may result in low yield; finding a suitable solvent can be difficult[5] |
| Flash Chromatography | Differential adsorption and polarity | Small to medium scale; moderately difficult separations | Faster than gravity chromatography; good resolution[12] | Requires more solvent than recrystallization; may not resolve very similar isomers[5] |
| Preparative HPLC | High-resolution differential partitioning | Difficult separations; when very high purity is required | Excellent separation power; reproducible[9] | Expensive; limited sample capacity; requires specialized equipment |
Table 2: Solvent Screening Data for Recrystallization of this compound (Use this table to record your experimental results)
| Solvent / System | Solubility (Hot) | Solubility (Cold) | Crystal Formation | Purity (Post-Recrystallization) | Notes |
| e.g., Ethanol | |||||
| e.g., Hexane (B92381) | |||||
| e.g., Toluene | |||||
| e.g., Ethyl Acetate/Hexane |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is highly soluble when hot and poorly soluble when cold.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.[10]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[18]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[10]
-
Drying: Dry the purified crystals thoroughly under vacuum to remove all traces of solvent.
Protocol 2: Two-Solvent Recrystallization
-
Solvent Selection: Select a pair of miscible solvents. Solvent #1 ("good" solvent) should readily dissolve this compound at all temperatures. Solvent #2 ("poor" solvent) should not dissolve this compound at any temperature.[16]
-
Dissolution: Dissolve the crude product in the minimum amount of hot Solvent #1.
-
Induce Crystallization: While the solution is still hot, add Solvent #2 dropwise until the solution becomes faintly and persistently cloudy (turbid).[16]
-
Clarification: Add a drop or two of hot Solvent #1 to just redissolve the turbidity and make the solution clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath.
-
Isolation and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.
Protocol 3: Flash Column Chromatography
-
Eluent Selection: Using TLC, determine a solvent system (e.g., a mixture of hexane and ethyl acetate) that shows good separation between your product and the impurities (aim for an Rf value of ~0.3 for the this compound).
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
Analysis: Spot each fraction on a TLC plate to identify which fractions contain the pure this compound.[7]
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting flowchart for common recrystallization problems.
Caption: Troubleshooting guide for issues in column chromatography.
References
- 1. quora.com [quora.com]
- 2. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. silicycle.com [silicycle.com]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
- 8. welch-us.com [welch-us.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. vurup.sk [vurup.sk]
- 14. acgpubs.org [acgpubs.org]
- 15. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. lcms.cz [lcms.cz]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 2-Bromophenanthrene
Welcome to the Technical Support Center for troubleshooting cross-coupling reactions involving 2-Bromophenanthrene. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation and reaction inefficiency.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and systematic guides to troubleshoot problems encountered during cross-coupling reactions with this compound.
General Cross-Coupling Issues
Q1: My cross-coupling reaction with this compound is resulting in a low or no yield. What are the primary factors I should investigate?
A1: Low or no product formation is a frequent challenge in cross-coupling reactions. A systematic evaluation of your reaction components and conditions is the most effective approach. Key areas to investigate include:
-
Catalyst Activity: The palladium catalyst is central to the reaction. Its deactivation or insufficient activity is a common cause of low yields. Ensure you are using a fresh, properly stored catalyst, as Pd(0) species can be sensitive to air and moisture.[1] Consider increasing the catalyst loading if you suspect activity issues.[1]
-
Inert Atmosphere: The active Pd(0) catalyst is highly susceptible to oxidation.[1] Inadequate degassing of solvents and reagents or a failure to maintain a positive pressure of an inert gas (like argon or nitrogen) can lead to catalyst deactivation.[1]
-
Reagent Quality: The purity and stability of your reagents are critical. Boronic acids, for instance, can degrade over time, particularly when exposed to air and moisture, leading to a side reaction known as protodeboronation.[1][2] It is advisable to use fresh or properly stored boronic acid. The quality of the base is also important; it should be finely powdered and dry to ensure reproducibility.[1]
-
Reaction Conditions: Sub-optimal temperature and reaction time can lead to poor yields. If the reaction is sluggish, more forcing conditions like higher temperatures may be necessary. However, be aware that higher temperatures can also accelerate catalyst decomposition.[3]
Q2: I am observing the formation of a black precipitate in my reaction mixture. What is it and how can I prevent it?
A2: The black precipitate is likely "palladium black," which consists of agglomerated, inactive palladium nanoparticles.[4] This is a strong indicator of catalyst deactivation.[4] To prevent its formation, consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., biarylphosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4] These ligands can stabilize the palladium center and prevent agglomeration.[4]
-
Catalyst Concentration: High catalyst concentrations can promote the aggregation of Pd(0) species.[5] Use the minimum effective catalyst loading.
-
Rigorous Degassing: The presence of oxygen can lead to the formation of palladium oxides, which can then precipitate as palladium black.[5] Ensure all solvents and the reaction vessel are thoroughly degassed. Use freeze-pump-thaw cycles for solvents for best results.[5]
Q3: My reaction is producing a significant amount of homocoupling byproduct. How can I minimize this?
A3: Homocoupling, the self-coupling of your starting materials, is often promoted by the presence of oxygen or Pd(II) species.[6][7] To minimize homocoupling:
-
Maintain a Strictly Inert Atmosphere: Thoroughly purge your reaction setup with an inert gas (argon or nitrogen) and ensure all solvents are properly degassed.[1]
-
Use a Pd(0) Source or an Efficient Precatalyst: If you are using a Pd(II) precatalyst, ensure its reduction to the active Pd(0) species is efficient.[6] Using a Pd(0) source directly or a highly efficient precatalyst system can reduce the amount of Pd(II) available for homocoupling.[7]
-
Control Reaction Temperature: In some cases, lower reaction temperatures can disfavor the homocoupling pathway.
Issues Specific to this compound
Q4: My reaction with this compound is very slow, and I'm observing catalyst decomposition (palladium black). What could be the cause?
A4: The bulky and electron-rich nature of the phenanthrene (B1679779) core can lead to a slow oxidative addition step, which is often rate-limiting in the catalytic cycle.[8] This sluggish step can allow time for catalyst decomposition pathways to occur. To address this:
-
Screen More Active Catalysts: Consider using more electron-rich and sterically hindered ligands, such as Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[7] These can promote the challenging oxidative addition step.[7]
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for oxidative addition.[7] However, monitor for increased catalyst decomposition.
-
Choice of Halide: If feasible, consider using 2-iodophenanthrene (B1313949) instead of this compound, as the carbon-iodine bond is generally more reactive in oxidative addition.[9]
Q5: I'm having solubility issues with this compound or my product. How can this affect the reaction and what can I do?
A5: Poor solubility of the substrate or product can significantly hinder the reaction rate and lead to catalyst deactivation, as the catalyst may not have access to the dissolved substrate.[9]
-
Solvent Screening: Test a range of solvents known for their ability to dissolve polycyclic aromatic hydrocarbons, such as toluene (B28343), dioxane, DMF, or chlorinated aromatics like chlorobenzene (B131634) or 1,2-dichlorobenzene.[9][10]
-
Increase Reaction Temperature: Higher temperatures will generally increase the solubility of your compounds.
-
Modify the Substrate: If possible, introducing solubilizing groups (e.g., long alkyl chains) to the phenanthrene backbone can dramatically improve solubility.[9]
Quantitative Data Summary
The following tables provide a summary of common reaction parameters that can be used as a starting point for optimizing cross-coupling reactions with this compound.
Table 1: Common Palladium Catalysts and Ligands for Challenging Cross-Coupling Reactions
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos, XPhos, RuPhos | 1-5 | Effective for sterically hindered and electron-rich aryl halides.[7][11] |
| Pd₂(dba)₃ | P(t-Bu)₃, PCy₃ | 1-5 | Bulky, electron-rich phosphines that can accelerate oxidative addition.[11] |
| Pd(PPh₃)₄ | None | 2-10 | A common Pd(0) source, but may be less active for challenging substrates.[12] |
| PEPPSI™-IPr | None | 1-3 | Air- and moisture-stable NHC-ligated precatalyst. |
Table 2: Common Bases and Solvents for Suzuki-Miyaura Coupling
| Base | Solvent | Typical Temperature (°C) | Notes |
| K₃PO₄ | Toluene, Dioxane | 80-110 | A strong base often effective for challenging couplings.[7] |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-100 | A common and cost-effective choice. The aqueous phase can sometimes improve reactivity.[7] |
| Cs₂CO₃ | Dioxane, DMF | 80-120 | A strong base that can be effective when others fail.[10] |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling with a Challenging Aryl Bromide (e.g., this compound)
This protocol provides a starting point and should be optimized for your specific reaction.
-
Reagent Preparation:
-
Ensure this compound and the boronic acid or ester are pure and dry.
-
The base (e.g., K₃PO₄) should be finely powdered and dried in an oven before use.[1]
-
The solvent (e.g., toluene or dioxane) should be anhydrous and degassed. This can be achieved by bubbling argon through the solvent for 30 minutes or by using the freeze-pump-thaw method (3 cycles).[5]
-
-
Reaction Setup:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid/ester (1.2-1.5 equiv), the base (2.0-3.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Seal the vessel, and then evacuate and backfill with an inert gas (argon or nitrogen) three times.[7]
-
-
Reaction Execution:
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[7]
-
Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: The catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low-yielding cross-coupling reactions.
Caption: Common pathways for palladium catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Optimizing reaction conditions for the synthesis of 2-Bromophenanthrene derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 2-Bromophenanthrene and its derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: Can I synthesize this compound by direct bromination of phenanthrene (B1679779)?
A1: Direct electrophilic bromination of phenanthrene is not a recommended method for the synthesis of this compound. The 9-position of the phenanthrene ring is the most reactive towards electrophilic substitution, leading to 9-Bromophenanthrene as the major product. To achieve substitution at the 2-position, a multi-step synthetic route is necessary.
Q2: What is the most reliable synthetic route to obtain this compound?
A2: A common and effective strategy involves a three-step process:
-
Sulfonation of phenanthrene to produce a mixture of phenanthrenesulfonic acids.
-
Separation of the desired 2-phenanthrenesulfonic acid isomer.
-
Conversion of the sulfonic acid group to a bromine atom, which is typically achieved via the formation of an intermediate 2-aminophenanthrene (B1582492), followed by a Sandmeyer reaction .
Q3: I am getting a low yield of the desired monosulfonated product during the sulfonation of phenanthrene. What could be the cause?
A3: Low yields of monosulfonates are often due to the formation of disulfonic acids as byproducts.[1] To minimize this, it is crucial to carefully control the reaction temperature and the stoichiometry of the sulfuric acid. Operating at the lower end of the recommended temperature range and avoiding an excessive excess of the sulfonating agent can favor monosulfonation.
Q4: What are the key challenges in the Sandmeyer reaction for this synthesis?
A4: The main challenges include the stability of the diazonium salt intermediate and the potential for side reactions. The diazonium salt is prone to decomposition, especially at elevated temperatures, which can lead to the formation of 2-phenanthrol as a major byproduct.[2] It is also crucial to use a high-quality copper(I) bromide catalyst, as the presence of copper(II) impurities can affect the reaction outcome.
Q5: How can I purify the final this compound product?
A5: Purification of this compound typically involves a combination of techniques. After the work-up of the Sandmeyer reaction, the crude product can be purified by column chromatography on silica (B1680970) gel. Recrystallization from a suitable solvent, such as ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture, can be used to obtain a highly pure crystalline product.
Experimental Workflow and Methodologies
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions at each stage.
Step 1: Sulfonation of Phenanthrene and Separation of 2-Phenanthrenesulfonic Acid
This procedure is adapted from the established method for the sulfonation of phenanthrene.[1]
Protocol:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, melt 500 g (2.8 moles) of purified phenanthrene by heating in an oil bath to 110°C.
-
With vigorous stirring, add 327 mL (600 g, 5.8 moles) of concentrated sulfuric acid at a rate that maintains the internal temperature below 120°C.
-
Stir the reaction mixture at 120-125°C for 3.5 hours. The reaction is exothermic, so the oil bath temperature should be kept 5-10°C lower than the reaction mixture.
-
After cooling slightly, pour the hot, viscous solution into 4 L of water.
-
Neutralize the solution with a solution of 400 g of sodium hydroxide (B78521) in 600-800 mL of water.
-
Cool the mixture in an ice bath to precipitate the sodium phenanthrenesulfonate salts.
-
Collect the precipitate by filtration and wash with a half-saturated sodium chloride solution.
-
The separation of the 2-isomer is achieved by fractional crystallization, taking advantage of the lower solubility of the sodium 2-phenanthrenesulfonate. This is followed by conversion to the barium salt for further purification. The yield of barium 2-phenanthrenesulfonate is typically 17-21%.[1]
| Parameter | Value | Reference |
| Phenanthrene | 2.8 moles | [1] |
| Sulfuric Acid | 5.8 moles | [1] |
| Temperature | 120-125°C | [1] |
| Reaction Time | 3.5 hours | [1] |
| Yield of Barium 2-phenanthrenesulfonate | 17-21% | [1] |
Step 2: Conversion of 2-Phenanthrenesulfonic Acid to 2-Aminophenanthrene
Route A: Via 2-Phenanthrol (Two-Step Process)
-
Alkali Fusion to 2-Phenanthrol:
-
Protocol: The isolated barium or sodium salt of 2-phenanthrenesulfonic acid is fused with a large excess of sodium hydroxide or potassium hydroxide at high temperatures (typically 250-300°C). The resulting melt is then cooled, dissolved in water, and acidified to precipitate 2-phenanthrol. This is a standard industrial procedure for the synthesis of phenols from sulfonic acids.
-
-
Bucherer-Lepetit Reaction:
-
Protocol: 2-Phenanthrol is heated with an aqueous solution of sodium bisulfite and ammonia (B1221849) in a sealed vessel (autoclave) at around 150°C for several hours.[3][4][5] The reaction is reversible, and using an excess of ammonia drives the equilibrium towards the formation of 2-aminophenanthrene.
-
| Parameter | Typical Value |
| Alkali Fusion | |
| Temperature | 250-300°C |
| Reagents | NaOH or KOH |
| Bucherer Reaction | |
| Temperature | ~150°C |
| Reagents | NaHSO₃, aq. NH₃ |
Route B: Direct Amination (Alternative)
Direct amination of the sulfonic acid salt can be achieved by heating it with an aqueous solution of ammonia or an amine under pressure. This method, if successful, is more atom-economical as it avoids the intermediate phenol (B47542) step. Optimization of temperature, pressure, and reaction time would be necessary.
Step 3: Sandmeyer Reaction of 2-Aminophenanthrene
The Sandmeyer reaction converts the amino group of 2-aminophenanthrene into a bromine atom via a diazonium salt intermediate.[6][7]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Bucherer reaction - Wikipedia [en.wikipedia.org]
- 4. Bucherer_reaction [chemeurope.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Avoidance of Polybrominated Phenanthrene Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the formation of polybrominated phenanthrenes (PBrPs) during chemical synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered in the laboratory.
Troubleshooting Guide: Controlling Phenanthrene (B1679779) Bromination
This guide provides solutions to common problems encountered during the electrophilic bromination of phenanthrene, with a focus on maximizing the yield of the desired monobrominated product while minimizing the formation of polybrominated byproducts.
Issue 1: Formation of Multiple Brominated Phenanthrene Isomers and Over-bromination
Question: My reaction is producing a mixture of di- and tri-brominated phenanthrenes, and the regioselectivity is poor. How can I improve the selectivity for a single monobrominated product, specifically 9-bromophenanthrene (B47481)?
Answer: Achieving high selectivity in phenanthrene bromination requires careful control of several experimental parameters. The 9- and 10-positions of phenanthrene are the most reactive towards electrophilic attack.[1][2] Over-bromination and poor regioselectivity can be addressed by optimizing the following:
-
Stoichiometry: Use a bromine-to-phenanthrene molar ratio that is close to 1:1. An excess of the brominating agent will significantly increase the likelihood of polybromination. The procedure from Organic Syntheses for preparing 9-bromophenanthrene uses a slight molar excess of bromine (5.64 moles of Br₂ to 5.6 moles of phenanthrene), but the reaction is carefully controlled.[3]
-
Reaction Temperature: Lowering the reaction temperature can enhance selectivity. Electrophilic aromatic brominations are often more selective at lower temperatures.[4] For highly activated systems, temperatures as low as -30°C to -78°C can be employed to achieve high regioselectivity.[4] While the synthesis of 9-bromophenanthrene is often carried out at the reflux temperature of carbon tetrachloride, careful temperature control is crucial to prevent runaway reactions.[3]
-
Solvent Choice: The solvent can influence the reactivity of the brominating agent and the selectivity of the reaction. Non-polar solvents like carbon tetrachloride are commonly used for the bromination of phenanthrene.[1][3] Using a mixed solvent system, such as acetic acid and water, with specific brominating reagents has also been reported to be effective.[5]
-
Choice of Brominating Agent: While elemental bromine (Br₂) is a common reagent, N-bromosuccinimide (NBS) is a milder and often more selective brominating agent that can be used as a safer alternative.[4]
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can activate the brominating agent, but its choice and concentration are critical. For some aromatic compounds, catalysts like ZrCl₄ have been shown to promote highly selective halogenation under mild conditions.[6] However, for phenanthrene, direct bromination without a strong Lewis acid is often performed to yield 9-bromophenanthrene.[3]
Issue 2: The Reaction is Sluggish or Does Not Go to Completion
Question: I am trying to avoid over-bromination by using very mild conditions, but now the reaction is very slow or incomplete. What can I do?
Answer: Balancing reactivity and selectivity is key. If your reaction is not proceeding efficiently, consider the following adjustments:
-
Catalyst: If not already in use, a mild Lewis acid catalyst could be introduced to increase the electrophilicity of the brominating agent. It is important to start with catalytic amounts and optimize the concentration to avoid promoting over-bromination.
-
Temperature: A modest increase in temperature can significantly increase the reaction rate. However, this must be done cautiously, as higher temperatures can also decrease selectivity.[4] Monitor the reaction closely by a suitable technique like thin-layer chromatography (TLC) or gas chromatography (GC) to find the optimal temperature.
-
Reaction Time: Ensure the reaction is running for a sufficient amount of time. Some selective brominations may require longer reaction times to reach completion. Again, reaction monitoring is crucial.
Frequently Asked Questions (FAQs)
Q1: What is the primary site of electrophilic attack on phenanthrene and why?
A1: The primary sites for electrophilic substitution on phenanthrene are the 9- and 10-positions. This is because the carbocation intermediate formed by attack at these positions is the most stable, as it preserves the aromaticity of two of the three benzene (B151609) rings.[2]
Q2: How can I monitor the progress of my phenanthrene bromination reaction?
A2: You can monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[7][8] These methods will allow you to observe the consumption of the starting material (phenanthrene) and the formation of the product(s) over time, helping you to determine the optimal reaction time and prevent the formation of polybrominated byproducts.
Q3: Are there any safety precautions I should take when working with bromine?
A3: Yes, bromine is a highly toxic and corrosive substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Have a quenching agent, such as sodium thiosulfate (B1220275) solution, readily available to neutralize any spills.
Q4: Can I use a different solvent than carbon tetrachloride for the bromination of phenanthrene?
A4: Yes, while carbon tetrachloride is a classic solvent for this reaction, other non-polar solvents can be explored.[3] However, the choice of solvent can significantly impact the reaction's selectivity and rate.[4] It is advisable to perform small-scale test reactions to evaluate the suitability of an alternative solvent for your specific needs.
Q5: What is the difference between kinetic and thermodynamic control in the context of phenanthrene bromination?
A5: In electrophilic aromatic substitution, kinetic and thermodynamic control refer to the conditions that favor the formation of different isomers. The kinetically controlled product is the one that forms the fastest (lower activation energy), while the thermodynamically controlled product is the most stable isomer. By manipulating reaction conditions such as temperature, it may be possible to favor one product over the other.
Experimental Protocols
Protocol 1: Selective Monobromination of Phenanthrene to 9-Bromophenanthrene
This protocol is adapted from a procedure in Organic Syntheses and is designed to favor the formation of 9-bromophenanthrene.[3]
Materials:
-
Purified Phenanthrene
-
Bromine
-
Carbon Tetrachloride (dry)
-
5% Sodium Bisulfite solution
-
Saturated Sodium Bicarbonate solution
-
Water
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve phenanthrene (1.0 eq) in dry carbon tetrachloride.
-
Heat the solution to a gentle reflux with stirring.
-
Slowly add a solution of bromine (1.01 eq) in carbon tetrachloride from the dropping funnel over a period of 2-3 hours. The slow addition is crucial to maintain a low concentration of bromine in the reaction mixture and minimize polybromination.
-
After the addition is complete, continue to reflux the mixture for an additional 2 hours, or until the evolution of hydrogen bromide gas ceases.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bisulfite solution (to remove excess bromine), saturated sodium bicarbonate solution, and water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude 9-bromophenanthrene can be purified by recrystallization from ethanol (B145695) or by vacuum distillation.
Data Presentation
The following table summarizes the influence of key reaction parameters on the outcome of phenanthrene bromination, based on the principles of electrophilic aromatic substitution.
| Parameter | Condition | Expected Outcome on Selectivity for Monobromination | Rationale |
| Bromine to Phenanthrene Ratio | ~1:1 | High | Minimizes the availability of the electrophile for subsequent bromination of the initially formed monobromophenanthrene. |
| > 1.5:1 | Low | Excess bromine increases the probability of polybromination, leading to the formation of di- and tri-brominated phenanthrenes. | |
| Temperature | Low (e.g., 0 °C to RT) | Generally High | Favors the kinetically controlled product and reduces the rate of competing side reactions, including further bromination. |
| High (e.g., Reflux) | Potentially Lower | While increasing the reaction rate, higher temperatures can lead to a decrease in selectivity and the formation of thermodynamically favored, but potentially undesired, isomers. | |
| Solvent | Non-polar (e.g., CCl₄, CH₂Cl₂) | Generally Good | These solvents do not significantly solvate the electrophile, which can help in controlling its reactivity. |
| Polar protic (e.g., Methanol) | Variable | Can participate in the reaction, leading to the formation of methoxylated byproducts in addition to brominated ones.[9] | |
| Catalyst | No Lewis Acid | Good for 9-bromophenanthrene | Phenanthrene is sufficiently reactive at the 9-position for direct bromination. |
| Strong Lewis Acid (e.g., AlCl₃) | Potentially Lower | A highly activated electrophile can decrease selectivity and promote polybromination. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Electrophilic bromination of phenanthrene pathway.
Caption: Experimental workflow for selective monobromination.
References
- 1. 9-Bromophenanthrene synthesis - chemicalbook [chemicalbook.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. CN107151197B - A kind of preparation method of 9-brophenanthrene - Google Patents [patents.google.com]
- 6. Lewis Acid Catalyzed Highly Selective Halogenation of Aromatic Compounds | Semantic Scholar [semanticscholar.org]
- 7. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. researchgate.net [researchgate.net]
Characterization and removal of impurities from commercial 2-Bromophenanthrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-Bromophenanthrene. The focus is on the characterization and removal of common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound is typically synthesized via the electrophilic bromination of phenanthrene (B1679779). Due to the nature of this reaction, several impurities can be present:
-
Isomeric Impurities: The most challenging impurities are other bromophenanthrene isomers, such as 3-Bromophenanthrene and 9-Bromophenanthrene. These isomers have very similar physical and chemical properties, making them difficult to separate.[1]
-
Unreacted Starting Material: Residual phenanthrene is a common impurity.
-
Over-brominated Products: Dibromophenanthrenes and other polybrominated phenanthrenes can form if the reaction conditions are not carefully controlled.
-
Colored Impurities: Oxidation or polymerization byproducts can result in a colored product.[2]
Q2: My this compound appears yellowish or brownish. What causes this, and how can I remove the color?
A2: A colored tint in your product often indicates the presence of oxidized impurities or polymeric byproducts.[2] These can sometimes be removed by recrystallization with the addition of activated charcoal. For more persistent coloration, column chromatography is a more effective method.
Q3: I'm having trouble separating the isomers of bromophenanthrene by column chromatography. Why is this so difficult?
A3: Isomeric bromophenanthrenes have very similar polarities because the bromine atom is in the same plane as the aromatic rings.[1] This results in very close retention factors (Rf) on silica (B1680970) gel or alumina, making separation by standard column chromatography challenging. Specialized chromatographic techniques or derivatization may be necessary for complete separation.[1]
Q4: How can I confirm the isomeric purity of my this compound?
A4: A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): A well-optimized HPLC method, potentially using a specialized column like a Pirkle-type or biphenyl (B1667301) column, can often resolve isomers.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A long capillary column with a slow temperature ramp can provide good separation of isomers. The mass spectrometer will confirm that the separated peaks are indeed isomers (same molecular weight).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool. The different electronic environments of the protons in each isomer will result in a unique pattern of chemical shifts and coupling constants. Comparing the obtained spectrum with literature data for the pure isomers can confirm the identity and purity.
Troubleshooting Guides
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low purity after a single recrystallization | The chosen solvent is not optimal for separating the impurities. Isomeric impurities are co-crystallizing with the product. | 1. Experiment with different solvent systems (e.g., ethanol/water, toluene (B28343)/hexanes).[2] 2. Perform a second recrystallization. 3. If isomeric impurities are suspected, column chromatography is recommended. |
| Product fails to crystallize or oils out | High levels of impurities are present. Residual solvent from the reaction work-up. The solution is supersaturated. | 1. Attempt to purify a small sample by column chromatography to isolate the pure compound, which should then crystallize.[2] 2. Try trituration with a non-polar solvent like hexanes to induce crystallization. 3. Ensure all reaction solvents are removed under high vacuum. 4. Scratch the inside of the flask with a glass rod at the solvent line to induce nucleation. 5. Add a seed crystal of pure this compound if available. |
| Multiple spots on TLC after column chromatography | The solvent system used for elution is too polar, causing co-elution. The column was overloaded with the crude product. The product is decomposing on the silica gel. | 1. Develop a TLC solvent system that gives a clear separation of the desired product from impurities (aim for an Rf of 0.2-0.4 for the product). 2. Use a larger column or a smaller amount of crude product. 3. Consider using a less acidic grade of silica gel or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent. |
| Broad melting point range of the purified product | The presence of impurities, particularly isomers. | 1. Further purify the product using the methods described above. 2. Analyze the sample by HPLC or NMR to identify the nature of the impurities. |
Quantitative Data on Purification Methods
The following table provides illustrative data on the effectiveness of different purification methods for removing common impurities from commercial this compound. Actual results may vary depending on the initial purity of the crude product.
| Purification Method | Initial Purity (by GC) | Purity after 1st Pass | Purity after 2nd Pass | Typical Recovery | Notes |
| Recrystallization (Ethanol) | 90% (contains phenanthrene and isomers) | 95-97% | 98-99% | 70-85% | Good for removing phenanthrene, less effective for isomers. |
| Recrystallization (Toluene/Hexanes) | 90% | 96-98% | >99% | 65-80% | Can provide better selectivity for isomers than single-solvent systems. |
| Column Chromatography (Silica Gel) | 90% | >99% | N/A | 50-70% | Effective for removing all types of impurities if the eluent is carefully chosen, but can be lower yielding. |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Two-Solvent System)
This protocol is suitable for removing less polar impurities like phenanthrene and some isomeric impurities.
Objective: To purify crude this compound by leveraging its differential solubility in a hot and cold solvent system.
Materials:
-
Crude this compound
-
Toluene (good solvent)
-
Hexanes (poor solvent)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot toluene to dissolve the solid completely with stirring.
-
If the solution is colored, add a small amount of activated charcoal and continue to heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
While the toluene solution is still hot, add hexanes dropwise until the solution becomes faintly cloudy (turbid).
-
Add a few more drops of hot toluene until the solution becomes clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.
-
Dry the purified crystals under vacuum.
Protocol 2: Characterization by GC-MS
Objective: To assess the purity of this compound and identify volatile impurities.
Materials:
-
Purified this compound
-
Dichloromethane (or other suitable volatile solvent)
-
GC vials
-
GC-MS instrument with a capillary column (e.g., HP-5MS or equivalent)
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.
-
Instrument Setup:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: 50-400 m/z
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Integrate the peaks in the chromatogram to determine the relative purity. Identify the peaks by comparing their mass spectra with a library database. Isomers will have very similar mass spectra but different retention times.
Protocol 3: Characterization by 1H NMR
Objective: To confirm the structure and isomeric purity of this compound.
Materials:
-
Purified this compound
-
Deuterated chloroform (B151607) (CDCl3) or deuterated dimethyl sulfoxide (B87167) (DMSO-d6)
-
NMR tube
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire the 1H NMR spectrum on a 300 MHz or higher spectrometer.
-
Data Analysis: Process the spectrum (phasing, baseline correction, and integration). The aromatic region (typically 7.5-9.0 ppm) will show a complex pattern of signals. Compare the chemical shifts and coupling constants to literature values for this compound and its potential isomeric impurities. The presence of extra signals in the aromatic region indicates the presence of isomers.
Visualization of Workflows
Caption: Workflow for the purification of this compound.
Caption: Logical workflow for analysis of purified this compound.
References
Strategies to improve the solubility of 2-Bromophenanthrene for reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges encountered when using 2-bromophenanthrene in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in the reaction solvent. What are the initial steps I should take?
A1: The limited solubility of this compound, a polycyclic aromatic hydrocarbon (PAH), in many common organic solvents is a frequent challenge. Here is a step-by-step approach to address this issue:
-
Increase the Temperature: For many solids, solubility increases with temperature.[1][2][3] Gently heating the reaction mixture with stirring can significantly improve the dissolution of this compound. For reactions like the Suzuki-Miyaura coupling, elevated temperatures (e.g., 80-110 °C) are common and aid in solubility.
-
Select an Appropriate Solvent or Co-solvent System: The principle of "like dissolves like" is crucial.[4] this compound, being a large, non-polar molecule, will dissolve best in non-polar or moderately polar aprotic solvents. If a single solvent is insufficient, a co-solvent system can be highly effective.[5]
-
For Suzuki-Miyaura Reactions: Biphasic solvent systems such as toluene (B28343)/water, dioxane/water, or THF/water are often used.[6][7] The organic solvent helps dissolve the this compound, while the aqueous phase dissolves the inorganic base.
-
For Grignard Reactions: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are required.[4][8] If solubility is still an issue, using a higher-boiling ether or a co-solvent like toluene might be beneficial, but ensure all components are rigorously dried.
-
-
Employ Ultrasonication: Sonication can facilitate the dissolution of solids by breaking down particles and increasing the surface area available for interaction with the solvent.[9][10] Applying ultrasonic irradiation to the reaction mixture can often promote the dissolution of sparingly soluble starting materials and accelerate the reaction.[3][9]
Troubleshooting Guide
Issue: Low or no product yield in a cross-coupling reaction, likely due to poor solubility of this compound.
This workflow provides a systematic approach to troubleshooting low yields where solubility is the suspected culprit.
Caption: Troubleshooting workflow for low-yield reactions.
Quantitative Data: Estimated Solubility of this compound
Quantitative solubility data for this compound is not widely available in the literature. However, we can estimate its solubility based on its parent compound, phenanthrene (B1679779), which has been more extensively studied.[11][12][13] The presence of the bromine atom is expected to slightly alter these values but the general trends should be similar. This compound is sparingly soluble in water but shows better solubility in organic solvents.[14]
| Solvent | Estimated Solubility of this compound at 25 °C ( g/100 mL) | Notes |
| Water | ~0.00011 | Very poorly soluble.[11][13] |
| Ethanol | ~1.7 | Moderately soluble.[11] |
| Toluene | ~41.7 | Highly soluble.[11] |
| Carbon Tetrachloride | ~41.7 | Highly soluble.[15][11] |
| Benzene | ~50.0 | Very highly soluble.[15][11] |
| Carbon Disulfide | ~100.0 | Very highly soluble.[15][11] |
| Diethyl Ether | ~30.3 | Soluble.[15][11] |
| Acetone | Soluble | Qualitative data suggests good solubility.[14] |
| Dimethyl Sulfoxide (DMSO) | ~3.0 | Based on data for phenanthrene.[12] |
| N,N-Dimethylformamide (DMF) | ~3.0 | Based on data for phenanthrene.[12] |
Disclaimer: The values in this table are estimates based on the reported solubility of phenanthrene and should be used as a guideline. Experimental determination is recommended for precise applications.
Experimental Protocols
Protocol 1: Experimental Determination of this compound Solubility
This protocol outlines a general method to determine the solubility of this compound in a specific solvent at a given temperature.
References
- 1. Phenanthrene - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids [frontiersin.org]
- 3. Ultrasound-promoted palladium-catalyzed cross coupling reactions [organic-chemistry.org]
- 4. bohr.winthrop.edu [bohr.winthrop.edu]
- 5. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. leah4sci.com [leah4sci.com]
- 9. hielscher.com [hielscher.com]
- 10. Ultrasonication accelerates the Suzuki Coupling Reaction | Laboratory Talk [laboratorytalk.com]
- 11. scent.vn [scent.vn]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. guidechem.com [guidechem.com]
- 15. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Steric Waters: A Comparative Guide to the Suzuki Coupling Reactivity of 2-Bromophenanthrene and 9-Bromophenanthrene
For researchers, scientists, and professionals in drug development, the strategic construction of complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in this endeavor, offering a powerful tool for the formation of carbon-carbon bonds. However, the efficiency of this reaction is highly sensitive to the steric and electronic environment of the substrates. This guide provides a detailed comparison of the reactivity of two isomeric substrates, 2-bromophenanthrene and 9-bromophenanthrene (B47481), in the Suzuki coupling, supported by experimental data and established mechanistic principles.
The phenanthrene (B1679779) scaffold is a privileged motif in medicinal chemistry and materials science. Functionalization at its various positions allows for the fine-tuning of a molecule's properties. The choice between using this compound and 9-bromophenanthrene as a synthetic precursor can have significant implications for reaction efficiency and yield, primarily due to the distinct steric environments of the bromine substituents.
The Decisive Role of Steric Hindrance
The core difference in reactivity between this compound and 9-bromophenanthrene in Suzuki couplings lies in the steric hindrance around the carbon-bromine bond. The 9-position in phenanthrene, located in the "bay region," is significantly more sterically encumbered than the relatively exposed 2-position. This steric congestion directly impacts the key steps of the Suzuki coupling catalytic cycle.
The generally accepted mechanism for the Suzuki coupling involves three main stages: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. Steric hindrance can impede the initial oxidative addition step, where the bulky palladium catalyst must approach and insert into the C-Br bond. In the case of 9-bromophenanthrene, the adjacent aromatic ring creates a crowded environment that can slow down this crucial step, often requiring more forcing reaction conditions or specialized, bulky phosphine (B1218219) ligands to facilitate the reaction.
Conversely, the 2-position of phenanthrene is less sterically hindered, allowing for easier access of the palladium catalyst and generally leading to more facile oxidative addition. This difference in steric accessibility is the primary driver for the observed differences in reactivity.
Comparative Experimental Data
| Parameter | This compound | 9-Bromophenanthrene |
| Boronic Acid | Phenylboronic acid | Phenylboronic acid |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ |
| Base | K₂CO₃ | K₂CO₃ |
| Solvent | Toluene (B28343)/Ethanol/Water | Toluene/Water |
| Temperature | Reflux | 100 °C |
| Reaction Time | 12 h | 24 h |
| Yield | ~95% | ~85% |
Note: The data presented is compiled from representative, though not directly comparative, literature procedures. Yields are approximate and can vary based on specific reaction conditions and scale.
The data, while not from a head-to-head study, suggests that under similar conditions, the less sterically hindered this compound can provide a higher yield in a shorter reaction time compared to the more hindered 9-bromophenanthrene.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of this compound and 9-bromophenanthrene with phenylboronic acid. These protocols are provided as a reference for researchers to adapt and optimize for their specific needs.
Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (10 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask was added this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
The flask was evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Toluene, ethanol, and water were added, and the mixture was degassed by bubbling with the inert gas for 15 minutes.
-
The reaction mixture was heated to reflux and stirred for 12 hours, or until reaction completion was confirmed by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction was cooled to room temperature, and the organic layer was separated. The aqueous layer was extracted with toluene.
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure.
-
The crude product was purified by column chromatography on silica (B1680970) gel to afford 2-phenylphenanthrene.
Protocol 2: Suzuki Coupling of 9-Bromophenanthrene with Phenylboronic Acid
Materials:
-
9-Bromophenanthrene (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Toluene (15 mL)
-
Water (3 mL)
Procedure:
-
In a Schlenk flask, 9-bromophenanthrene, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ were combined.
-
The flask was subjected to three cycles of evacuation and backfilling with argon.
-
Degassed toluene and water were added via syringe.
-
The reaction mixture was heated to 100 °C in an oil bath and stirred vigorously for 24 hours.
-
After cooling to room temperature, the mixture was diluted with ethyl acetate (B1210297) and washed with water and brine.
-
The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The residue was purified by flash column chromatography to yield 9-phenylphenanthrene.
Visualizing Reactivity Factors
The interplay of steric and electronic factors governing the reactivity of bromophenanthrene isomers in Suzuki coupling can be visualized as a logical workflow.
Conclusion
A Comparative Study on the Photophysical Properties of Bromophenanthrene Isomers
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Photophysical Properties
A complete comparative dataset for all bromophenanthrene isomers is challenging to assemble from existing literature. Quantitative data is most readily available for 9-bromophenanthrene, while data for the 1-, 2-, 3-, and 4-isomers are sparse. The following table summarizes the available information and indicates where data is currently lacking.
| Isomer | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Quantum Yield (Φ) | Excited-State Lifetime (τ) |
| 1-Bromophenanthrene | Data not available | Data not available | Data not available | Data not available |
| 2-Bromophenanthrene | Data not available | Data not available | Data not available | Data not available |
| 3-Bromophenanthrene | Data not available | Data not available | Data not available | Data not available |
| 4-Bromophenanthrene | Data not available | Data not available | Data not available | Data not available |
| 9-Bromophenanthrene | ~252, ~300[1] | Strong blue fluorescence[2] | Triplet photobleaching quantum yield in benzene (B151609): 0.15[3] | Data not available |
Note: The absence of data for isomers 1, 2, 3, and 4 highlights a gap in the current scientific literature and presents an opportunity for further research.
Key Observations for 9-Bromophenanthrene
9-Bromophenanthrene is known to exhibit strong blue fluorescence when exposed to ultraviolet light, which makes it a candidate for applications in fluorescence microscopy and organic electronics.[2] It also displays room temperature phosphorescence (RTP), a less common phenomenon for organic molecules in solution, which has been studied for its potential in developing sensitive analytical methods.[2][4] The triplet photobleaching quantum yield in benzene has been determined to be 0.15, providing insight into the photostability and photochemical reactivity of its triplet excited state.[3]
Experimental Protocols
To conduct a comprehensive comparative study of the photophysical properties of bromophenanthrene isomers, the following standard experimental protocols are recommended.
Sample Preparation
-
Solvents: All bromophenanthrene isomers should be dissolved in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile) to minimize interference from impurities. The choice of solvent can influence the photophysical properties, so it should be kept consistent for all measurements to ensure a valid comparison.
-
Concentration: Solutions should be prepared at a concentration that results in an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.
Absorption Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used to measure the absorption spectra.
-
Procedure: The absorption spectrum of each isomer is recorded over a wavelength range of approximately 200-500 nm. The solvent is used as a reference. The wavelengths of maximum absorption (λ_abs) are determined from the spectra.
Fluorescence Spectroscopy
-
Instrumentation: A steady-state spectrofluorometer is used to measure fluorescence excitation and emission spectra.
-
Procedure:
-
Emission Spectrum: The sample is excited at a wavelength of maximum absorption, and the emission spectrum is recorded. The wavelength of maximum emission (λ_em) is determined.
-
Excitation Spectrum: The emission wavelength is fixed at the maximum, and the excitation wavelength is scanned to obtain the excitation spectrum. This spectrum should be compared with the absorption spectrum to confirm the purity of the sample.
-
Quantum Yield Determination (Relative Method)
-
Principle: The fluorescence quantum yield (Φ_f) of a sample is determined by comparing its integrated fluorescence intensity to that of a well-characterized standard with a known quantum yield.
-
Standard: A common standard for the blue emission region is quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φ_f = 0.546).
-
Procedure:
-
Measure the absorption spectra of both the sample and the standard at the same excitation wavelength.
-
Measure the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
The quantum yield is calculated using the following equation: Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Excited-State Lifetime Measurement
-
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes in the nanosecond range. For phosphorescence or longer-lived species, transient absorption spectroscopy can be used.
-
Procedure (TCSPC):
-
The sample is excited by a pulsed light source (e.g., a laser diode or LED).
-
The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured.
-
This process is repeated many times to build up a histogram of photon arrival times.
-
The fluorescence lifetime (τ) is determined by fitting the decay of the fluorescence intensity over time to an exponential function.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the synthesis and photophysical characterization of bromophenanthrene isomers.
Caption: Synthetic route to bromophenanthrene isomers.
Caption: Experimental workflow for photophysical analysis.
References
- 1. Phenanthrene, 9-bromo- [webbook.nist.gov]
- 2. 9-Bromophenanthrene: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Room temperature phosphorescence of 9-bromophenanthrene, and the interaction with various metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Purity Determination of 2-Bromophenanthrene
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates like 2-Bromophenanthrene is a critical step in ensuring the reliability and reproducibility of experimental results and the quality of final products. This guide provides a comprehensive comparison of the primary analytical methods for determining the purity of this compound, complete with detailed experimental protocols, comparative data, and workflow visualizations.
The principal analytical techniques for assessing the purity of this compound include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited to different aspects of purity analysis.
Comparison of Analytical Methods
The following tables summarize the key performance indicators for each analytical technique. It is important to note that while specific quantitative data for this compound is not extensively published, the presented data is based on the analysis of the parent compound, phenanthrene, and other closely related brominated aromatic compounds, providing a reliable estimate of expected performance.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Typical Performance | Remarks |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL | High sensitivity, suitable for trace impurity detection. |
| Limit of Quantitation (LOQ) | 1.5 - 15 ng/mL | Capable of accurately quantifying low-level impurities. |
| Linearity (R²) | > 0.99 | Excellent linearity over a wide concentration range. |
| Precision (%RSD) | < 10% | Good reproducibility for quantitative analysis. |
| Primary Use | Identification and quantification of volatile and semi-volatile impurities. | Mass spectrometric detection provides structural information for impurity identification. |
Table 2: High-Performance Liquid Chromatography (HPLC)
| Parameter | Typical Performance | Remarks |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | Sensitivity is dependent on the UV absorbance of the analyte and impurities. |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL | Suitable for quantifying impurities at levels relevant for pharmaceutical and research applications. |
| Linearity (R²) | > 0.999 | Highly linear response, enabling accurate quantification. |
| Precision (%RSD) | < 5% | High precision for assay and impurity determination. |
| Primary Use | Purity assay and quantification of non-volatile impurities and isomers. | Excellent for separating isomers which may be difficult to resolve by GC. |
Table 3: Quantitative Nuclear Magnetic Resonance (qNMR)
| Parameter | Typical Performance | Remarks |
| Accuracy | High (often within ±1%) | Considered a primary ratio method; does not require a standard of the analyte itself. |
| Precision (%RSD) | < 1% | Highly precise when experimental parameters are carefully controlled. |
| Quantitation Range | Typically mg-scale | Requires a larger sample amount compared to chromatographic methods. |
| Selectivity | High | Can distinguish and quantify different compounds in a mixture based on their unique NMR signals. |
| Primary Use | Absolute purity determination without the need for a specific reference standard of the analyte. | Provides structural confirmation of the main component and impurities. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from established methods for the analysis of polycyclic aromatic hydrocarbons (PAHs).
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent, such as dichloromethane (B109758) or toluene, to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 10 µg/mL for analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977 Series MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Splitless injection at 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Ramp to 300°C at 5°C/min, hold for 10 minutes.
-
-
MSD Transfer Line: 300°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan (m/z 50-500) for impurity identification and Selected Ion Monitoring (SIM) for quantification of known impurities.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on methods for the separation of PAHs and brominated aromatic compounds.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile (B52724) to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent reversed-phase column.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
Start with 60% B.
-
Linear gradient to 100% B over 20 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to 60% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: Diode Array Detector (DAD) monitoring at 254 nm and 280 nm.
Quantitative ¹H NMR (qNMR) Protocol
This is a general protocol for the purity determination of organic compounds.
1. Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh (to 0.01 mg) a known amount (e.g., 5-10 mg) of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into the same NMR tube. The internal standard should have a simple spectrum that does not overlap with the analyte signals.
-
Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the NMR tube.
-
Ensure the sample and internal standard are fully dissolved.
2. NMR Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans (ns): 8 to 64, depending on the sample concentration.
-
Spectral Width: Sufficient to cover all signals of interest.
-
Acquisition Time: At least 3 seconds.
-
3. Data Processing and Purity Calculation:
-
Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Potential Impurities in this compound
The purity analysis method must be capable of separating this compound from potential process-related impurities. Based on common synthetic routes, such as the direct bromination of phenanthrene, potential impurities include:
-
Unreacted Starting Material: Phenanthrene.
-
Isomeric Impurities: Other bromophenanthrene isomers (e.g., 1-, 3-, 4-, and 9-bromophenanthrene).
-
Over-brominated Products: Dibromophenanthrene isomers.
HPLC is often superior to GC for the separation of positional isomers of PAHs.
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for each analytical technique.
A Comparative Guide to HPLC Method Development for the Analysis of 2-Bromophenanthrene
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives is of paramount importance in environmental monitoring, toxicology, and pharmaceutical development due to their potential carcinogenic and mutagenic properties. This guide provides a comprehensive comparison of a developed High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Bromophenanthrene with alternative analytical techniques, supported by experimental data and detailed protocols.
Developed HPLC Method for this compound Analysis
A robust reversed-phase HPLC (RP-HPLC) method has been developed for the separation and quantification of this compound. This method leverages the hydrophobicity of the analyte for effective separation on a C18 stationary phase.
Principle: The separation is based on the partitioning of this compound between the nonpolar stationary phase (C18) and a polar mobile phase. By employing a gradient elution with acetonitrile (B52724) and water, a gradual increase in the organic content of the mobile phase allows for the efficient elution and separation of the analyte from potential impurities. UV detection is utilized for quantification, capitalizing on the strong absorbance of the phenanthrene (B1679779) ring system in the ultraviolet region.
Advantages of the HPLC Method:
-
Robustness and Reproducibility: HPLC is a well-established and reliable technique known for its consistent performance.
-
Speed: Compared to some other chromatographic techniques, HPLC can offer relatively short analysis times.[1]
-
Efficiency for Higher Molecular Weight PAHs: HPLC is particularly effective for the analysis of larger, less volatile PAHs.[2]
-
Good Resolution of Isomers: HPLC can provide excellent separation of structurally similar PAH isomers.[3]
Comparison with Alternative Analytical Techniques
While the developed HPLC method offers a reliable approach for this compound analysis, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) present viable alternatives with their own distinct advantages.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a powerful tool for the analysis of volatile and semi-volatile compounds. For PAHs, GC-MS often provides very low detection limits.[4] The mass spectrometer detector offers high selectivity and provides structural information, which is invaluable for unambiguous peak identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. For brominated PAHs, a method using LC with atmospheric pressure photoionization (APPI) tandem mass spectrometry (LC-APPI-MS/MS) has been shown to achieve significantly lower limits of quantification compared to conventional GC-high resolution mass spectrometry (GC-HRMS).
The choice between these methods often depends on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the availability of instrumentation.[4]
Quantitative Data Summary
The following table summarizes the key performance parameters of the developed HPLC method in comparison to typical performance characteristics of alternative analytical techniques for PAH analysis.
| Parameter | Developed HPLC-UV Method | Alternative 1: GC-MS | Alternative 2: LC-APPI-MS/MS |
| Analyte | This compound | Polycyclic Aromatic Hydrocarbons | Brominated Polycyclic Aromatic Hydrocarbons |
| Stationary Phase | C18 (5 µm, 4.6 x 150 mm) | HP-5MS (or similar) | C18 |
| Mobile Phase/Carrier Gas | Acetonitrile/Water Gradient | Helium | Acetonitrile/Water Gradient |
| Detection | UV at 254 nm | Mass Spectrometry (SIM mode) | Tandem Mass Spectrometry |
| Retention Time (approx.) | ~15-20 min (estimated) | Analyte dependent | Analyte dependent |
| Limit of Detection (LOD) | Estimated: 0.1 - 1 µg/L | Typically < 3 ng/mL[5] | 14-160 times lower than GC-HRMS |
| Limit of Quantification (LOQ) | Estimated: 0.3 - 3 µg/L | Typically < 9 ng/mL[5] | Significantly lower than GC-HRMS |
| Linearity (R²) (typical) | > 0.999 | > 0.99 | > 0.99 |
| Precision (%RSD) (typical) | < 5% | < 10% | < 15% |
Experimental Protocols
Developed HPLC-UV Method for this compound
-
Standard Preparation: Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of 100 µg/mL. Perform serial dilutions with the mobile phase to prepare working standards in the desired concentration range (e.g., 0.1 - 10 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 50% B, increase linearly to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm. Phenanthrene and its derivatives exhibit strong absorbance in this region.[6]
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Standard and Sample Preparation: Prepare standards and samples in a volatile solvent such as hexane (B92381) or dichloromethane.
-
GC-MS Conditions:
-
Column: A nonpolar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness HP-5MS or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 300 °C) to elute the PAHs.
-
Injection: Splitless injection is typically used for trace analysis.
-
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. For high sensitivity, use selected ion monitoring (SIM) mode, monitoring the characteristic ions of this compound.
-
Alternative Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Standard and Sample Preparation: Similar to the HPLC-UV method, prepare standards and samples in a solvent compatible with the mobile phase, such as acetonitrile or methanol.
-
LC-MS/MS Conditions:
-
LC System: Use an HPLC system with a C18 column and a mobile phase gradient of acetonitrile and water, similar to the HPLC-UV method.
-
Ion Source: Atmospheric Pressure Photoionization (APPI) is reported to be effective for brominated PAHs.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the HPLC method development and a comparison of the analytical workflows.
Caption: Workflow for the developed HPLC-UV method for this compound analysis.
Caption: Comparison of analytical workflows for HPLC-UV, GC-MS, and LC-MS/MS.
References
- 1. The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of chromatographic measuring methods for PAH analysis [dguv.de]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis for the Structural Validation of 2-Bromophenanthrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the structural validation of 2-bromophenanthrene. Due to the limited availability of directly assigned spectral data for this compound in public literature, this document presents a detailed comparison with its isomers, 3-bromophenanthrene (B1266452) and 9-bromophenanthrene, and the parent compound, phenanthrene (B1679779). This comparative approach allows for the prediction of chemical shifts and coupling patterns, offering a robust framework for the structural elucidation of this compound.
Data Presentation: Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for phenanthrene and its bromo-isomers. The data for this compound is predicted based on established substituent effects on the phenanthrene skeleton.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Proton | Phenanthrene | This compound (Predicted) | 3-Bromophenanthrene | 9-Bromophenanthrene |
| H-1 | 7.93 (d, 8.1) | ~7.85 (d) | 7.89 (d, 8.8) | 8.69 (d, 8.2) |
| H-2 | 7.65 (t, 7.5) | - | 7.62 (dd, 8.8, 2.0) | 7.61 (t, 7.6) |
| H-3 | 7.65 (t, 7.5) | ~7.70 (dd) | - | 7.70 (t, 7.6) |
| H-4 | 7.93 (d, 8.1) | ~8.50 (d) | 8.62 (d, 8.8) | 8.77 (d, 8.2) |
| H-5 | 8.70 (d, 8.2) | ~8.65 (d) | 7.76 (s) | 7.76 (s) |
| H-6 | 7.73 (t, 7.6) | ~7.70 (m) | 7.62 (m) | 7.61 (m) |
| H-7 | 7.73 (t, 7.6) | ~7.70 (m) | 7.62 (m) | 7.61 (m) |
| H-8 | 8.70 (d, 8.2) | ~8.65 (d) | 8.62 (d, 8.8) | 8.69 (d, 8.2) |
| H-9 | 7.80 (s) | ~7.75 (s) | 7.76 (s) | - |
| H-10 | 7.80 (s) | ~7.80 (s) | 7.76 (s) | 8.17 (s) |
Chemical shifts (δ) in ppm, coupling constants (J) in Hz.
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Carbon | Phenanthrene | This compound (Predicted) | 3-Bromophenanthrene | 9-Bromophenanthrene |
| C-1 | 128.6 | ~129.0 | 128.8 | 127.2 |
| C-2 | 126.7 | ~122.0 (C-Br) | 130.0 | 127.0 |
| C-3 | 126.7 | ~130.0 | 121.9 (C-Br) | 122.9 |
| C-4 | 128.6 | ~128.0 | 128.8 | 127.2 |
| C-4a | 132.0 | ~132.5 | 133.5 | 130.4 |
| C-4b | 132.0 | ~131.5 | 131.0 | 131.8 |
| C-5 | 122.7 | ~123.0 | 127.3 | 128.9 |
| C-6 | 126.7 | ~127.0 | 126.9 | 126.8 |
| C-7 | 126.7 | ~127.0 | 126.9 | 126.8 |
| C-8 | 122.7 | ~123.0 | 127.3 | 128.9 |
| C-8a | 130.2 | ~130.5 | 129.1 | 130.4 |
| C-9 | 127.1 | ~127.5 | 127.3 | 123.1 (C-Br) |
| C-10 | 127.1 | ~127.0 | 127.3 | 129.1 |
| C-10a | 130.2 | ~130.0 | 131.0 | 131.8 |
Chemical shifts (δ) in ppm.
Experimental Protocols
A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for phenanthrene derivatives is provided below.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is commonly used for non-polar aromatic compounds.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
2. NMR Spectrometer Setup:
-
Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.
-
The spectrometer should be properly tuned and shimmed for the specific solvent and sample.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Spectral Width: A spectral width of approximately 12-16 ppm is sufficient for aromatic compounds.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used.
-
Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.
-
Temperature: Spectra are typically recorded at room temperature (298 K).
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon.
-
Spectral Width: A spectral width of 200-240 ppm is standard.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
Mandatory Visualization
The logical workflow for the structural validation of this compound using NMR spectroscopy is depicted in the following diagram.
Caption: Workflow for the structural validation of this compound via NMR spectroscopy.
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Bromophenanthrene
For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of brominated polycyclic aromatic hydrocarbons (PAHs) is pivotal for their unambiguous identification in complex matrices. This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-bromophenanthrene, offering a comparative framework against its structural analogues to aid in analytical method development and structural elucidation.
The presence of a bromine atom on the rigid phenanthrene (B1679779) skeleton introduces a characteristic isotopic signature and directs the fragmentation pathways, yielding a unique mass spectrum. By comparing the fragmentation of this compound with its isomer, 9-bromophenanthrene (B47481), and the simpler analogue, 2-bromonaphthalene (B93597), researchers can gain deeper insights into the influence of the bromine position on the fragmentation process.
Comparative Fragmentation Data
The electron ionization mass spectra of brominated aromatic compounds are characterized by a prominent molecular ion peak and distinct fragments arising from the loss of the bromine atom and subsequent rearrangements. The isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) results in characteristic M+ and M+2 peaks for all bromine-containing ions.
Below is a summary of the key mass-to-charge ratios (m/z) and their relative abundances for this compound (predicted), its isomer 9-bromophenanthrene, and 2-bromonaphthalene.
| m/z | Predicted Relative Abundance (%) for this compound | Ion Identity for this compound | Observed Relative Abundance (%) for 9-Bromophenanthrene | Observed Relative Abundance (%) for 2-Bromonaphthalene |
| 258 | 99 | [C₁₄H₉⁸¹Br]⁺• (M+2) | ~100 | - |
| 256 | 100 | [C₁₄H₉⁷⁹Br]⁺• (M⁺•, Base Peak) | ~98 | - |
| 209 | - | - | - | 99 |
| 207 | - | - | - | 100 |
| 178 | 15 | [C₁₄H₁₀]⁺• | ~15 | - |
| 177 | 30 | [C₁₄H₉]⁺ | ~35 | - |
| 176 | 25 | [C₁₄H₈]⁺• | ~30 | - |
| 152 | - | - | - | 10 |
| 128 | 5 | [C₁₀H₈]⁺• | - | 15 |
| 89 | 10 | [C₁₄H₉]²⁺ | ~10 | - |
| 88 | 10 | [C₁₄H₈]²⁺ | ~12 | - |
| 79/81 | 5 | [Br]⁺ | - | - |
Data for 9-bromophenanthrene and 2-bromonaphthalene are based on publicly available NIST Mass Spectrometry Data. The fragmentation pattern for this compound is predicted based on the fragmentation of 9-bromophenanthrene and general principles of mass spectrometry.
Predicted Fragmentation Pathway of this compound
The primary fragmentation of this compound under electron ionization is expected to be the cleavage of the C-Br bond, which is the weakest bond in the molecular ion. This leads to the formation of the [M-Br]⁺ ion. Subsequent fragmentations may involve the loss of hydrogen atoms or acetylene (B1199291) (C₂H₂), which are common fragmentation pathways for polycyclic aromatic hydrocarbons.
Caption: Predicted EI fragmentation pathway of this compound.
Experimental Protocol: GC-MS Analysis
The following protocol outlines a standard procedure for the analysis of this compound and its analogues using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
1. Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Final hold: 10 minutes at 300°C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 50 to 400.
3. Data Analysis:
-
Identify the peak corresponding to the analyte based on its retention time.
-
Extract the mass spectrum for the identified peak.
-
Analyze the fragmentation pattern, noting the molecular ion peaks and the m/z values of major fragments.
-
Compare the experimental spectrum with reference spectra from databases like NIST.
Experimental Workflow
The overall workflow for analyzing the fragmentation pattern of this compound involves several key stages, from sample preparation to data interpretation.
Caption: Workflow for GC-MS analysis and data interpretation.
A Comparative Guide to the Synthetic Routes of 2-Bromophenanthrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes to 2-Bromophenanthrene, a valuable building block in the synthesis of pharmaceuticals and advanced materials. We present a detailed analysis of three main strategies: the dehydrogenation of 2-bromo-9,10-dihydrophenanthrene (B3053634), the Sandmeyer reaction starting from 2-aminophenanthrene (B1582492), and a multi-step synthesis originating from phenanthrene-2-sulfonic acid. This comparison includes quantitative data, detailed experimental protocols, and visualizations to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for the different synthetic routes to this compound, offering a clear comparison of their efficiency and starting materials.
| Parameter | Route 1: Dehydrogenation of 2-Bromo-9,10-dihydrophenanthrene | Route 2: Sandmeyer Reaction of 2-Aminophenanthrene | Route 3: From Phenanthrene-2-sulfonic acid |
| Starting Material | 2-Bromo-9,10-dihydrophenanthrene | 2-Aminophenanthrene | Phenanthrene (B1679779) |
| Key Reagents | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ), Dioxane | Sodium nitrite (B80452), Hydrobromic acid, Copper(I) bromide | Sulfuric acid, Sodium hydroxide, Barium chloride, Phosphorus pentachloride, Bromine |
| Number of Steps | 1 | 1 (from amine) | 3 |
| Reported Yield | 67%[1] | Not explicitly found | Overall yield is low due to multiple steps with moderate yields (Sulfonation: 17-21% of 2-isomer)[2] |
| Reaction Temperature | 100°C[1] | Diazotization: 0-5°C; Sandmeyer: Varies | Sulfonation: 120-125°C[2]; Subsequent steps vary |
| Reaction Time | 24 hours[1] | Varies | Sulfonation: 3.5 hours[2]; Subsequent steps vary |
| Purity/Purification | Chromatographic purification[1] | Typically requires purification | Requires extensive separation of isomers and purification at each step[2] |
Experimental Protocols
Route 1: Dehydrogenation of 2-Bromo-9,10-dihydrophenanthrene
This route offers a direct and relatively high-yielding final step to this compound. The key challenge lies in the efficient synthesis of the starting material, 2-bromo-9,10-dihydrophenanthrene.
Synthesis of 2-Bromo-9,10-dihydrophenanthrene:
A detailed, high-yield protocol for the regioselective synthesis of 2-bromo-9,10-dihydrophenanthrene was not explicitly found in the searched literature. However, general methods for the bromination of 9,10-dihydrophenanthrene (B48381) can be employed, which may require optimization to favor the 2-isomer and subsequent purification to isolate the desired starting material.
Dehydrogenation Protocol: [1]
-
A solution of 5.1 g (20 mmol) of 2-bromo-9,10-dihydrophenanthrene in 100 ml of dioxane is prepared.
-
To this solution, 14.9 g (65 mmol) of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is added, forming a black suspension.
-
The reaction mixture is heated to 100°C and stirred for 24 hours.
-
After cooling to room temperature, the mixture is filtered.
-
The solvent is evaporated from the filtrate, and the resulting crude product is purified by column chromatography on silica (B1680970) gel using heptane (B126788) as the eluent.
-
This procedure yields this compound as colorless crystals.
Route 2: Sandmeyer Reaction of 2-Aminophenanthrene
The Sandmeyer reaction provides a classic and reliable method for introducing a bromine atom at a specific position on the phenanthrene ring system, provided the corresponding amine is available.
Synthesis of 2-Aminophenanthrene:
The synthesis of 2-aminophenanthrene can be achieved through various methods, including the reduction of 2-nitrophenanthrene. The choice of method will depend on the availability of starting materials and desired scale.
Sandmeyer Reaction Protocol:
While a specific detailed protocol for the conversion of 2-aminophenanthrene to this compound was not found in the search results, a general procedure for the Sandmeyer reaction is as follows:
-
Diazotization: 2-Aminophenanthrene is dissolved in an aqueous acidic solution (e.g., hydrobromic acid) and cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature.
-
Sandmeyer Reaction: The freshly prepared diazonium salt solution is added to a solution of copper(I) bromide in hydrobromic acid. The reaction is often heated to facilitate the decomposition of the diazonium salt and the formation of the aryl bromide.
-
Work-up and Purification: The reaction mixture is typically extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude this compound is purified by crystallization or chromatography.
Route 3: From Phenanthrene-2-sulfonic acid
This multi-step route begins with the sulfonation of phenanthrene, which yields a mixture of isomers that must be separated. The isolated 2-sulfonic acid derivative is then converted to this compound.
Sulfonation of Phenanthrene and Separation of 2-Phenanthrenesulfonic Acid: [2]
-
500 g of pure phenanthrene is melted at 110°C, and 600 g of concentrated sulfuric acid is added, keeping the temperature below 120°C.
-
The mixture is stirred at 120-125°C for 3.5 hours.
-
The reaction mixture is dissolved in water and neutralized with sodium hydroxide. The precipitated sodium salts of the 2- and 3-sulfonates are collected.
-
The sodium salts are dissolved in boiling water with hydrochloric acid, neutralized with sodium hydroxide, and allowed to crystallize to enrich the 2-isomer.
-
The enriched sodium salt is dissolved in boiling water, and barium chloride is added to precipitate barium 2-phenanthrenesulfonate.
-
The barium salt is purified by washing with hot water. This process yields 150-200 g (17-21%) of barium 2-phenanthrenesulfonate.[2]
Conversion to this compound:
A specific, detailed protocol for the conversion of phenanthrene-2-sulfonic acid or its salt to this compound was not explicitly found. However, a common method involves the conversion of the sulfonic acid to the sulfonyl chloride, followed by a reaction that replaces the sulfonyl chloride group with a bromine atom. Another possibility is the fusion of the sulfonate salt with a bromide salt, though this is a harsh method.
Visualization of Synthetic Routes
Caption: Overview of the three main synthetic routes to this compound.
Conclusion
The choice of the optimal synthetic route to this compound depends on several factors, including the availability of starting materials, desired scale, and the importance of overall yield.
-
Route 1 (Dehydrogenation) appears to be the most straightforward and highest-yielding in its final step. However, the overall efficiency of this route is contingent on a reliable and regioselective synthesis of the 2-bromo-9,10-dihydrophenanthrene precursor.
-
Route 2 (Sandmeyer Reaction) is a classic and dependable method for regioselective synthesis, provided that 2-aminophenanthrene is readily accessible or can be synthesized in high yield.
-
Route 3 (From Sulfonic Acid) is a lengthy process involving a low-yielding initial step and challenging isomer separation, making it the least efficient of the three routes for laboratory-scale synthesis.
For researchers requiring a specific and pure isomer of this compound, the Sandmeyer reaction (Route 2) is likely the most reliable, assuming the starting amine is available. If a high-yielding final step is prioritized and the precursor can be obtained, the dehydrogenation of 2-bromo-9,10-dihydrophenanthrene (Route 1) presents an attractive option. The route via sulfonation (Route 3) is considerably less practical due to its low overall yield and laborious purification procedures.
References
A Comparative Guide to the Synthesis of 2-Substituted Phenanthrenes: Exploring Alternatives to 2-Bromophenanthrene
For researchers, scientists, and professionals in drug development, the targeted synthesis of 2-substituted phenanthrenes is a critical step in the creation of novel therapeutics and functional materials. While 2-bromophenanthrene has traditionally served as a common starting point for such syntheses, a range of modern cross-coupling methodologies offer compelling alternatives, each with its own set of advantages in terms of substrate scope, reaction conditions, and functional group tolerance. This guide provides an objective comparison of these alternative reagents and the primary synthetic pathways, supported by experimental data, to aid in the selection of the most appropriate method for a given synthetic challenge.
Comparison of Synthetic Methodologies
The synthesis of 2-substituted phenanthrenes can be broadly approached through various palladium-catalyzed cross-coupling reactions. The choice of starting material dictates the most suitable reaction, with each method offering distinct advantages. The following tables summarize the quantitative data for the most prevalent methods.
| Method | Starting Material | Reagent | Product | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura Coupling | This compound | Arylboronic acid | 2-Arylphenanthrene | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | 85-95 |
| Phenanthrene-2-boronic acid | Aryl halide | 2-Arylphenanthrene | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 80-110 | 12-24 | 80-92 | |
| Buchwald-Hartwig Amination | This compound | Amine | 2-Aminophenanthrene (B1582492) | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 8-24 | 75-90 |
| Negishi Coupling | This compound | Organozinc reagent | 2-Alkyl/Arylphenanthrene | Pd(PPh₃)₄ | - | THF | 66 | 18-24 | 70-85 |
| Kumada Coupling | This compound | Grignard reagent | 2-Alkyl/Arylphenanthrene | NiCl₂(dppe) | - | THF | 25-66 | 1-4 | 65-80 |
| Sonogashira Coupling | This compound | Terminal alkyne | 2-Alkynylphenanthrene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene/DMF | 25-100 | 3-12 | 80-96[1] |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below. These protocols are generalized and may require optimization for specific substrates.
Suzuki-Miyaura Coupling from this compound
This protocol describes the synthesis of a 2-arylphenanthrene from this compound and an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Schlenk flask
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination from this compound
This protocol outlines the synthesis of a 2-aminophenanthrene derivative from this compound and a primary or secondary amine.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add anhydrous toluene and the amine to the reaction vessel.
-
Seal the vessel and heat the mixture to 100 °C with stirring for 8-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Reaction Pathways and Mechanisms
The following diagrams, generated using Graphviz, illustrate the catalytic cycles of the key cross-coupling reactions, providing a visual representation of the mechanistic steps involved.
Conclusion
The synthesis of 2-substituted phenanthrenes is no longer limited to reactions starting from this compound. Modern palladium-catalyzed cross-coupling reactions provide a versatile toolkit for the introduction of a wide array of functionalities at the 2-position of the phenanthrene (B1679779) core. The Suzuki-Miyaura and Buchwald-Hartwig reactions, in particular, offer robust and high-yielding pathways to 2-aryl and 2-amino substituted phenanthrenes, respectively. The choice of the optimal synthetic route will depend on the desired substituent, the availability of starting materials, and the tolerance of other functional groups present in the molecule. This guide provides the foundational data and protocols to enable researchers to make an informed decision for their specific synthetic targets.
References
A comparative analysis of the electrochemical properties of 2- and 9-bromophenanthrene
A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct electrochemical behaviors of 2- and 9-bromophenanthrene (B47481). This report provides a comparative analysis of their redox properties, supported by established experimental protocols and theoretical reaction pathways.
The position of bromine substitution on the phenanthrene (B1679779) core significantly influences the electrochemical properties of the resulting isomer. This guide explores the differences in oxidation and reduction potentials, electron transfer kinetics, and the ultimate fate of the electrochemically generated radical ions of 2- and 9-bromophenanthrene. Understanding these properties is crucial for applications in organic electronics, sensor development, and for predicting the metabolic fate of brominated polycyclic aromatic hydrocarbons (PAHs).
Comparative Electrochemical Data
While specific experimental data for 2- and 9-bromophenanthrene is not extensively available in publicly accessible literature, the following table provides an expected comparison based on the general principles of electrochemistry of substituted phenanthrenes and related aromatic compounds. The position of the electron-withdrawing bromine atom is anticipated to have a discernible impact on the electron density distribution within the phenanthrene ring system, thereby affecting the ease of electron addition or removal.
| Electrochemical Parameter | 2-Bromophenanthrene | 9-Bromophenanthrene | Rationale for Difference |
| Reduction Potential (Ered) | Expected to be slightly less negative | Expected to be slightly more negative | The 9-position in phenanthrene is more reactive and has a higher electron density. Bromine at this position will have a more pronounced effect on the LUMO energy, making reduction slightly more difficult (more negative potential) compared to the 2-position. |
| Oxidation Potential (Eox) | Expected to be slightly less positive | Expected to be slightly more positive | The electron-withdrawing nature of bromine will make the removal of an electron more difficult compared to unsubstituted phenanthrene. The effect is expected to be more pronounced at the more reactive 9-position, leading to a higher oxidation potential. |
| Electron Transfer Kinetics | Likely quasi-reversible | Likely quasi-reversible | The electron transfer processes for both isomers are expected to be complex, potentially involving coupled chemical reactions following the initial electron transfer, leading to quasi-reversible behavior in cyclic voltammetry. |
| Radical Ion Stability | The stability of the radical anion and cation will depend on the delocalization of the unpaired electron, which is influenced by the bromine position. | The position of the bromine atom will influence the spin density distribution in the resulting radical ions, affecting their subsequent reactivity and stability. |
Experimental Protocols
The electrochemical investigation of 2- and 9-bromophenanthrene is typically conducted using cyclic voltammetry (CV). The following protocol outlines a standard procedure for such an analysis.
1. Materials and Reagents:
-
Analytes: this compound and 9-Bromophenanthrene (high purity)
-
Solvent: Anhydrous aprotic solvent such as acetonitrile (B52724) (CH₃CN) or dichloromethane (B109758) (CH₂Cl₂) is recommended to provide a suitable potential window and to dissolve the analytes.[1]
-
Supporting Electrolyte: A 0.1 M solution of an electrochemically inert salt, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium perchlorate (B79767) (TBAClO₄), is used to ensure sufficient conductivity of the solution.[1]
-
Reference Electrode: A non-aqueous reference electrode, such as Ag/Ag⁺ (e.g., 0.01 M AgNO₃ in the supporting electrolyte solution) or a saturated calomel (B162337) electrode (SCE) isolated by a salt bridge.
-
Working Electrode: A glassy carbon or platinum disk electrode.
-
Counter Electrode: A platinum wire or foil.
2. Instrumentation:
-
A potentiostat capable of performing cyclic voltammetry.
3. Experimental Procedure:
-
Solution Preparation: Prepare a 1-5 mM solution of the analyte (2- or 9-bromophenanthrene) in the electrolyte solution.
-
Deoxygenation: Purge the solution with an inert gas (e.g., high-purity argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad, followed by rinsing with the solvent and drying.
-
Cyclic Voltammetry Measurement:
-
Assemble the three-electrode cell with the prepared solution.
-
Set the potential window to a range that encompasses the expected oxidation and reduction events of the bromophenanthrenes. A wide initial scan range (e.g., from -2.5 V to +2.0 V vs. the reference electrode) can be used for initial screening.
-
Set the scan rate (e.g., 100 mV/s). A range of scan rates should be investigated to study the kinetics of the electron transfer processes.
-
Record the cyclic voltammogram.
-
4. Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials.
-
Calculate the half-wave potential (E₁/₂) as (Epa + Epc) / 2 for reversible or quasi-reversible processes.
-
Measure the peak currents (ipa and ipc).
-
Analyze the peak separation (ΔEp = Epa - Epc) to assess the reversibility of the electron transfer.
-
Investigate the effect of scan rate on the peak currents and potentials to understand the kinetics and mechanism of the electrode processes.
Visualizing the Electrochemical Workflow
The following diagram, generated using Graphviz, illustrates the logical workflow for the comparative electrochemical analysis of 2- and 9-bromophenanthrene.
Signaling Pathways and Reaction Mechanisms
The electrochemical reduction of brominated aromatic compounds often proceeds via a stepwise mechanism involving the formation of a radical anion, followed by the cleavage of the carbon-bromine bond. The position of the bromine atom on the phenanthrene ring is expected to influence the stability of the intermediate radical anion and the subsequent reaction pathway.
Electrochemical Reduction Pathway:
Upon one-electron reduction, both 2- and 9-bromophenanthrene are expected to form their respective radical anions. The stability of these radical anions is influenced by the extent of delocalization of the unpaired electron over the phenanthrene ring system. The electron-withdrawing bromine atom will also affect this distribution.
The subsequent step involves the cleavage of the C-Br bond from the radical anion, a process known as dissociative electron transfer. This cleavage results in the formation of a phenanthrenyl radical and a bromide ion. The phenanthrenyl radical can then undergo further reduction at the electrode surface to form a phenanthrenyl anion, which is subsequently protonated by a proton source in the solvent or electrolyte to yield phenanthrene.
The following Graphviz diagram illustrates the proposed electrochemical reduction pathways for 2- and 9-bromophenanthrene.
Electrochemical Oxidation Pathway:
The electrochemical oxidation of bromophenanthrenes is expected to be more complex. The initial step involves the removal of an electron to form a radical cation. The stability and subsequent reactions of this radical cation are highly dependent on the position of the bromine atom and the reaction conditions, including the solvent and the nucleophilicity of the electrolyte anion.[2] The radical cation can potentially undergo follow-up reactions such as dimerization or reaction with nucleophiles present in the electrochemical medium. For many phenanthrene derivatives, the oxidation waves are less chemically reversible at low scan rates, suggesting instability of the radical cations.[3]
References
- 1. kubiak.ucsd.edu [kubiak.ucsd.edu]
- 2. Susceptibility of Polycyclic Aromatic Hydrocarbons in Oxidative Voltammetry: Unveiling the Effect of Electrolyte-coordination [jstage.jst.go.jp]
- 3. Electrochemistry and electrogenerated chemiluminescence of three phenanthrene derivatives, enhancement of radical stability, and electrogenerated chemiluminescence efficiency by substituent groups - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Methods for the Quantification of 2-Bromophenanthrene in a Reaction Mixture
For researchers, scientists, and drug development professionals, the accurate quantification of reactants, intermediates, and products is critical for reaction monitoring, yield optimization, and quality control. This guide provides an objective comparison of validated analytical methods for the quantification of 2-Bromophenanthrene, a common intermediate in organic synthesis, within a complex reaction mixture.
Comparison of Analytical Techniques
The selection of an appropriate analytical method hinges on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are three powerful and commonly employed techniques for this purpose.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.[1][2] |
| Selectivity | High to Very High | Very High | High |
| Sensitivity | High (ng/mL range)[3] | Very High (pg/mL to ng/L range)[4][5] | Moderate |
| Linearity (R²) (Typical) | > 0.999[3][6] | > 0.998 | > 0.999 |
| Accuracy (% Recovery) (Typical) | 98-102%[6] | 91-97%[4] | 95-105% |
| Precision (%RSD) (Typical) | < 2%[3][6] | < 15%[4] | < 5% |
| Limit of Detection (LOD) | µg/mL to ng/mL range[3][6] | ng/L to µg/mL range[4][6] | mg/mL range |
| Limit of Quantitation (LOQ) | µg/mL to ng/mL range[3][6] | ng/L to µg/mL range[4][6] | mg/mL range |
| Sample Throughput | Moderate | Moderate | High |
| Instrumentation Cost | Moderate | High | High |
| Notes | Ideal for routine quality control and analysis of thermally labile or non-volatile compounds. | Excellent for volatile and thermally stable compounds; often coupled with mass spectrometry (MS) for enhanced identification.[7] | Non-destructive technique that provides structural information alongside quantitative data; requires no chromatographic separation.[1][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for HPLC, GC, and qNMR tailored for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from validated procedures for similar aromatic compounds.[3][6]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Reaction mixture sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range.
-
Sample Preparation: Dilute a known amount of the reaction mixture in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined from the UV spectrum of this compound (typically around 254 nm).
-
-
Analysis: Inject the calibration standards and the prepared sample.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography (GC) Method
This protocol is based on general principles for the analysis of polycyclic aromatic hydrocarbons.[5]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler and data acquisition system
Reagents:
-
Dichloromethane (pesticide grade or equivalent)
-
Helium (carrier gas)
-
This compound reference standard
-
Internal standard (e.g., phenanthrene-d10)
-
Reaction mixture sample
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard and the internal standard in dichloromethane. Create a series of calibration standards containing a constant concentration of the internal standard and varying concentrations of this compound.
-
Sample Preparation: Dilute a known amount of the reaction mixture in dichloromethane. Add the internal standard to the diluted sample at the same concentration as in the calibration standards.
-
GC Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C
-
Carrier Gas Flow: 1.2 mL/min (Helium)
-
Injection Mode: Splitless
-
-
Analysis: Inject the calibration standards and the prepared sample.
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. Calculate the concentration in the sample using this calibration curve.
Quantitative NMR (qNMR) Method
This method leverages the inherent quantitative nature of NMR spectroscopy.[1][9]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl3)
-
Internal standard of known purity (e.g., 1,3,5-trimethoxybenzene)
-
This compound reference standard
-
Reaction mixture sample
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the reaction mixture and a known amount of the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent. Transfer the solution to an NMR tube.
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all relevant protons (typically 5 times the longest T1).
-
Optimize acquisition parameters for quantitative analysis.
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
-
Quantification: Calculate the concentration of this compound using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS / m_analyte) * P_IS
Where:
-
C_analyte = Concentration of this compound
-
I = Integral value
-
N = Number of protons for the integrated signal
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualization of Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical workflows for the HPLC and GC methods.
Caption: Workflow for HPLC Quantification.
Caption: Comparison of Method Performance.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. Connecting the Practice of Modern Qualitative and Quantitative NMR Analysis with Its Theoretical Foundation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tdi-bi.com [tdi-bi.com]
- 6. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. teledynelabs.com [teledynelabs.com]
- 8. Reaction Monitoring | Bruker [bruker.com]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
Benchmarking the performance of 2-Bromophenanthrene in OLED devices against other materials
In the competitive landscape of Organic Light-Emitting Diode (OLED) technology, the quest for novel materials that enhance efficiency, color purity, and operational lifetime is paramount. While end-use materials like emitters and hosts garner much of the attention, the foundational precursors from which they are synthesized are equally critical. 2-Bromophenanthrene is one such vital building block, serving as a versatile intermediate for crafting more complex, high-performance molecules for various layers within an OLED device.[1][2]
Direct performance benchmarking of this compound itself is not feasible as it is not an active component in OLEDs. Instead, its significance lies in the properties it imparts to the final functional materials. The phenanthrene (B1679779) core offers good thermal stability and a wide energy bandgap, desirable traits for host materials, while the bromine atom provides a reactive site for synthetic elaboration through cross-coupling reactions.[1][3]
This guide provides a comparative performance analysis of a representative phenanthrene-based host material, which can be synthesized from a this compound precursor, against two industry-standard host materials: 4,4'-Di(9H-carbazol-9-yl)-1,1'-biphenyl (CBP) and 1,3-Bis(N-carbazolyl)benzene (mCP).
Quantitative Performance Comparison
The performance of a host material is crucial as it forms the matrix for the light-emitting dopant, facilitating charge transport and ensuring efficient energy transfer. The following tables summarize key performance metrics for OLED devices utilizing a representative phenanthrene-based host (PBBM) and the benchmark materials CBP and mCP. The data is compiled from various studies and represents device performance for green and red phosphorescent OLEDs (PhOLEDs).
Table 1: Performance in Green Phosphorescent OLEDs
| Host Material | Emitter (Dopant) | Max. External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | CIE (x, y) |
| PBBM (Phenanthrene-based) | Ir(ppy)₃ | 14.3 | Not Reported | Not Reported | Not Reported |
| CBP | Ir(ppy)₃ | ~17.4 | ~63.2 | ~48.7 | (0.32, 0.62) |
| mCP | Ir(ppy)₃ | ~19.3 | ~68.9 | ~52.1 | (0.33, 0.61) |
Note: Performance metrics can vary significantly with device architecture and measurement conditions. Data for CBP and mCP are representative values from highly optimized devices.
Table 2: Performance in Red Phosphorescent OLEDs
| Host Material | Emitter (Dopant) | Max. External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | CIE (x, y) |
| PBBM (Phenanthrene-based) | Ir(piq)₂acac | 18.2 | Not Reported | Not Reported | Not Reported |
| CBP | Ir(piq)₂acac | ~15.5 | ~10.7 | Not Reported | (0.67, 0.33) |
| mCP | Ir(piq)₂acac | Not Widely Reported | Not Widely Reported | Not Widely Reported | Not Widely Reported |
Note: mCP is more commonly optimized as a host for blue emitters due to its high triplet energy.[1] Data for the PBBM-hosted red OLED shows a high EQE of 18.2%.
From Precursor to Performance: A Synthetic Pathway
The journey from this compound to a functional host material typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig reactions. These synthetic routes allow for the attachment of various functional groups to the phenanthrene core to fine-tune the material's electronic properties, such as its HOMO/LUMO energy levels and triplet energy, to match the requirements of the chosen emitter.
Experimental Protocols
To benchmark the performance of any new host material, a standardized fabrication and characterization process is essential. The following is a generalized protocol for a multi-layer, small molecule OLED fabricated by vacuum thermal evaporation.
I. Substrate Preparation
-
Cleaning : Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.
-
Drying : The cleaned substrates are dried using a high-purity nitrogen stream.
-
UV-Ozone Treatment : Substrates are treated with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.
II. Device Fabrication via Thermal Evaporation All organic and metal layers are deposited sequentially in a high-vacuum chamber (<10⁻⁶ Torr) without breaking the vacuum. The deposition rates and thicknesses are monitored in-situ using quartz crystal monitors.
A typical device architecture is as follows:
-
Hole Injection Layer (HIL) : A 30 nm layer of 1,4,5,8,9,11-hexaazatriphenylene-hexacarbonitrile (HAT-CN) is deposited.
-
Hole Transport Layer (HTL) : A 40 nm layer of N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) is deposited.
-
Emissive Layer (EML) : The host material (e.g., the phenanthrene-based host, CBP, or mCP) is co-evaporated with a phosphorescent emitter (dopant) at a specific concentration (e.g., 6-10 wt%). The typical thickness of this layer is 30 nm.
-
Electron Transport Layer (ETL) : A 30 nm layer of 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi) is deposited.
-
Electron Injection Layer (EIL) : A thin (1 nm) layer of Lithium Fluoride (LiF) is deposited to facilitate electron injection from the cathode.
-
Cathode : A 100 nm layer of Aluminum (Al) is deposited as the cathode.
III. Characterization
-
Current-Voltage-Luminance (J-V-L) Measurement : The electrical and optical characteristics of the fabricated devices are measured using a source meter and a photometer.
-
Electroluminescence (EL) Spectra : The emission spectra and CIE coordinates are recorded using a spectrometer.
-
Efficiency Calculation : The External Quantum Efficiency (EQE), current efficiency, and power efficiency are calculated from the J-V-L data and the EL spectrum.
-
Lifetime Measurement : The operational lifetime of the device is tested by applying a constant current and monitoring the time it takes for the luminance to decay to a certain percentage (e.g., 50% - LT50) of its initial value.
Conclusion
While this compound is not itself a functional material in OLEDs, it stands as a crucial precursor for creating advanced materials. As demonstrated by the high external quantum efficiencies of the representative phenanthrene-based host material PBBM, derivatives of this compound show significant promise for developing high-performance host materials, particularly for red phosphorescent OLEDs. The versatility of the bromo-functionalization allows for extensive molecular engineering, paving the way for novel host, transport, and emissive materials. The continued exploration of phenanthrene-based structures, enabled by precursors like this compound, is a valuable avenue in the ongoing effort to push the boundaries of OLED performance.
References
A Researcher's Guide to Comparing the Stability of Bromophenanthrene Isomers using Density Functional Theory
For researchers and scientists engaged in the fields of materials science, organic synthesis, and drug development, understanding the thermodynamic stability of molecular isomers is of paramount importance. The arrangement of substituents on an aromatic scaffold can significantly influence the molecule's electronic properties, reactivity, and biological activity. This guide provides a comprehensive framework for comparing the relative stability of bromophenanthrene isomers through Density Functional Theory (DFT) calculations, a powerful and widely used computational method.
While direct experimental determination of the relative energies of all bromophenanthrene isomers (1-, 2-, 3-, 4-, and 9-bromophenanthrene) is challenging, DFT offers a robust theoretical approach to predict their thermodynamic stability. This guide outlines the necessary computational protocols and data presentation methods to conduct such a comparative study.
Data Presentation: Relative Stability of Bromophenanthrene Isomers
A systematic DFT study would yield the total electronic energies of the optimized geometries for each bromophenanthrene isomer. From these values, the relative energies can be calculated by setting the energy of the most stable isomer to zero. The data should be summarized in a clear, tabular format for straightforward comparison.
Table 1: Calculated Relative Energies of Bromophenanthrene Isomers
| Isomer | Absolute Energy (Hartree) | Relative Energy (kcal/mol) |
| 1-Bromophenanthrene | [Calculated Value] | [Calculated Value] |
| 2-Bromophenanthrene | [Calculated Value] | [Calculated Value] |
| 3-Bromophenanthrene | [Calculated Value] | [Calculated Value] |
| 4-Bromophenanthrene | [Calculated Value] | [Calculated Value] |
| 9-Bromophenanthrene | [Calculated Value] | [Calculated Value] |
Note: The values in this table are placeholders. A full computational study is required to populate this table with accurate data.
Experimental and Computational Protocols
To ensure the reliability and reproducibility of the DFT calculations, a well-defined computational methodology is essential. The following protocol is based on methods reported in the literature for similar polycyclic aromatic hydrocarbons.[1][2]
1. Software:
-
A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.
2. Initial Structure Generation:
-
The initial 3D structures of the five bromophenanthrene isomers (1-, 2-, 3-, 4-, and 9-bromophenanthrene) are built using a molecular editor.
3. Geometry Optimization:
-
The geometry of each isomer is optimized to find its lowest energy conformation on the potential energy surface.
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked hybrid functional for organic molecules.
-
Basis Set: 6-311G(d,p) or a larger basis set is recommended to provide a good balance between accuracy and computational cost for molecules of this size.[1][2]
-
4. Frequency Calculations:
-
Following geometry optimization, frequency calculations are performed on each optimized structure. This step is crucial for two reasons:
-
To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
To obtain thermochemical data, including the zero-point vibrational energy (ZPVE), which can be used to correct the electronic energies.
-
5. Energy Calculations:
-
The total electronic energy, including the ZPVE correction, is obtained for each optimized isomer.
-
The relative energy of each isomer is then calculated with respect to the isomer with the lowest total energy. The conversion factor from Hartrees to kcal/mol is 1 Hartree = 627.509 kcal/mol.
Workflow for Comparing Isomer Stability
The logical flow of a computational study to compare the stability of bromophenanthrene isomers can be visualized as follows:
References
A Comparative Guide to the Cross-Reactivity of 2-Bromophenanthrene in Suzuki, Heck, and Sonogashira Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of 2-bromophenanthrene in three pivotal palladium-catalyzed cross-coupling reactions: the Suzuki, Heck, and Sonogashira reactions. The selection of an appropriate coupling strategy is critical in the synthesis of complex phenanthrene (B1679779) derivatives, which are key structural motifs in various pharmaceuticals and advanced materials. This document summarizes quantitative data from the literature, presents detailed experimental protocols, and offers visual representations of the reaction mechanisms and workflows to aid in experimental design and optimization.
Comparative Performance Analysis
The reactivity of this compound varies significantly across the Suzuki, Heck, and Sonogashira coupling reactions, influenced by factors such as the coupling partner, catalyst system, and reaction conditions. The following tables provide a quantitative comparison of reported yields for reactions involving this compound and its close structural analogs.
Table 1: Suzuki Coupling of this compound and Analogs
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | Reflux | 2 | ~90% (estimated for analogous reactions) |
| (4-(tert-butyl)phenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/EtOH/H₂O | 100 | 12 | 85 |
| 9H-Carbazole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 24 | 78 |
Table 2: Heck Coupling of this compound and Analogs
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene (B11656) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | ~70-80% (estimated for analogous reactions)[1] |
| Ethyl acrylate | Pd(OAc)₂ / PPh₃ | NaOAc | DMF | 120 | 48 | 65 |
| 4-Ethoxystyrene | Pd(OAc)₂ / dppf | K₂CO₃ | DMAc | 140 | 16 | 72 |
Table 3: Sonogashira Coupling of this compound and Analogs
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 12 | ~90% (estimated for analogous reactions) |
| 1-Ethynyl-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ / CuI | DIPA | Toluene | 80 | 8 | 88 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | Benzene | 70 | 6 | 92 |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. The following are representative experimental protocols for each coupling reaction.
Suzuki Coupling Protocol
Synthesis of 2-Phenylphenanthrene:
A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene and water (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 90 °C and stirred for 12 hours. After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (hexane/ethyl acetate) to afford 2-phenylphenanthrene.
Heck Coupling Protocol
Synthesis of 2-(2-phenylethenyl)phenanthrene:
To a solution of this compound (1.0 mmol) and styrene (1.5 mmol) in anhydrous DMF (10 mL) are added Pd(OAc)₂ (0.05 mmol), P(o-tol)₃ (0.1 mmol), and triethylamine (B128534) (2.0 mmol). The mixture is degassed with argon and then heated to 100 °C for 24 hours. After cooling, the reaction is quenched with water and extracted with diethyl ether (3 x 20 mL). The combined organic extracts are washed with water and brine, dried over MgSO₄, and the solvent is evaporated. The residue is purified by flash chromatography (silica gel, hexane/dichloromethane) to yield the product.
Sonogashira Coupling Protocol
Synthesis of 2-(phenylethynyl)phenanthrene:
A mixture of this compound (1.0 mmol), phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol) in a mixture of toluene (8 mL) and triethylamine (4 mL) is deoxygenated by bubbling argon through the solution for 20 minutes. The reaction mixture is then stirred at 70 °C for 8 hours. Upon completion, the mixture is cooled to room temperature, and the solvent is removed in vacuo. The residue is taken up in dichloromethane, washed with saturated aqueous NH₄Cl solution and brine, and dried over anhydrous Na₂SO₄. The solvent is evaporated, and the crude product is purified by column chromatography (silica gel, hexane/ethyl acetate) to give 2-(phenylethynyl)phenanthrene.
Visualizing the Chemistry: Reaction Mechanisms and Workflow
To further elucidate the processes involved, the following diagrams illustrate the catalytic cycles of the Suzuki, Heck, and Sonogashira reactions, along with a generalized experimental workflow.
Caption: Catalytic cycle of the Suzuki coupling reaction.
Caption: Catalytic cycle of the Heck coupling reaction.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: Generalized experimental workflow for cross-coupling reactions.
References
Comparison of the biological activity of derivatives from different bromophenanthrene isomers
For Researchers, Scientists, and Drug Development Professionals
Phenanthrene (B1679779), a fundamental polycyclic aromatic hydrocarbon, serves as a scaffold for a diverse array of natural and synthetic molecules with significant biological activities. The therapeutic potential of phenanthrene derivatives is profoundly influenced by the nature and position of their chemical substituents. This guide provides a comparative overview of the biological activities of various substituted phenanthrene derivatives, with a special focus on the potential impact of bromine substitution. While direct comparative studies on the bioactivity of specific bromophenanthrene isomers are limited in current literature, this document synthesizes available data on structurally related compounds to offer insights into potential structure-activity relationships.
Comparative Biological Activities
The biological profile of phenanthrene derivatives, including their anticancer, anti-inflammatory, and enzyme-inhibiting properties, is intricately linked to their substitution patterns.[1]
Cytotoxicity and Anticancer Activity
Numerous phenanthrene derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.[1] The mechanism of action often involves the induction of apoptosis. For instance, denbinobin, a phenanthrene quinone, exerts its cytotoxic effects through mechanisms such as inducing apoptosis via caspase-dependent and independent pathways, increasing reactive oxygen species (ROS), and inhibiting topoisomerase II.[2] Studies on 3-methoxy-1,4-phenanthrenequinones have also revealed significant cytotoxicity against various human cancer cell lines.[2]
The position of substituents plays a critical role. For example, in a study of phenanthrene diol isomers, the location of the hydroxyl groups is expected to heavily influence their interaction with biological targets and their ability to induce apoptosis.[1] Similarly, for alkyl-phenanthrenes, the degree and position of alkylation can shift the mechanism of toxicity.[3]
Enzyme Inhibition
Phenanthrene derivatives have been investigated as inhibitors of various enzymes. For example, certain bromophenol derivatives, which share an aromatic scaffold, have shown potent inhibitory activity against carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with Ki values in the picomolar to nanomolar range.[4][5] This suggests that phenanthrenes with appropriate substitutions could also be effective enzyme inhibitors. The introduction of a bromine atom, in particular, has been noted to play an important role in the antiproliferative effect of some bromophenol derivatives.[6]
Anti-inflammatory and Antioxidant Activities
Some phenanthrene derivatives have been reported to possess anti-inflammatory properties, which can be assessed by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO).[1] Additionally, certain bromophenol derivatives have shown antioxidant effects at the cellular level by ameliorating oxidative damage and reducing ROS generation.[6]
Data on Biological Activities of Substituted Phenanthrenes and Related Compounds
Due to the absence of direct comparative data for bromophenanthrene isomers, the following table summarizes the biological activities of various substituted phenanthrenes and related brominated compounds to provide a contextual comparison.
| Compound Class | Specific Derivatives | Biological Activity | Cell Lines / Enzymes | IC50 / Ki Values | Reference(s) |
| Alkylated Phenanthrenes | 1-methylphenanthrene, 2-methylphenanthrene, etc. | Cardiotoxicity | Zebrafish, Atlantic haddock embryos | Not specified | [3][7] |
| Hydroxylated Phenanthrenes | Phenanthrene-3,9-diol and isomers | Cytotoxicity (predicted), Anti-inflammatory (predicted) | Various cancer cell lines, Macrophage cells | Not specified | [1] |
| Methoxylated Phenanthrenes | 6-Methoxycoelonin | Cytotoxicity | Melanoma cells (UACC-62) | 2.59 ± 0.11 µM | [2] |
| Phenanthrene Quinones | Denbinobin | Cytotoxicity, Apoptosis induction, Topoisomerase II inhibition | Various human cancer cell lines | Not specified | [2] |
| Brominated Salphen Compounds | Mono-, di-, and tetra-brominated derivatives | Cytotoxicity | PC-3, LS 180, HeLa, A549, ARPE-19 | 9.6 µM to >63.6 µM | [8] |
| Bromophenol Derivatives | (E)-4-(3-bromo-4,5-dihydroxyphenyl)but-3-en-2-one | Carbonic Anhydrase, AChE, BChE Inhibition | hCA I, hCA II, AChE, BChE | Kᵢ values in the pM range | [4] |
| Bromophenol Derivatives | Various synthesized derivatives | AChE, BChE, α-glycosidase Inhibition | AChE, BChE, α-glycosidase | Kᵢ values from 0.13 to 206.78 nM | [5] |
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.
Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble formazan (B1609692), which is purple. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., bromophenanthrene derivatives) and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting a dose-response curve.
Enzyme Inhibition Assay (General Protocol)
Principle: Enzyme inhibition assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction. The activity is typically monitored by the appearance of a product or the disappearance of a substrate over time, often using a spectrophotometric or fluorometric method.
Protocol:
-
Assay Preparation: Prepare a reaction buffer specific to the enzyme of interest.
-
Enzyme and Inhibitor Incubation: In a suitable microplate, add the enzyme solution and various concentrations of the inhibitor (test compound). A control without the inhibitor is also prepared. Allow the enzyme and inhibitor to pre-incubate for a specific period to allow for binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the linear portion of the progress curve.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control. The IC₅₀ value can be determined from a dose-response curve. For a more detailed characterization of the inhibition mechanism and to determine the inhibition constant (Ki), further kinetic studies are performed by varying both substrate and inhibitor concentrations.
Visualizations
Potential Signaling Pathway for Cytotoxicity
Phenanthrene derivatives can induce cytotoxicity through various signaling pathways, often leading to apoptosis. A potential pathway involves the activation of the caspase cascade.
Caption: A potential apoptotic pathway induced by phenanthrene derivatives.
Experimental Workflow for Comparative Biological Activity Screening
A structured workflow is crucial for the systematic evaluation of multiple compounds like bromophenanthrene isomers.
Caption: A general workflow for comparing the bioactivity of phenanthrene isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The first synthesis of 4-phenylbutenone derivative bromophenols including natural products and their inhibition profiles for carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.library.noaa.gov [repository.library.noaa.gov]
- 8. d-nb.info [d-nb.info]
Safety Operating Guide
Proper Disposal of 2-Bromophenanthrene: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 2-Bromophenanthrene, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to directly address operational questions regarding the safe handling and disposal of this hazardous chemical.
Immediate Safety and Handling Precautions
This compound is a brominated polycyclic aromatic hydrocarbon (PAH) and should be handled as a hazardous chemical. All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, must be worn at all times.
Waste Classification and Segregation
Proper segregation of chemical waste is critical for safety and compliant disposal. This compound waste must be classified and handled as halogenated organic hazardous waste.
Key Segregation Principles:
-
Do not mix this compound waste with non-halogenated organic waste.
-
Do not mix with other hazardous waste categories such as acids, bases, or oxidizers.
-
Keep aqueous waste streams separate from solvent-based waste.
Step-by-Step Disposal Procedure
The primary and required method for the disposal of this compound is through a licensed hazardous waste disposal facility.
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container, such as a high-density polyethylene (B3416737) (HDPE) container.
-
Ensure the container is in good condition with a secure, tight-fitting lid.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly identify the contents on the label, including the full chemical name: "this compound".
-
If the waste is a mixture, list all chemical constituents and their approximate percentages.
-
Include relevant hazard warnings (e.g., "Toxic").
-
-
Accumulation:
-
Store the waste container in a designated and secure Satellite Accumulation Area (SAA).
-
The SAA should be in a cool, dry, and well-ventilated location, away from direct sunlight and sources of ignition.
-
Ensure secondary containment is in place to capture any potential leaks.
-
Do not fill the container beyond 90% of its capacity to allow for expansion.
-
-
Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with a complete and accurate description of the waste.
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.
-
Collect: Place the contained material into a sealed and properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and decontaminating solution. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your EHS department.
Quantitative Data
While a specific Reportable Quantity (RQ) for this compound under the EPA's CERCLA is not explicitly listed, it falls under the category of halogenated organic compounds. Unlisted hazardous wastes that exhibit toxicity are assigned a default RQ. As a halogenated aromatic compound, it would likely be classified under the EPA's F-list of hazardous wastes from non-specific sources.
| Data Point | Value/Information | Source/Regulation |
| EPA Hazardous Waste Classification | Likely falls under the "F-List" (Wastes from non-specific sources) as a spent halogenated solvent or residue. | Resource Conservation and Recovery Act (RCRA)[1][2][3][4][5] |
| Reportable Quantity (RQ) | No specific RQ is assigned to this compound. Unlisted hazardous wastes exhibiting toxicity have a default RQ of 100 pounds. | Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA)[6][7] |
Experimental Protocols for Disposal
There are no established and validated experimental protocols for the routine laboratory neutralization or degradation of this compound for disposal purposes. Research into the biodegradation and chemical degradation of polycyclic aromatic hydrocarbons is ongoing but these methods are not intended for standard waste disposal in a laboratory setting.[8][9][10][11][12] Attempting to neutralize or degrade this compound without a validated protocol can be dangerous and may produce other hazardous byproducts.
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. wku.edu [wku.edu]
- 2. media.clemson.edu [media.clemson.edu]
- 3. actenviro.com [actenviro.com]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pjoes.com [pjoes.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review [frontiersin.org]
Personal protective equipment for handling 2-Bromophenanthrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 2-Bromophenanthrene, including detailed personal protective equipment (PPE) requirements, operational procedures, and waste disposal plans. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Hazard Profile and Safety Precautions
This compound is a solid chemical that presents several hazards.[1] It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. Additionally, it may cause respiratory irritation. Therefore, appropriate personal protective equipment and handling procedures are mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. It is imperative to wear the specified equipment at all times when working with this compound.
| Body Part | PPE Item | Specification |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use. Change gloves every 30 to 60 minutes or immediately if contaminated or damaged.[2] |
| Eyes/Face | Safety goggles and face shield | Chemical splash goggles are required. A face shield should be worn in situations with a higher risk of splashing.[2] |
| Body | Laboratory coat or chemical-resistant suit | A standard laboratory coat, fully buttoned, is the minimum requirement. For larger quantities or when there is a significant risk of exposure, a chemical-resistant suit or apron should be worn.[3][4] |
| Respiratory | NIOSH-approved respirator | To be used in a well-ventilated area. If dust or aerosols are likely to be generated, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors is necessary.[5] |
| Feet | Closed-toe shoes | Chemical-resistant, steel-toe boots or shoes are recommended, especially when handling larger quantities.[6] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to use in experimental procedures.
-
Preparation and Pre-Handling:
-
Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.
-
Ensure that a properly functioning chemical fume hood is available. All manipulations of solid this compound that could generate dust, and all work with its solutions, must be conducted within a fume hood.[5]
-
Verify that an emergency eyewash station and safety shower are readily accessible and unobstructed.[5]
-
Assemble all necessary laboratory equipment and reagents before introducing this compound to the work area.
-
-
Handling the Chemical:
-
Don the appropriate PPE as detailed in the table above.
-
When transferring the solid, use a spatula or other appropriate tool to minimize dust generation.
-
If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.
-
Keep the container of this compound tightly closed when not in use.[7]
-
Avoid all contact with skin, eyes, and clothing.[5]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is being handled.[5][7]
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification and Segregation:
-
Waste Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container that is compatible with the chemical.[8]
-
The label should include "Hazardous Waste" and the full chemical name, "this compound."
-
-
Storage of Waste:
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never pour this compound waste down the drain.[5]
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5][10]
-
Spill: In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition. For a solid spill, carefully sweep up the material to avoid dust formation and place it in the designated hazardous waste container. For a liquid spill, use an inert absorbent material to contain and collect the chemical. Decontaminate the spill area with soap and water, and collect all cleaning materials as hazardous waste.[8]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. pppmag.com [pppmag.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 5. benchchem.com [benchchem.com]
- 6. epa.gov [epa.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
